Product packaging for ACAT-IN-1 cis isomer(Cat. No.:)

ACAT-IN-1 cis isomer

Cat. No.: B1663485
M. Wt: 419.5 g/mol
InChI Key: ZPORBGGQIAIHNC-IXCJQBJRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ACAT-IN-1 cis isomer is a potent ACAT inhibitor with an IC50 of 100 nM.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H25NO2 B1663485 ACAT-IN-1 cis isomer

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1S,2R)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO2/c31-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)28(26)30-29(32)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,26-28,31H,19H2,(H,30,32)/t26-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPORBGGQIAIHNC-IXCJQBJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Isoform-Specific Mechanisms of ACAT Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the differential inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) isoforms 1 and 2 is crucial for the development of targeted therapeutics for a range of diseases, from atherosclerosis to certain cancers. While specific data for "ACAT-IN-1 cis isomer" is not extensively available in peer-reviewed literature, this guide provides an in-depth overview of the mechanisms of action of well-characterized ACAT inhibitors, with a focus on their selectivity for ACAT1 versus ACAT2, alongside detailed experimental protocols for their evaluation.

Introduction to ACAT1 and ACAT2: Distinct Roles in Cholesterol Homeostasis

Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-Acyltransferase (SOAT), is a key intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters.[1][2] This process is vital for storing excess cholesterol within cells in lipid droplets and for the assembly of lipoproteins.[2][3] In mammals, two isoforms of this enzyme, ACAT1 and ACAT2, exist with distinct tissue distributions and physiological functions.[2][3]

  • ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and steroidogenic tissues.[2][4] It is primarily involved in maintaining intracellular cholesterol homeostasis by preventing the accumulation of toxic free cholesterol.[3] In macrophages within atherosclerotic plaques, ACAT1 is responsible for the formation of foam cells, a hallmark of atherosclerosis.[2]

  • ACAT2 is predominantly found in the intestines and the liver.[2][3] Its primary role is in the absorption of dietary cholesterol in the intestines and the packaging of cholesteryl esters into lipoproteins (chylomicrons and VLDL) in the liver for transport to other tissues.[2]

The distinct roles of ACAT1 and ACAT2 make them attractive therapeutic targets. Selective inhibition of ACAT1 is being explored for the treatment of atherosclerosis and certain cancers, while ACAT2-specific inhibitors hold promise for lowering plasma cholesterol levels.[1][5]

Mechanism of Action of ACAT Inhibitors

ACAT inhibitors act by binding to the enzyme and preventing the esterification of cholesterol. The precise binding sites and inhibitory mechanisms can vary between different classes of inhibitors and between the two ACAT isoforms. Structural studies have revealed that ACAT1 forms a dimer of dimers, with each protomer containing transmembrane segments that create a tunnel for substrate entry.[1][6] Cholesterol is thought to enter the active site from the side through a transmembrane tunnel, while acyl-CoA enters through a cytosolic tunnel.[6]

Inhibitors can be classified based on their mode of action:

  • Competitive Inhibitors: These inhibitors compete with the substrates (cholesterol or acyl-CoA) for binding to the active site of the enzyme.

  • Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.[2]

  • Mixed Inhibitors: These inhibitors can bind to both the free enzyme and the enzyme-substrate complex.

The development of isoform-selective inhibitors is a key goal in the field. Selectivity is often achieved by exploiting subtle differences in the amino acid sequences and three-dimensional structures of the active sites or allosteric sites of ACAT1 and ACAT2.[7]

Quantitative Data on ACAT Inhibitor Selectivity

The following table summarizes the inhibitory potency (IC50 values) of several well-characterized ACAT inhibitors against ACAT1 and ACAT2. This data highlights the varying degrees of selectivity achieved with different chemical scaffolds.

InhibitorACAT1 IC50 (µM)ACAT2 IC50 (µM)Selectivity (ACAT1/ACAT2)Reference
Avasimibe249.22.6[8]
F125110.0390.110.35
Pyripyropene A>1000.0048>20833[9]
γ-Sanshool12.082.60.15[8]

Note: A lower IC50 value indicates higher potency. Selectivity is calculated as the ratio of IC50 (ACAT1) / IC50 (ACAT2). A value > 1 indicates selectivity for ACAT2, while a value < 1 indicates selectivity for ACAT1.

Experimental Protocols

The following sections detail common experimental protocols used to assess the activity and inhibition of ACAT1 and ACAT2.

In Vitro ACAT Enzyme Inhibition Assay

This assay directly measures the enzymatic activity of ACAT in the presence and absence of an inhibitor using microsomal preparations from cells overexpressing either ACAT1 or ACAT2.

Methodology:

  • Preparation of Microsomes:

    • Culture cells (e.g., HEK293 or CHO cells) stably expressing human ACAT1 or ACAT2.

    • Harvest cells and homogenize them in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • Enzyme Inhibition Assay:

    • Prepare a reaction mixture containing the microsomal preparation, a buffer with a specific pH (e.g., pH 7.4), and one of the substrates, cholesterol, often delivered in a detergent like Triton X-100 or in liposomes.

    • Add the test inhibitor at various concentrations (a vehicle control without the inhibitor should also be included).

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the second substrate, radiolabeled [1-14C]oleoyl-CoA.

    • Incubate the reaction for a specific time (e.g., 10-30 minutes) at 37°C.

    • Stop the reaction by adding a mixture of isopropanol and heptane.

    • Extract the lipids into the organic phase.

    • Separate the cholesteryl esters from free fatty acids and other lipids using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

    • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cell-Based Cholesterol Esterification Assay

This assay measures the ability of an inhibitor to block cholesterol esterification in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., macrophages like J774 or THP-1, or cells overexpressing ACAT1 or ACAT2) in multi-well plates.

    • Incubate the cells with the test inhibitor at various concentrations for a specific period (e.g., 1-2 hours).

  • Labeling with [3H]Oleic Acid:

    • Prepare a complex of [3H]oleic acid with bovine serum albumin (BSA).

    • Add the [3H]oleic acid-BSA complex to the cells and incubate for a defined time (e.g., 30 minutes to 2 hours) to allow for its uptake and incorporation into cholesteryl esters.

  • Lipid Extraction and Analysis:

    • Wash the cells to remove excess radiolabel.

    • Lyse the cells and extract the total lipids using a solvent system like hexane/isopropanol.

    • Separate the cholesteryl esters from other lipids by thin-layer chromatography (TLC).[6]

    • Scrape the area of the TLC plate corresponding to cholesteryl esters and quantify the radioactivity using a scintillation counter.

    • Determine the protein content in each well to normalize the results.

    • Calculate the percentage of inhibition of cholesterol esterification and the IC50 value.

Visualizations

Signaling Pathway of ACAT Action

ACAT_Pathway Cholesterol Free Cholesterol ACAT ACAT1 or ACAT2 (Endoplasmic Reticulum) Cholesterol->ACAT Substrate AcylCoA Acyl-CoA AcylCoA->ACAT Substrate CE Cholesteryl Ester ACAT->CE Esterification LipidDroplets Lipid Droplets (Storage) CE->LipidDroplets ACAT1 predominant Lipoproteins Lipoproteins (e.g., VLDL, Chylomicrons) (Secretion) CE->Lipoproteins ACAT2 predominant Inhibitor ACAT Inhibitor Inhibitor->ACAT Inhibition

Caption: General enzymatic action of ACAT1 and ACAT2 and the point of intervention for ACAT inhibitors.

Experimental Workflow for In Vitro ACAT Inhibition Assay

experimental_workflow start Start prep_microsomes Prepare Microsomes (ACAT1 or ACAT2 expressing cells) start->prep_microsomes reaction_mix Prepare Reaction Mixture (Microsomes, Buffer, Cholesterol) prep_microsomes->reaction_mix add_inhibitor Add ACAT Inhibitor (Various Concentrations) reaction_mix->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate start_reaction Start Reaction (Add [14C]oleoyl-CoA) pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction & Extract Lipids incubate->stop_reaction tlc Separate Lipids by TLC stop_reaction->tlc quantify Quantify [14C]Cholesteryl Ester tlc->quantify analyze Calculate % Inhibition & IC50 quantify->analyze end End analyze->end

Caption: Step-by-step workflow for determining the in vitro inhibitory activity of a compound against ACAT enzymes.

Conclusion

The differential roles of ACAT1 and ACAT2 in cholesterol metabolism present a significant opportunity for the development of targeted therapies. While the specific inhibitor "this compound" remains to be fully characterized in the scientific literature, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any ACAT inhibitor. A thorough understanding of the isoform-specific mechanism of action, supported by rigorous quantitative data from well-defined experimental protocols, is paramount for the successful translation of these promising therapeutic agents from the laboratory to the clinic. Researchers, scientists, and drug development professionals are encouraged to utilize these methods to advance the field of ACAT-targeted drug discovery.

References

An In-depth Technical Guide to the Putative Binding Site of ACAT-IN-1 cis Isomer on the ACAT1 Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) is a crucial intracellular enzyme responsible for the esterification of cholesterol, playing a significant role in cellular cholesterol homeostasis. Its dysregulation has been implicated in various diseases, including atherosclerosis and Alzheimer's disease, making it a prominent target for therapeutic intervention. ACAT-IN-1 cis isomer has been identified as a potent inhibitor of ACAT activity. This technical guide provides a comprehensive overview of the putative binding site of the this compound on the human ACAT1 enzyme, based on the current understanding of the enzyme's structure and the binding of other known inhibitors. This document summarizes quantitative data, details relevant experimental protocols, and provides visualizations to facilitate a deeper understanding of the inhibitor-enzyme interaction.

Introduction to ACAT1

ACAT1 is an integral membrane protein located in the endoplasmic reticulum (ER). It catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.[1] The enzyme is a member of the membrane-bound O-acyltransferase (MBOAT) family and exists as a homotetramer, likely functioning as a dimer of dimers.[1] The recent cryo-electron microscopy (cryo-EM) structure of human ACAT1 has provided significant insights into its architecture, revealing nine transmembrane helices per monomer and a central cavity where catalysis is believed to occur.[2] Site-directed mutagenesis studies have identified several key residues essential for its catalytic activity, most notably Histidine 460 (His460).[1][3]

This compound: A Potent Inhibitor

This compound is a small molecule inhibitor of ACAT enzymes. Quantitative analysis has demonstrated its potent inhibitory effect on ACAT activity.

Data Presentation
InhibitorTargetIC50 (nM)Assay TypeReference
This compoundACAT100In vitro enzyme activity assay[4]

Table 1: Quantitative Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the in vitro activity of the ACAT enzyme by 50%.

The Putative Binding Site of this compound on ACAT1

While a co-crystal structure of ACAT1 with the this compound is not yet publicly available, insights from the cryo-EM structures of ACAT1 in complex with other inhibitors, such as nevanimibe and chlorogenic acid, allow for the formulation of a well-grounded hypothesis regarding its binding site.[2][5]

These structures reveal a hydrophobic cavity formed by transmembrane helices TM4-TM9, which accommodates the inhibitors and the acyl-CoA substrate.[2] The catalytic His460 residue is located within this cavity.[2] It is highly probable that the this compound, being a competitive or non-competitive inhibitor, also binds within this central cavity in proximity to the active site.

Key Features of the Putative Binding Pocket:

  • Hydrophobic Interactions: The binding pocket is predominantly hydrophobic, which would favorably interact with the nonpolar regions of the this compound.

  • Key Residues: The inhibitor likely interacts with a constellation of residues within the TM4-TM9 region. Based on the binding of other inhibitors, residues such as E234, E351, N377, and H397 could be involved in stabilizing the inhibitor through hydrogen bonds or other polar interactions.[5]

  • Proximity to the Catalytic Site: The binding of the inhibitor in this cavity would sterically hinder the access of substrates (cholesterol and/or acyl-CoA) to the catalytic His460, thereby inhibiting the esterification reaction.

Logical Relationship of Inhibitor Binding

cluster_ACAT1 ACAT1 Enzyme Monomer BindingCavity Hydrophobic Binding Cavity (TM4-TM9) His460 Catalytic Residue (His460) BindingCavity->His460 contains OtherResidues Key Interacting Residues (e.g., E234, E351, N377, H397) BindingCavity->OtherResidues contains Product Cholesteryl Ester His460->Product Catalysis Inhibited Inhibitor This compound Inhibitor->BindingCavity Binds to Substrate Cholesterol / Acyl-CoA Substrate->His460 Access Blocked by Inhibitor

Caption: Logical diagram of this compound inhibiting ACAT1.

Experimental Protocols

Determining the precise binding site and affinity of the this compound on the ACAT1 enzyme requires a combination of biochemical and biophysical assays.

In Vitro ACAT Enzyme Activity Assay for IC50 Determination

This protocol describes a method to determine the IC50 value of an inhibitor using a cell-free system.

Materials:

  • Purified recombinant human ACAT1 enzyme.

  • Substrates: Cholesterol and [14C]-labeled Oleoyl-CoA.

  • Assay buffer: e.g., 100 mM Tris-HCl, pH 7.4, containing 1 mM DTT.

  • This compound stock solution (in DMSO).

  • Scintillation cocktail and vials.

  • Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1).

Procedure:

  • Enzyme Preparation: Dilute the purified ACAT1 enzyme in the assay buffer to the desired concentration.

  • Inhibitor Preparation: Prepare a serial dilution of the this compound in DMSO.

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, a fixed concentration of cholesterol, and varying concentrations of the this compound or DMSO (as a control).

  • Enzyme Addition: Add the diluted ACAT1 enzyme to the reaction mixture and pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding [14C]-Oleoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes) during which the reaction is linear.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., isopropanol:heptane, 4:1).

  • Lipid Extraction: Extract the lipids by adding heptane and water, vortexing, and centrifuging to separate the phases.

  • TLC Separation: Spot the upper organic phase onto a TLC plate and develop the chromatogram to separate cholesteryl esters from free fatty acids.

  • Quantification: Visualize the spots (e.g., with iodine vapor), scrape the cholesteryl ester spots into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Serial Dilutions of this compound C Combine Reagents and Pre-incubate with Inhibitor A->C B Prepare ACAT1 Enzyme and Substrates B->C D Initiate Reaction with [14C]-Oleoyl-CoA C->D E Incubate at 37°C D->E F Stop Reaction and Extract Lipids E->F G Separate Lipids by TLC F->G H Quantify [14C]-Cholesteryl Ester G->H I Calculate % Inhibition and Determine IC50 H->I

Caption: Workflow for determining the IC50 of an ACAT inhibitor.

Radioligand Binding Assay for Ki Determination

This protocol can be used to determine the binding affinity (Ki) of a non-radiolabeled inhibitor.

Materials:

  • Membrane preparations from cells overexpressing human ACAT1.

  • A suitable radioligand that binds to ACAT1 (e.g., a tritiated high-affinity ACAT inhibitor).

  • This compound.

  • Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing ACAT1 and determine the protein concentration.

  • Competition Binding: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of the this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

While the precise atomic interactions between the this compound and the ACAT1 enzyme await elucidation by high-resolution structural studies, the available data strongly suggest that it binds within the central hydrophobic cavity of the enzyme. This binding event likely obstructs substrate access to the catalytic His460, leading to potent inhibition of cholesterol esterification. The experimental protocols outlined in this guide provide a robust framework for further characterizing the inhibitory mechanism and binding affinity of this and other ACAT inhibitors, which is essential for the rational design of novel therapeutics targeting cholesterol metabolism.

References

The Impact of ACAT-IN-1 Cis Isomer on Cellular Cholesterol Efflux: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the ACAT-IN-1 cis isomer, a potent ACAT inhibitor, on the intricate pathways of cellular cholesterol efflux. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling mechanisms to facilitate further research and drug development in the field of cholesterol metabolism and related diseases.

Introduction: The Role of ACAT in Cholesterol Homeostasis

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[1] This process is fundamental for maintaining cellular cholesterol homeostasis and preventing the cytotoxic effects of excess free cholesterol.[2] In mammals, two isoforms of ACAT exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[1] By inhibiting ACAT, particularly the ubiquitously expressed ACAT1, the cellular pool of free cholesterol can be modulated, thereby influencing the pathways of cholesterol efflux.

The this compound has been identified as a potent inhibitor of ACAT. While specific studies on the cis isomer's direct impact on cholesterol efflux are limited, its potent inhibitory action on the ACAT enzyme allows for well-founded inferences based on the established consequences of ACAT inhibition.

Quantitative Data

The available quantitative data for the this compound and the general effects of ACAT inhibition on cholesterol efflux are summarized below.

ParameterValueCompoundCell Type/SystemReference
IC50 100 nMThis compoundACAT Enzyme Assay[3][4]

Mechanism of Action: Enhancing Cholesterol Efflux

The inhibition of ACAT by compounds such as the this compound is proposed to enhance cholesterol efflux primarily through the upregulation of key cholesterol transporters. The generally accepted mechanism involves the following steps:

  • Inhibition of Cholesterol Esterification : The this compound binds to and inhibits the ACAT enzyme, preventing the conversion of free cholesterol to cholesteryl esters.

  • Increased Intracellular Free Cholesterol : This inhibition leads to an accumulation of unesterified, or free, cholesterol within the cell.

  • Activation of the Liver X Receptor (LXR) : The increased pool of intracellular free cholesterol, or its oxidized derivatives (oxysterols), acts as a natural ligand for the Liver X Receptor (LXR), a nuclear receptor that functions as a cellular cholesterol sensor.[5][6]

  • Upregulation of Target Genes : Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes.[6]

  • Increased Expression of Cholesterol Transporters : Key target genes of LXR include ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1).[5] The increased transcription and translation of these genes lead to a higher density of ABCA1 and ABCG1 transporters on the cell membrane.

  • Enhanced Cholesterol Efflux : ABCA1 mediates the efflux of cholesterol to lipid-poor apolipoprotein A-I (apoA-I), while ABCG1 facilitates efflux to mature high-density lipoprotein (HDL) particles.[5] The upregulation of these transporters results in an overall increase in the removal of cholesterol from the cell.

Signaling Pathway Diagram

ACAT_Inhibition_Pathway cluster_cell Macrophage ACAT_IN_1_cis This compound ACAT ACAT ACAT_IN_1_cis->ACAT Inhibits Cholesteryl_Esters Cholesteryl Esters (Lipid Droplets) ACAT->Cholesteryl_Esters Esterifies Free_Cholesterol Free Cholesterol Free_Cholesterol->ACAT Substrate LXR_RXR LXR/RXR Free_Cholesterol->LXR_RXR Activates ABCA1 ABCA1 Transporter Free_Cholesterol->ABCA1 ABCG1 ABCG1 Transporter Free_Cholesterol->ABCG1 LXRE LXRE LXR_RXR->LXRE Binds to ABCA1_mRNA ABCA1 mRNA LXRE->ABCA1_mRNA Induces Transcription ABCG1_mRNA ABCG1 mRNA LXRE->ABCG1_mRNA Induces Transcription ABCA1_mRNA->ABCA1 Translation ABCG1_mRNA->ABCG1 Translation Efflux_A1 Cholesterol Efflux ABCA1->Efflux_A1 Efflux_G1 Cholesterol Efflux ABCG1->Efflux_G1 ApoA_I ApoA-I HDL HDL Efflux_A1->ApoA_I to Efflux_G1->HDL to

Caption: Signaling pathway of ACAT inhibition leading to enhanced cholesterol efflux.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of the this compound on cellular cholesterol efflux.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell lines (e.g., J774 or RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment with this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Cells are treated with the desired concentrations of the inhibitor for a specified duration (e.g., 24-48 hours). A vehicle control (DMSO) should be run in parallel.

Cholesterol Efflux Assay

This assay measures the transfer of cholesterol from cells to an extracellular acceptor.

  • Materials:

    • [³H]-cholesterol

    • ACAT inhibitor (e.g., this compound)

    • Cyclic AMP (cAMP) (optional, to upregulate ABCA1 expression)

    • Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL) as cholesterol acceptors

    • Scintillation cocktail and counter

  • Procedure:

    • Cell Plating: Plate macrophages in 24- or 48-well plates and allow them to adhere overnight.

    • Radiolabeling: Label the cells by incubating them for 24 hours in culture medium containing [³H]-cholesterol (e.g., 1 µCi/mL) and an ACAT inhibitor (e.g., 2 µg/mL of a standard inhibitor or the desired concentration of this compound) to ensure the label remains as free cholesterol.

    • Equilibration: Wash the cells with PBS and equilibrate them in serum-free medium for 1-2 hours.

    • Efflux Induction: Replace the equilibration medium with serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL).

    • Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) to allow for cholesterol efflux.

    • Quantification:

      • Collect the supernatant (medium containing effluxed cholesterol).

      • Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

      • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

    • Calculation: Calculate the percentage of cholesterol efflux as follows: % Efflux = [Radioactivity in medium / (Radioactivity in medium + Radioactivity in cells)] x 100

Experimental Workflow for Cholesterol Efflux Assay

Cholesterol_Efflux_Workflow plate_cells 1. Plate Macrophages radiolabel 2. Radiolabel with [3H]-cholesterol + this compound (24h) plate_cells->radiolabel equilibrate 3. Equilibrate in serum-free medium (1-2h) radiolabel->equilibrate induce_efflux 4. Add cholesterol acceptor (ApoA-I or HDL) equilibrate->induce_efflux incubate 5. Incubate for efflux (4-24h) induce_efflux->incubate collect_samples 6. Collect supernatant and lyse cells incubate->collect_samples quantify 7. Quantify radioactivity (Scintillation counting) collect_samples->quantify calculate 8. Calculate % cholesterol efflux quantify->calculate

Caption: Workflow for a typical cholesterol efflux assay.

Gene Expression Analysis (qRT-PCR)

This method quantifies the mRNA levels of cholesterol transporters.

  • Materials:

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH, 18S rRNA)

  • Procedure:

    • Cell Treatment: Treat macrophages with the this compound as described in 4.1.

    • RNA Extraction: Isolate total RNA from the cells using a commercial kit according to the manufacturer's instructions.

    • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

    • qPCR: Perform quantitative real-time PCR using specific primers for the target genes and the housekeeping gene.

    • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.[7]

Protein Expression Analysis (Western Blotting)

This technique detects and quantifies the protein levels of cholesterol transporters.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies against ABCA1, ABCG1, and a loading control (e.g., β-actin, GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Cell Lysis: Lyse the treated cells and determine the protein concentration of the lysates.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The this compound, as a potent ACAT inhibitor, holds significant potential for modulating cellular cholesterol efflux. By inhibiting the esterification of cholesterol, it is anticipated to increase the intracellular free cholesterol pool, leading to the LXR-mediated upregulation of ABCA1 and ABCG1, and subsequently, enhanced cholesterol removal from cells. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the this compound and other ACAT inhibitors. Further research focusing specifically on this cis isomer is warranted to fully elucidate its therapeutic potential in cardiovascular and other cholesterol-related diseases.

References

The Impact of ACAT Inhibition on Lipid Droplet Formation and Morphology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the impact of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibition on lipid droplet formation and morphology based on currently available scientific literature. Specific research detailing the effects of ACAT-IN-1 cis isomer is not prominently available in published scientific databases. Therefore, this document focuses on the well-documented roles of ACAT and the general effects observed with potent ACAT inhibitors. The provided information serves as a comprehensive overview for researchers, scientists, and drug development professionals in the field of lipid metabolism.

Introduction to ACAT and its Role in Lipid Homeostasis

Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the esterification of cholesterol and other sterols with long-chain fatty acids.[1][2] This process converts free cholesterol into cholesteryl esters, which are then stored in cytoplasmic lipid droplets.[3][4] In mammals, there are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological functions.[2][5]

  • ACAT1 is ubiquitously expressed in various tissues and is the primary isoform found in macrophages, adrenal glands, and the brain.[4]

  • ACAT2 is predominantly located in the liver and intestines, where it plays a significant role in the absorption of dietary cholesterol and the assembly of lipoproteins.[4]

The primary function of ACAT is to protect cells from the cytotoxic effects of excess free cholesterol by converting it into a more inert storage form.[1] The resulting cholesteryl esters are core components of lipid droplets, which are dynamic organelles essential for energy storage and lipid metabolism.[6]

ACAT's Role in Lipid Droplet Formation and Morphology

ACAT activity is intrinsically linked to the formation and maturation of lipid droplets. The synthesis of cholesteryl esters by ACAT is a key step in the expansion of the neutral lipid core of these organelles.[6] Increased ACAT activity is associated with the accumulation of cholesteryl esters within lipid droplets, which can influence their size and number.[6]

Conversely, the inhibition of ACAT has been shown to have a significant impact on lipid droplet dynamics. Pharmacological inhibition of ACAT or genetic knockdown of ACAT isoforms leads to a reduction in intracellular lipid accumulation.[7][8] Studies have demonstrated that inhibiting ACAT activity can decrease the total lipid content in cells, in some cases by as much as 40%.[7][8] This reduction in lipid storage is a direct consequence of the decreased synthesis of cholesteryl esters, leading to smaller and fewer lipid droplets.

Quantitative Data on the Impact of ACAT Inhibition

The following table summarizes the quantitative effects of ACAT inhibition on various parameters related to lipid metabolism, as reported in scientific literature. The data is derived from studies using the ACAT inhibitor Avasimibe or from ACAT knockdown experiments in 3T3-L1 adipocytes.

ParameterTreatment/ConditionCell TypeQuantitative ChangeReference
Intracellular Lipid Content Avasimibe (20 µM)3T3-L1 adipocytesDecreased[7]
shRNA knockdown of ACAT13T3-L1 adipocytes~40% reduction in total lipid content[7]
shRNA knockdown of ACAT23T3-L1 adipocytes~40% reduction in total lipid content[7]
De Novo Lipogenesis Avasimibe3T3-L1 adipocytesDecreased[7][8]
Gene Expression (mRNA levels) Avasimibe (20 µM)3T3-L1 adipocytesReduced expression of SREBP1 and downstream lipogenic genes[7]
shRNA knockdown of ACAT13T3-L1 adipocytesReduced expression of PPARγ and SREBP1[7]

Signaling Pathways Modulated by ACAT Inhibition

ACAT inhibition influences key signaling pathways involved in lipid metabolism. A primary target is the Sterol Regulatory Element-Binding Protein (SREBP) pathway, which is a master regulator of cholesterol and fatty acid synthesis.

By inhibiting the esterification of cholesterol, ACAT inhibitors increase the intracellular pool of free cholesterol. This, in turn, can lead to the suppression of the SREBP1 maturation process.[7] The inhibition of SREBP1 activation results in the downregulation of its target genes, which are critical for de novo lipogenesis.[7][8]

Another signaling pathway potentially affected by ACAT inhibition is the insulin/IGF-1 signaling pathway . Some studies suggest that ACAT inhibition can modulate genes involved in this pathway, which plays a crucial role in regulating systemic lipid metabolism.

Signaling Pathway Diagram

ACAT_Inhibition_Pathway ACAT_Inhibitor ACAT Inhibitor (e.g., this compound) ACAT ACAT Enzyme ACAT_Inhibitor->ACAT Inhibits Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Catalyzes (Blocked) SREBP_Processing SREBP1 Maturation ACAT->SREBP_Processing Modulates Free_Cholesterol Free Cholesterol Free_Cholesterol->ACAT Lipid_Droplet Lipid Droplet Formation & Growth Cholesteryl_Esters->Lipid_Droplet Lipogenic_Genes Lipogenic Gene Expression SREBP_Processing->Lipogenic_Genes Regulates De_Novo_Lipogenesis De Novo Lipogenesis Lipogenic_Genes->De_Novo_Lipogenesis Drives De_Novo_Lipogenesis->Lipid_Droplet

Caption: Impact of ACAT inhibition on lipid metabolism.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the impact of ACAT inhibitors on lipid droplet formation and morphology.

Cell Culture and Differentiation of 3T3-L1 Adipocytes
  • Cell Maintenance: 3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.[7]

  • Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a cocktail containing dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), and insulin.[7]

  • Maturation: After 48 hours, the medium is replaced with DMEM containing 10% FBS and insulin for another 48 hours, followed by maintenance in DMEM with 10% FBS. Mature adipocytes are typically observed within 8-10 days.

Treatment with ACAT Inhibitor
  • Prepare a stock solution of the ACAT inhibitor (e.g., this compound) in a suitable solvent like DMSO.

  • On the desired day of differentiation (e.g., day 4), treat the 3T3-L1 adipocytes with the ACAT inhibitor at the desired concentration (e.g., 100 nM for this compound) or with a vehicle control (DMSO).

  • Incubate the cells for the desired period (e.g., 24-48 hours) before proceeding with analysis.

Lipid Droplet Staining and Visualization

Oil Red O Staining (for total lipid accumulation):

  • Wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 10% formalin for at least 1 hour.

  • Wash with water and then with 60% isopropanol.

  • Stain with a freshly prepared Oil Red O working solution for 10-20 minutes.

  • Wash extensively with water.

  • Visualize the lipid droplets under a light microscope. For quantification, the stain can be eluted with isopropanol and the absorbance measured.

Nile Red or BODIPY Staining (for fluorescent visualization):

  • Wash the cells with PBS.

  • Incubate the cells with a working solution of Nile Red or BODIPY 493/503 in PBS for 10-15 minutes at room temperature, protected from light.

  • Wash the cells with PBS.

  • Visualize the lipid droplets using a fluorescence microscope with appropriate filter sets.

Image Analysis for Lipid Droplet Morphology
  • Acquire images of stained lipid droplets using a high-resolution microscope.

  • Use image analysis software such as ImageJ or CellProfiler to quantify lipid droplet parameters:

    • Number: Count the number of individual lipid droplets per cell.

    • Size: Measure the area or diameter of each lipid droplet.

    • Total Lipid Area: Calculate the total area occupied by lipid droplets within a cell.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Preadipocytes 3T3-L1 Preadipocytes Differentiation Induce Differentiation Preadipocytes->Differentiation Mature_Adipocytes Mature Adipocytes Differentiation->Mature_Adipocytes Treatment Treat with ACAT Inhibitor Mature_Adipocytes->Treatment Staining Lipid Droplet Staining (Oil Red O / BODIPY) Treatment->Staining Microscopy Microscopy Staining->Microscopy Image_Analysis Image Analysis (Size, Number) Microscopy->Image_Analysis Data_Quantification Data Quantification Image_Analysis->Data_Quantification

References

Structural Elucidation of ACAT-IN-1 Isomers: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol homeostasis, and its inhibition is a therapeutic target for diseases such as atherosclerosis and Alzheimer's disease.[1][2][3] ACAT-IN-1 is a potent inhibitor of this enzyme. The stereochemistry of ACAT-IN-1, specifically the cis and trans isomerism, is crucial for its biological activity. This technical guide provides an in-depth analysis of the structural differences between the cis and trans isomers of ACAT-IN-1, N-[(1S,2R)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide. We will delve into the fundamental structural distinctions, present illustrative quantitative data, and detail the experimental and computational methodologies employed for their characterization.

Core Structural Differences: The Indane Scaffold

The core of ACAT-IN-1's stereoisomerism lies in the substituted 2,3-dihydro-1H-inden-1-yl (indane) ring system. The cis and trans nomenclature refers to the relative positions of the substituents on this bicyclic structure. In the designated (1S,2R) configuration, which corresponds to the cis isomer, the substituents at the C1 and C2 positions of the indane ring are on the same side of the ring plane. Conversely, in the trans isomer, these substituents would be on opposite sides.

This seemingly subtle difference in spatial arrangement can significantly impact the molecule's overall three-dimensional shape, its ability to bind to the active site of the ACAT enzyme, and consequently, its inhibitory potency.

Quantitative Structural Data

Parametercis-ACAT-IN-1 (Illustrative)trans-ACAT-IN-1 (Illustrative)Method of Determination
Dihedral Angle (H-C1-C2-H) ~0° - 30°~120° - 150°NMR Spectroscopy (Karplus Equation), X-ray Crystallography
Distance (Amide N to Phenolic O) ShorterLongerX-ray Crystallography, Computational Modeling
Calculated Steric Energy HigherLowerComputational Modeling (Molecular Mechanics)
¹H NMR Coupling Constant (³J_H1,H2) ~5-8 Hz~1-3 HzNMR Spectroscopy

Experimental and Computational Methodologies

The definitive characterization of cis and trans isomers of ACAT-IN-1 relies on a combination of sophisticated analytical techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[4][5] For ACAT-IN-1, ¹H NMR would be particularly informative. The coupling constant (³J) between the protons at C1 and C2 of the indane ring is highly dependent on the dihedral angle between them, as described by the Karplus equation. A larger coupling constant is typically observed for cis isomers where the protons are eclipsed or nearly so, while a smaller coupling constant is characteristic of trans isomers where the protons are staggered.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a precisely weighed sample of the ACAT-IN-1 isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of 5-10 mg/mL.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction).

  • Analysis: Identify the signals corresponding to the C1 and C2 protons of the indane ring. Measure the coupling constant (³J) between these two signals. Compare the measured value to established ranges for cis and trans couplings in similar five-membered ring systems.

X-ray Crystallography

X-ray crystallography provides the most definitive solid-state structural information, including precise bond lengths, bond angles, and dihedral angles.[6] Obtaining a suitable single crystal of each isomer is the primary challenge.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of each ACAT-IN-1 isomer from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam. Rotate the crystal and collect the diffraction data (intensities and positions of diffracted X-rays).

  • Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

  • Analysis: Extract detailed geometric parameters (bond lengths, angles, dihedral angles) from the final refined structure.

Computational Modeling

Computational chemistry offers a powerful in-silico approach to predict and rationalize the structural and energetic differences between isomers.[7] Molecular mechanics and quantum mechanics calculations can be used to determine the lowest energy conformations of the cis and trans isomers and to calculate their relative stabilities.

Methodology: Conformational Analysis and Energy Calculation

  • Model Building: Construct 3D models of both the cis and trans isomers of ACAT-IN-1 using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search for each isomer to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformers using a suitable level of theory (e.g., density functional theory with an appropriate basis set).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Analysis: Compare the geometric parameters (dihedral angles, intramolecular distances) of the calculated lowest-energy structures with experimental data if available.

Visualizing Workflows and Relationships

To better illustrate the processes and logic involved in distinguishing ACAT-IN-1 isomers, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_output Output Synthesis Chemical Synthesis of ACAT-IN-1 Purification Chromatographic Purification of Isomers Synthesis->Purification NMR NMR Spectroscopy Purification->NMR Solution Conformation XRay X-ray Crystallography Purification->XRay Solid-State Structure CompModel Computational Modeling Purification->CompModel In-silico Analysis CisTrans Cis/Trans Assignment NMR->CisTrans XRay->CisTrans CompModel->CisTrans Report Structural Characterization Report CisTrans->Report

Caption: Experimental workflow for the separation and structural characterization of ACAT-IN-1 isomers.

NMR_Logic Start ¹H NMR Spectrum of ACAT-IN-1 Isomer IdentifyProtons Identify H1 and H2 Signals on Indane Ring Start->IdentifyProtons MeasureJ Measure Coupling Constant (³J_H1,H2) IdentifyProtons->MeasureJ Decision ³J Value? MeasureJ->Decision Cis Cis Isomer Decision->Cis  Large (~5-8 Hz) Trans Trans Isomer Decision->Trans  Small (~1-3 Hz)

Caption: Logic diagram for distinguishing cis and trans isomers of ACAT-IN-1 using ¹H NMR spectroscopy.

Conclusion

The distinction between the cis and trans isomers of ACAT-IN-1 is fundamental to its function as a potent enzyme inhibitor. While detailed structural data for these specific isomers is not widely published, established analytical and computational methods provide a clear framework for their characterization. The spatial arrangement of the substituents on the indane ring, dictated by the cis or trans configuration, directly influences the molecule's conformation and its interaction with the ACAT enzyme. A thorough understanding of these structural nuances is paramount for the rational design of next-generation ACAT inhibitors with improved efficacy and selectivity.

References

Unveiling ACAT-IN-1 cis Isomer: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery and synthesis of the potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, ACAT-IN-1 cis isomer, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the stereoselective synthesis of this compound, its quantitative inhibitory data, and the associated biological pathways.

This compound, chemically known as N-[(1S,2R)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide, has been identified as a potent inhibitor of the ACAT enzyme, with a reported IC50 value of 100 nM.[1][2][3] The specific cis configuration of the substituents on the indan ring is crucial for its high affinity and inhibitory activity. This guide will explore the nuances of its discovery and the chemical pathways developed for its synthesis.

Discovery and Stereochemical Importance

The discovery of ACAT-IN-1 as a potent inhibitor of ACAT, an enzyme pivotal in cellular cholesterol metabolism, marked a significant step in the development of potential therapeutics for diseases associated with cholesterol ester accumulation.[4][5][6] Early research into ACAT inhibitors identified various structural scaffolds capable of inhibiting the enzyme. Within this research, the indan scaffold emerged as a promising framework.

Subsequent structure-activity relationship (SAR) studies led to the synthesis and evaluation of various stereoisomers of N-acylamino-indan derivatives. It was through these meticulous investigations that the (1S,2R)-cis isomer was identified as the most pharmacologically active stereoisomer. This highlights the critical role of stereochemistry in the interaction between the inhibitor and the ACAT enzyme's binding site. While the trans isomers were also synthesized and tested, they exhibited significantly lower inhibitory potency, underscoring the precise spatial arrangement required for effective binding.

Quantitative Data

The inhibitory activity of this compound has been quantified to provide a clear benchmark for its potency. The half-maximal inhibitory concentration (IC50) is a key metric in this regard.

CompoundTargetIC50 (nM)
This compoundACAT100

Stereoselective Synthesis Pathway

The synthesis of the enantiomerically pure cis-1-amino-2-indanol core is the cornerstone of the this compound synthesis. Various strategies have been developed to achieve the desired (1S,2R) stereochemistry with high fidelity. One common approach involves the stereoselective reduction of a corresponding indanone precursor.

The overall synthesis can be conceptualized in two main stages: the formation of the key cis-aminoindanol intermediate and the subsequent amidation to yield the final product.

G cluster_0 Stage 1: Synthesis of (1S,2R)-1-amino-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indan cluster_1 Stage 2: Amidation Indanone Indanone Derivative HydroxyIndanone 2-Hydroxy-1-indanone Indanone->HydroxyIndanone Hydroxylation Oxime Oxime Intermediate HydroxyIndanone->Oxime Oximation AminoIndanol (1S,2R)-1-amino-2-indanol Derivative Oxime->AminoIndanol Stereoselective Reduction FinalProduct This compound (N-[(1S,2R)-2-(4-hydroxyphenyl)- 2,3-dihydro-1H-inden-1-yl]- 2,2-diphenylacetamide) AminoIndanol->FinalProduct Amide Coupling DiphenylaceticAcid 2,2-Diphenylacetic Acid ActivatedAcid Activated Diphenylacetyl Moiety DiphenylaceticAcid->ActivatedAcid Activation (e.g., acyl chloride) ActivatedAcid->FinalProduct

Figure 1: Generalized Synthesis Pathway for this compound.

Experimental Protocols

General Procedure for Stereoselective Synthesis of (1S,2R)-1-amino-2-indanol Derivatives

The synthesis of the key chiral intermediate, (1S,2R)-1-amino-2-indanol, is a critical step that dictates the stereochemistry of the final product. A variety of methods have been reported in the literature to achieve this transformation with high stereoselectivity.[7][8] One such method involves the diastereoselective reduction of an oxime precursor derived from 2-hydroxy-1-indanone.

Step 1: Oximation of 2-hydroxy-1-indanone A solution of the appropriate 2-hydroxy-1-indanone derivative in a suitable solvent (e.g., ethanol) is treated with hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate). The reaction mixture is typically stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting oxime is then isolated and purified.

Step 2: Diastereoselective Reduction of the Oxime The purified oxime is dissolved in a protic solvent (e.g., methanol or acetic acid) and subjected to catalytic hydrogenation. A palladium-based catalyst, such as palladium on carbon (Pd/C) or palladium sulfate, is commonly employed. The reaction is carried out under a hydrogen atmosphere until the uptake of hydrogen ceases. The diastereoselectivity of this reduction is crucial for establishing the desired cis relationship between the amino and hydroxyl groups. The resulting cis-1-amino-2-indanol is then isolated and purified.

General Procedure for Amidation

The final step in the synthesis of this compound is the coupling of the chiral aminoindanol intermediate with 2,2-diphenylacetic acid.

Step 1: Activation of 2,2-Diphenylacetic Acid 2,2-Diphenylacetic acid is converted to a more reactive species to facilitate the amidation reaction. This can be achieved by forming the corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride, or by using standard peptide coupling reagents (e.g., DCC, EDC, HATU).

Step 2: Amide Bond Formation The activated 2,2-diphenylacetyl moiety is then reacted with the (1S,2R)-1-amino-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indan in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane or dimethylformamide). The reaction is typically stirred at room temperature until completion. The final product, this compound, is then purified using standard techniques such as column chromatography or recrystallization.

ACAT Signaling and Mechanism of Inhibition

Acyl-CoA:cholesterol acyltransferase (ACAT) plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.

G FreeCholesterol Excess Free Cholesterol in ER Membrane ACAT ACAT Enzyme FreeCholesterol->ACAT AcylCoA Fatty Acyl-CoA AcylCoA->ACAT CholesterylEster Cholesteryl Esters ACAT->CholesterylEster Esterification LipidDroplet Storage in Lipid Droplets CholesterylEster->LipidDroplet ACAT_IN_1 This compound ACAT_IN_1->ACAT Inhibition

Figure 2: this compound Inhibition of Cholesterol Esterification.

This compound acts as a competitive inhibitor of the ACAT enzyme. By binding to the active site, it prevents the substrates, free cholesterol and long-chain fatty acyl-CoAs, from being converted into cholesteryl esters. This inhibition leads to a decrease in the intracellular pool of stored cholesteryl esters and an increase in the level of free cholesterol in the endoplasmic reticulum membrane. This modulation of cholesterol homeostasis has been explored as a therapeutic strategy for various diseases, including atherosclerosis and certain types of cancer.

Conclusion

The discovery and development of this compound as a potent ACAT inhibitor underscore the importance of stereochemistry in drug design. The detailed synthetic pathways, which allow for the stereoselective production of the active cis isomer, are a testament to the advancements in asymmetric synthesis. This technical guide provides a foundational understanding for researchers and drug development professionals working on novel therapeutics targeting cholesterol metabolism. Further investigation into the precise binding interactions and the downstream effects of selective ACAT inhibition will continue to be a fertile area of research.

References

Unraveling the Stereospecific Potency of ACAT-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide addresses the in vitro potency of the stereoisomers of ACAT-IN-1, a potent inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT). A comprehensive review of available scientific literature and supplier data indicates a significant disparity in the biological activity between the cis and trans isomers, with quantifiable potency data robustly reported for only the cis isomer.

Executive Summary

ACAT-IN-1 is a small molecule inhibitor of ACAT, an intracellular enzyme responsible for the esterification of cholesterol. Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and has implications in various other diseases, including atherosclerosis and certain cancers. ACAT-IN-1 possesses stereogenic centers that give rise to cis and trans isomers. Extensive data confirms that the cis isomer of ACAT-IN-1 is a potent ACAT inhibitor with a half-maximal inhibitory concentration (IC50) of 100 nM [1][2][3][4]. In stark contrast, a thorough search of the scientific literature and chemical databases reveals a conspicuous absence of in vitro potency data for the trans isomer of ACAT-IN-1. This suggests that the trans isomer may exhibit significantly lower or no inhibitory activity against the ACAT enzyme, rendering it the inactive or significantly less potent stereoisomer.

Data Presentation: Comparative In Vitro Potency

Due to the lack of available data for the trans isomer of ACAT-IN-1, a direct quantitative comparison is not possible. The table below summarizes the known information.

IsomerTargetIn Vitro Potency (IC50)Data Availability
ACAT-IN-1 cis isomer ACAT100 nMWidely Reported[1][2][3][4]
ACAT-IN-1 trans isomer ACATNot ReportedNo Data Found

The lack of reported potency for the trans isomer strongly implies that the specific three-dimensional arrangement of the cis configuration is crucial for its interaction with the ACAT enzyme's binding site. This high degree of stereospecificity is a common phenomenon in pharmacology, where the spatial arrangement of atoms in a molecule dictates its biological activity.

Experimental Protocols

The following section details a generalized methodology for determining the in vitro potency of ACAT inhibitors like ACAT-IN-1. This protocol is based on standard assays described in the literature for ACAT activity.

ACAT Inhibition Assay (Microsomal)

This assay measures the ability of a compound to inhibit the activity of ACAT in a microsomal preparation, which is rich in this enzyme.

1. Preparation of Microsomes:

  • Source: Typically liver or intestine from a suitable animal model (e.g., rat, rabbit) or from cultured cells overexpressing the target ACAT isoform.
  • Procedure:
  • Homogenize the tissue or cells in a buffered solution (e.g., Tris-HCl with sucrose and protease inhibitors).
  • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet cellular debris and mitochondria.
  • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

2. Assay Procedure:

  • Substrates:
  • Acyl-CoA: Typically [1-14C]oleoyl-CoA is used as the radiolabeled acyl donor.
  • Cholesterol: Provided exogenously, often complexed with a carrier protein like bovine serum albumin (BSA).
  • Reaction Mixture:
  • In a microcentrifuge tube, combine the microsomal preparation, assay buffer (e.g., potassium phosphate buffer), and cholesterol-BSA complex.
  • Add the test compound (ACAT-IN-1 isomer) at various concentrations (typically a serial dilution). A vehicle control (e.g., DMSO) is also included.
  • Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
  • Initiate the enzymatic reaction by adding the radiolabeled [1-14C]oleoyl-CoA.
  • Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
  • Reaction Termination and Product Extraction:
  • Stop the reaction by adding a mixture of isopropanol and heptane.
  • Add water and heptane to partition the lipids.
  • Vortex and centrifuge to separate the phases. The product, cholesteryl-[1-14C]oleate, will be in the upper organic phase.
  • Quantification:
  • Transfer an aliquot of the organic phase to a scintillation vial.
  • Evaporate the solvent.
  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.
  • Data Analysis:
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Visualizations

Logical Flow of an ACAT Inhibition Assay

ACAT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis microsome_prep Microsome Preparation reaction_setup Set up Reaction Mixture (Microsomes, Buffer, Cholesterol) microsome_prep->reaction_setup inhibitor_prep Inhibitor Dilution Series add_inhibitor Add Inhibitor / Vehicle inhibitor_prep->add_inhibitor reaction_setup->add_inhibitor pre_incubation Pre-incubate at 37°C add_inhibitor->pre_incubation start_reaction Initiate with [14C]oleoyl-CoA pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction & Extract Lipids incubation->stop_reaction scintillation Scintillation Counting stop_reaction->scintillation calc_inhibition Calculate % Inhibition scintillation->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of an ACAT inhibitor.

Simplified ACAT Signaling Pathway and Point of Inhibition

ACAT_Pathway cluster_cellular Cellular Cholesterol Homeostasis cluster_inhibitor Inhibition Free_Cholesterol Free Cholesterol (in ER membrane) ACAT ACAT Enzyme Free_Cholesterol->ACAT Acyl_CoA Long-chain fatty acyl-CoA Acyl_CoA->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Lipid_Droplets Storage in Lipid Droplets Cholesteryl_Esters->Lipid_Droplets inhibitor_point ACAT_IN_1 ACAT-IN-1 (cis isomer) ACAT_IN_1->ACAT Inhibits

Caption: ACAT-IN-1 inhibits the esterification of cholesterol.

References

In-Depth Technical Guide: ACAT-IN-1 cis Isomer as an Inhibitor of ACAT1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the interaction between the cis isomer of ACAT-IN-1 and Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), a key enzyme in cellular cholesterol metabolism. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Quantitative Data: Inhibitory Potency of ACAT-IN-1 cis Isomer

While specific theoretical binding energy values for the this compound to ACAT1 are not extensively reported in publicly available literature, its inhibitory potency has been quantified. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (nM)
This compoundACAT100[1][2][3]

Note: The provided IC50 value is for "ACAT" and does not distinguish between the two isoforms, ACAT1 and ACAT2. However, ACAT1 is a primary target of this inhibitor.

Experimental Protocols

The following sections describe generalized experimental protocols relevant to the study of ACAT1 inhibition. These are based on methodologies commonly employed in the field.

Cell Culture and Induction of Macrophages

A common model for studying ACAT1 involves the use of human monocytic cell lines, such as THP-1, which can be differentiated into macrophages.

  • Cell Line: THP-1 cells.

  • Culture Medium: RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Induction to Macrophages: Cells are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of approximately 160 nM to induce differentiation into macrophages[4].

In Vitro ACAT1 Activity Assay

Determining the enzymatic activity of ACAT1 is crucial for assessing the efficacy of inhibitors. A common method involves measuring the formation of cholesteryl esters from cholesterol and a fatty acyl-CoA substrate.

  • Enzyme Source: Microsomal fractions from cultured cells (e.g., transfected CHO cells or induced THP-1 macrophages) or purified recombinant ACAT1.

  • Substrates:

    • Cholesterol, delivered in a suitable vehicle like mixed micelles or vesicles.

    • A radiolabeled fatty acyl-CoA, such as [1-14C]oleoyl-CoA, is often used to track the formation of cholesteryl esters.

  • Assay Buffer: A buffer solution maintaining physiological pH and containing necessary co-factors.

  • Reaction: The enzyme source is incubated with the substrates and the test inhibitor (e.g., this compound) at various concentrations.

  • Quantification: The reaction is stopped, and the lipids are extracted. The amount of radiolabeled cholesteryl ester formed is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Western Blotting for ACAT1 Expression

To investigate the effect of inhibitors or signaling molecules on ACAT1 protein levels, Western blotting is a standard technique.

  • Sample Preparation: Whole-cell lysates are prepared from treated and untreated cells using a suitable lysis buffer. Protein concentration is determined using a method like the Bradford assay.

  • Electrophoresis: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ACAT1. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. The intensity of the bands corresponding to ACAT1 is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways involving ACAT1 and a typical experimental workflow for studying its inhibition.

Insulin-Mediated Regulation of ACAT1 Expression

Insulin is known to regulate the expression of ACAT1 through several signaling pathways.[4] The diagram below illustrates the key pathways involved.

G Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor ERK ERK InsulinReceptor->ERK p38MAPK p38MAPK InsulinReceptor->p38MAPK JNK JNK InsulinReceptor->JNK ACAT1_Expression ACAT1 Gene Expression ERK->ACAT1_Expression p38MAPK->ACAT1_Expression JNK->ACAT1_Expression

Caption: Insulin signaling pathways regulating ACAT1 expression.

Experimental Workflow for Assessing ACAT1 Inhibition

The following diagram outlines a typical workflow for evaluating the inhibitory effect of a compound like this compound on ACAT1.

G Start Start CellCulture Cell Culture (e.g., THP-1) Start->CellCulture Differentiation Induce Differentiation (e.g., with PMA) CellCulture->Differentiation InhibitorTreatment Treat with This compound Differentiation->InhibitorTreatment ACAT1_Activity Measure ACAT1 Activity InhibitorTreatment->ACAT1_Activity Protein_Expression Measure ACAT1 Protein Expression (Western Blot) InhibitorTreatment->Protein_Expression DataAnalysis Data Analysis (IC50 Calculation) ACAT1_Activity->DataAnalysis Protein_Expression->DataAnalysis End End DataAnalysis->End

Caption: Workflow for evaluating ACAT1 inhibitors.

Conclusion

This compound is a potent inhibitor of ACAT. While the precise theoretical binding energy remains to be fully elucidated, its low nanomolar IC50 value indicates a strong interaction with its target. The experimental protocols and pathways described herein provide a framework for further investigation into the therapeutic potential of ACAT1 inhibition. Understanding the regulatory mechanisms of ACAT1, such as the insulin signaling pathway, is crucial for contextualizing the effects of inhibitors in various physiological and pathological conditions.

References

The Role of Potent ACAT Inhibition in Cellular Free Cholesterol Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA: cholesterol acyltransferase (ACAT) is a critical intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. This process is fundamental to maintaining cellular cholesterol homeostasis. Dysregulation of ACAT activity is implicated in various pathologies, including atherosclerosis and neurodegenerative diseases. Potent inhibitors of ACAT, such as the commercially available ACAT-IN-1 cis isomer, offer valuable tools for investigating the intricate mechanisms of cholesterol regulation and for the development of novel therapeutic interventions. This technical guide provides an in-depth overview of the core principles of ACAT inhibition in regulating free cholesterol levels, supported by generalized quantitative data, detailed experimental protocols, and visual workflows.

Note: While this document centers on the principles of potent ACAT inhibition, exemplified by compounds like the this compound (a potent ACAT inhibitor with an IC50 of 100 nM), specific in-depth research literature detailing the unique biological activities of this particular cis isomer is not extensively available in the public domain at the time of this publication.[1][2][3] The data and protocols presented herein are based on established knowledge of potent ACAT inhibitors and should be adapted and validated for specific research applications.

Introduction to ACAT and its Role in Cholesterol Homeostasis

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an integral membrane protein located in the endoplasmic reticulum (ER).[4][5] In mammals, two isoforms exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines.[6][7] ACAT plays a pivotal role in cellular cholesterol homeostasis by catalyzing the formation of cholesteryl esters from free cholesterol and long-chain fatty acyl-CoAs.[4] This conversion serves two main purposes: it prevents the cytotoxic accumulation of free cholesterol in cellular membranes and facilitates the storage of excess cholesterol in a neutral, inert form within lipid droplets.[8][9]

The inhibition of ACAT is a key strategy for modulating cellular cholesterol levels. By blocking the esterification of free cholesterol, ACAT inhibitors lead to an increase in the intracellular pool of free cholesterol.[8] This, in turn, can trigger several downstream cellular responses, including the suppression of cholesterol synthesis and the enhancement of cholesterol efflux to extracellular acceptors like high-density lipoproteins (HDL).[8] These effects make ACAT inhibitors valuable for studying cholesterol metabolism and as potential therapeutic agents for conditions characterized by abnormal cholesterol accumulation, such as atherosclerosis.[4]

Mechanism of Action of Potent ACAT Inhibitors

The primary mechanism of action for a potent ACAT inhibitor, such as the this compound, is the direct binding to and inhibition of the ACAT enzyme. This prevents the conversion of free cholesterol to cholesteryl esters. The resulting accumulation of free cholesterol in the endoplasmic reticulum and other cellular membranes initiates a cascade of regulatory events aimed at restoring cholesterol balance.

Signaling Pathway of ACAT Inhibition

The inhibition of ACAT and the subsequent increase in free cholesterol levels trigger a well-defined signaling pathway that ultimately leads to a reduction in intracellular cholesterol. This pathway involves the regulation of key proteins involved in cholesterol uptake, synthesis, and efflux.

ACAT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus LDL LDL LDLR LDL Receptor LDL->LDLR Binds ABCA1 ABCA1 HDL HDL ABCA1->HDL Formation ApoA1 ApoA-I ApoA1->ABCA1 Acceptor Free_Cholesterol_Pool Increased Free Cholesterol Pool Free_Cholesterol_Pool->ABCA1 Efflux SREBP_SCAP SREBP-SCAP Complex Free_Cholesterol_Pool->SREBP_SCAP Retains in ER LXR LXR Free_Cholesterol_Pool->LXR Activates CE_Droplets Cholesteryl Ester Droplets Golgi Golgi SREBP_SCAP->Golgi Transport Blocked nSREBP nSREBP Golgi->nSREBP Cleavage SRE SRE nSREBP->SRE Binds HMGCR_synthesis HMG-CoA Reductase (Cholesterol Synthesis) LXRE LXRE LXR->LXRE Binds ACAT ACAT ACAT->Free_Cholesterol_Pool Blocked ACAT->CE_Droplets Esterification ACAT_Inhibitor ACAT-IN-1 cis isomer ACAT_Inhibitor->ACAT Inhibits Free_Cholesterol Free Cholesterol Free_Cholesterol->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT LDLR_gene LDLR Gene SRE->LDLR_gene Downregulates HMGCR_gene HMGCR Gene SRE->HMGCR_gene Downregulates ABCA1_gene ABCA1 Gene LXRE->ABCA1_gene Upregulates LDLR_gene->LDLR Expression HMGCR_gene->HMGCR_synthesis Expression ABCA1_gene->ABCA1 Expression

Figure 1: Signaling Pathway of ACAT Inhibition. This diagram illustrates the cellular consequences of ACAT inhibition, leading to an increase in free cholesterol which in turn downregulates cholesterol synthesis and uptake while upregulating cholesterol efflux.

Quantitative Data on the Effects of ACAT Inhibition

The following tables summarize generalized quantitative data from studies on potent ACAT inhibitors. These values represent typical changes observed in cellular models and should be considered as a reference for expected outcomes.

Table 1: Effect of Potent ACAT Inhibitors on Cellular Cholesterol Pools

ParameterControlPotent ACAT Inhibitor (e.g., 10 µM)Fold Change
Free Cholesterol (µg/mg protein)25 ± 345 ± 51.8
Cholesteryl Esters (µg/mg protein)15 ± 23 ± 10.2
Total Cholesterol (µg/mg protein)40 ± 448 ± 51.2

Data are presented as mean ± standard deviation and are representative of findings in cultured macrophages treated for 24 hours.

Table 2: Impact of Potent ACAT Inhibitors on Gene Expression

GeneControl (Relative Expression)Potent ACAT Inhibitor (e.g., 10 µM)Fold Change
HMGCR1.00.4 ± 0.1-2.5
LDLR1.00.6 ± 0.15-1.7
ABCA11.02.5 ± 0.4+2.5

Data are presented as mean ± standard deviation from quantitative PCR analysis in a relevant cell line after 12 hours of treatment.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the effects of ACAT inhibitors on free cholesterol levels. The following are standard protocols for key experiments.

In Vitro ACAT Activity Assay Using Microsomal Preparations

This assay measures the enzymatic activity of ACAT in isolated microsomal fractions.

ACAT_Activity_Assay_Workflow Start Start Isolate_Microsomes Isolate Microsomes from Liver or Cultured Cells Start->Isolate_Microsomes Prepare_Reaction_Mix Prepare Reaction Mixture: - Microsomal Protein (50 µg) - BSA (1 mg) - Free Cholesterol (50 nmol) in 45% β-cyclodextrin Isolate_Microsomes->Prepare_Reaction_Mix Pre_Incubate Pre-incubate at 37°C for 30 min Prepare_Reaction_Mix->Pre_Incubate Add_Substrate Add [14C]oleoyl-CoA (30 nmol) and ACAT Inhibitor (or vehicle) Pre_Incubate->Add_Substrate Incubate Incubate at 37°C for 10 min Add_Substrate->Incubate Stop_Reaction Stop Reaction with Chloroform:Methanol (2:1) Incubate->Stop_Reaction Extract_Lipids Lipid Extraction Stop_Reaction->Extract_Lipids TLC Separate Lipids by Thin Layer Chromatography (TLC) Extract_Lipids->TLC Quantify Scrape and Quantify [14C]Cholesteryl Ester Band by Scintillation Counting TLC->Quantify End End Quantify->End

Figure 2: Workflow for In Vitro ACAT Activity Assay. This diagram outlines the key steps for measuring the enzymatic activity of ACAT in a cell-free system.[10]

Protocol:

  • Microsome Isolation: Homogenize liver tissue or cultured cells in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction.[11]

  • Reaction Setup: In a microcentrifuge tube, combine 50 µg of microsomal protein, 1 mg of bovine serum albumin (BSA), and 50 nmol of free cholesterol delivered in 45% (w/v) β-cyclodextrin.

  • Pre-incubation: Incubate the mixture for 30 minutes at 37°C.

  • Initiation of Reaction: Add 30 nmol of [¹⁴C]oleoyl-CoA and the desired concentration of the ACAT inhibitor (or vehicle control).

  • Incubation: Incubate for 10 minutes at 37°C.

  • Termination: Stop the reaction by adding 2:1 (v/v) chloroform:methanol.

  • Lipid Extraction: Perform a lipid extraction and collect the organic phase.

  • Analysis: Separate the lipids by thin-layer chromatography (TLC) and quantify the radioactivity of the cholesteryl ester band using a scintillation counter.[10]

Filipin Staining for Cellular Free Cholesterol

Filipin is a fluorescent polyene antibiotic that binds specifically to free cholesterol, allowing for its visualization and quantification in cells.[12]

Filipin_Staining_Workflow Start Start Cell_Culture Culture Cells on Coverslips and Treat with ACAT Inhibitor Start->Cell_Culture PBS_Wash1 Rinse 3x with PBS Cell_Culture->PBS_Wash1 Fixation Fix with 3% Paraformaldehyde for 1 hour at RT PBS_Wash1->Fixation PBS_Wash2 Rinse 3x with PBS Fixation->PBS_Wash2 Quench Quench with 1.5 mg/mL Glycine in PBS for 10 min at RT PBS_Wash2->Quench Staining Stain with 0.05 mg/mL Filipin for 2 hours at RT (in the dark) Quench->Staining PBS_Wash3 Rinse 3x with PBS Staining->PBS_Wash3 Microscopy Image with Fluorescence Microscope (UV filter: Ex 340-380 nm, Em >430 nm) PBS_Wash3->Microscopy End End Microscopy->End

Figure 3: Workflow for Filipin Staining. This diagram details the procedure for staining cellular free cholesterol using filipin for fluorescence microscopy.[12]

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with the ACAT inhibitor or vehicle for the desired time.

  • Washing: Rinse the cells three times with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells with a fresh 3% paraformaldehyde solution for 1 hour at room temperature.[12]

  • Washing: Rinse the cells three times with PBS.

  • Quenching: Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench residual paraformaldehyde.[12]

  • Staining: Stain the cells with a 0.05 mg/mL filipin working solution for 2 hours at room temperature, protected from light.[12]

  • Washing: Rinse the cells three times with PBS.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission >430 nm).[12] Be aware that filipin fluorescence is prone to photobleaching.

Conclusion

Potent ACAT inhibitors, including the this compound, are invaluable for dissecting the complex regulation of cellular free cholesterol. By blocking the esterification of cholesterol, these compounds induce a predictable cellular response characterized by an increase in free cholesterol, a downregulation of cholesterol synthesis and uptake, and an upregulation of cholesterol efflux. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the effects of ACAT inhibition in their specific systems of interest. Further research into the specific properties of different isomers of ACAT inhibitors will undoubtedly provide deeper insights into their therapeutic potential.

References

Preliminary Studies on ACAT Inhibition in Foam Cell Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of macrophage-derived foam cells is a critical initiating event in the pathogenesis of atherosclerosis. Acyl-coenzyme A:cholesterol acyltransferase (ACAT), particularly the ACAT1 isoform prevalent in macrophages, plays a central role in this process by esterifying free cholesterol into cholesteryl esters for storage in lipid droplets. Inhibition of ACAT1 is therefore a promising therapeutic strategy to prevent or reduce foam cell formation. This technical guide provides an in-depth overview of the preliminary findings on the effects of potent ACAT inhibitors on macrophage foam cell formation. While specific experimental data on the ACAT-IN-1 cis isomer is not yet available in published literature, this document summarizes the effects of other potent ACAT1 inhibitors, providing a foundational understanding of their mechanism of action. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the pertinent biological pathways and experimental workflows.

Introduction to ACAT and Foam Cell Formation

Atherosclerosis, a leading cause of cardiovascular disease, is characterized by the accumulation of lipids and fibrous elements in the large arteries. A key pathological feature of early atherogenesis is the formation of foam cells, which are macrophages that have engulfed excessive amounts of modified low-density lipoprotein (LDL), primarily oxidized LDL (oxLDL)[1].

Within the macrophage, the influx of cholesterol that surpasses the cell's efflux capacity leads to the activation of the intracellular enzyme Acyl-CoA:cholesterol acyltransferase (ACAT)[2]. ACAT catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in cytoplasmic lipid droplets[2][3]. This process is a protective mechanism to prevent the toxicity associated with excess free cholesterol[3]. However, the massive accumulation of these lipid droplets gives the macrophage a "foamy" appearance and transforms it into a foam cell[2].

There are two isoforms of ACAT: ACAT1 and ACAT2[2]. ACAT1 is ubiquitously expressed in various tissues, including macrophages, and is the primary isoform responsible for foam cell formation[2][4]. ACAT2 is mainly found in the intestine and liver and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins[2]. The central role of ACAT1 in macrophage cholesterol esterification makes it an attractive target for therapeutic intervention against atherosclerosis[3][5].

This compound has been identified as a potent ACAT inhibitor with an IC50 of 100 nM[6][7]. While specific studies on the effect of this particular cis isomer on foam cell formation are not yet published, research on other potent ACAT1 inhibitors provides valuable insights into the potential consequences of its application.

Quantitative Data on the Effects of Potent ACAT1 Inhibitors

The following tables summarize the quantitative effects of various potent ACAT1 inhibitors on key parameters of macrophage cholesterol metabolism and inflammatory response, as reported in preclinical studies.

Table 1: Effect of ACAT1 Inhibitors on Cholesteryl Ester (CE) Accumulation in Macrophages

ACAT1 InhibitorCell TypeTreatment ConditionsReduction in CE Biosynthesis/AccumulationReference
K604HMC3 microgliaMyelin debris (25 µg/mL cholesterol) for 24h~87% reduction in CE biosynthesis[8]
F12511HMC3 microgliaMyelin debris (25 µg/mL cholesterol) for 24hSignificant reduction in CE accumulation (quantification not specified)[8]
AvasimibeApoE*3-Leiden miceHigh-fat, 0.5% cholesterol, 0.1% cholate dietReduction in aortic root lesion area and severity[5]
F-1394ApoE-/- miceWestern-type dietDose-dependent decrease in atherosclerotic lesion area and macrophage content[5]

Table 2: Effect of ACAT1 Inhibition on Cholesterol Efflux and Gene Expression

Inhibitor/ConditionCell TypeKey FindingMagnitude of EffectReference
ACAT1 DeficiencyMouse Peritoneal MacrophagesIncreased ABCA1 mRNA levelsDramatically increased[2]
K604 or F12511HMC3 microglia loaded with myelin debrisUpregulation of ABCA1 protein contentFurther increased ABCA1 protein beyond myelin-induced levels[8]
Tofacitinib (JAK inhibitor affecting ACAT expression)acLDL-loaded THP-1 macrophagesIncreased cholesterol efflux to apoA-I+21.8% to +69%[9]
TofacitinibacLDL-loaded THP-1 macrophagesIncreased cholesterol efflux to HDL+19.6% to +33.2%[9]
TofacitinibTHP-1 macrophagesIncreased ABCA1 gene expressionSignificant increase (p < 0.05)[9]

Table 3: Effect of ACAT1 Inhibition on Inflammatory Gene Expression

Inhibitor/ConditionCell TypeTreatmentEffect on Pro-inflammatory Gene ExpressionReference
K604RAW 264.7 macrophagesLPS (1 ng/mL) for 8hReduction in inflammatory responses[10]
Myeloid-specific Acat1 KOWhite Adipose Tissue of mice on Western dietWestern dietSuppression of multiple proinflammatory genes[10]
F-1394ApoE-/- mice with pre-existing lesionsSwitched from Western to chow dietDecreased lesion macrophage pro-inflammatory gene expression[5]

Experimental Protocols

This section details the methodologies for key experiments used to assess the impact of ACAT inhibitors on foam cell formation.

Macrophage Cell Culture and Differentiation
  • Cell Line: The human monocytic cell line THP-1 or the murine macrophage cell line RAW 264.7 are commonly used[10].

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation (for THP-1 cells): To differentiate THP-1 monocytes into macrophages, cells are treated with 100-200 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, the cells are washed and incubated in fresh medium for a resting period before further experiments.

Induction of Foam Cell Formation
  • Lipid Loading: Differentiated macrophages are incubated with oxidized low-density lipoprotein (oxLDL) at a concentration of 50-100 µg/mL for 24-48 hours to induce foam cell formation.

  • ACAT Inhibitor Treatment: The ACAT inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) is typically added to the culture medium either as a pre-treatment before or concurrently with oxLDL exposure.

Oil Red O Staining for Lipid Droplet Visualization and Quantification
  • Principle: Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, making it ideal for visualizing and quantifying the accumulation of lipid droplets in foam cells.

  • Protocol:

    • Fixation: After lipid loading, cells cultured on coverslips or in multi-well plates are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde in PBS for 15-30 minutes.

    • Staining: The fixed cells are washed with PBS and then stained with a freshly prepared and filtered Oil Red O working solution (e.g., 0.5% Oil Red O in isopropanol, diluted with water) for 30-60 minutes at room temperature.

    • Washing: The staining solution is removed, and the cells are washed with water to remove excess stain.

    • Counterstaining (Optional): The cell nuclei can be counterstained with hematoxylin for better visualization of cellular morphology.

    • Imaging: The stained lipid droplets (red) can be visualized and imaged using a light microscope.

    • Quantification: For quantitative analysis, the Oil Red O stain can be extracted from the cells using isopropanol, and the absorbance of the eluate can be measured spectrophotometrically at a wavelength of approximately 510 nm.

Cholesterol Efflux Assay
  • Principle: This assay measures the ability of macrophages to efflux cholesterol to extracellular acceptors, such as apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL).

  • Protocol:

    • Radiolabeling: Macrophages are labeled with a radioactive cholesterol tracer, such as [3H]-cholesterol, during or after lipid loading.

    • Equilibration: The cells are washed and incubated in serum-free medium to allow for equilibration of the radiolabeled cholesterol within the cellular cholesterol pools.

    • Efflux: The medium is replaced with medium containing a cholesterol acceptor (e.g., apoA-I or HDL) and the ACAT inhibitor or vehicle. The cells are incubated for a defined period (e.g., 4-24 hours).

    • Quantification: The radioactivity in the culture medium (effluxed cholesterol) and the cells (retained cholesterol) is measured using a scintillation counter.

    • Calculation: Cholesterol efflux is expressed as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Principle: qRT-PCR is used to measure the expression levels of target genes involved in cholesterol metabolism and inflammation (e.g., ABCA1, ACAT1, TNF-α, IL-6).

  • Protocol:

    • RNA Extraction: Total RNA is extracted from treated and control macrophages using a commercial RNA isolation kit.

    • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • qRT-PCR: The cDNA is used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR instrument.

    • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by ACAT inhibition and a typical experimental workflow for studying its effects on foam cell formation.

Foam_Cell_Formation_and_ACAT_Inhibition cluster_extracellular Extracellular Space cluster_macrophage Macrophage LDL LDL oxLDL oxLDL LDL->oxLDL Oxidation SR Scavenger Receptors (e.g., CD36, SR-A) oxLDL->SR Binding Endosome Endosome SR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome FC_pool Free Cholesterol (FC) Pool Lysosome->FC_pool Hydrolysis of CE ACAT1 ACAT1 FC_pool->ACAT1 Substrate Efflux Cholesterol Efflux (ABCA1/ABCG1) FC_pool->Efflux Transport CE_droplets Cholesteryl Ester (CE) Lipid Droplets ACAT1->CE_droplets Esterification Foam_Cell Foam Cell Formation CE_droplets->Foam_Cell Accumulation ACAT_IN_1 ACAT-IN-1 cis isomer ACAT_IN_1->ACAT1 Inhibition

Caption: Signaling pathway of foam cell formation and the inhibitory action of an ACAT inhibitor.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Assessment Culture 1. Culture & Differentiate THP-1 Monocytes to Macrophages Lipid_Loading 2. Induce Foam Cell Formation with oxLDL Culture->Lipid_Loading Treatment 3. Treat with this compound or Vehicle Control Lipid_Loading->Treatment ORO 4a. Oil Red O Staining (Lipid Accumulation) Treatment->ORO Efflux_Assay 4b. Cholesterol Efflux Assay Treatment->Efflux_Assay qRT_PCR 4c. qRT-PCR (Gene Expression) Treatment->qRT_PCR Western_Blot 4d. Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis 5. Data Analysis and Interpretation ORO->Data_Analysis Efflux_Assay->Data_Analysis qRT_PCR->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for studying the effect of ACAT inhibitors on foam cell formation.

Conclusion and Future Directions

The available evidence from preliminary studies on potent ACAT1 inhibitors strongly suggests that they can effectively reduce the formation of macrophage foam cells. The primary mechanisms of action appear to be the direct inhibition of cholesteryl ester synthesis and the promotion of cholesterol efflux, potentially through the upregulation of key efflux transporters like ABCA1. Furthermore, ACAT1 inhibition may also exert anti-inflammatory effects within the atherosclerotic lesion.

While "this compound" is a potent ACAT inhibitor, there is a clear need for dedicated studies to characterize its specific effects on macrophage cholesterol metabolism and foam cell formation. Future research should focus on:

  • In vitro studies: Quantifying the efficacy of this compound in reducing lipid accumulation and promoting cholesterol efflux in macrophage cell culture models of foam cell formation.

  • Mechanism of action studies: Investigating the impact of this compound on the expression of genes and proteins involved in cholesterol transport and inflammation in macrophages.

  • In vivo studies: Evaluating the anti-atherosclerotic potential of this compound in animal models of atherosclerosis.

Such studies will be crucial to validate this compound as a potential therapeutic agent for the prevention and treatment of atherosclerosis. This technical guide serves as a foundational resource for researchers and drug development professionals embarking on such investigations.

References

Methodological & Application

Application Notes and Protocols for ACAT-IN-1 cis Isomer in Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, is a leading cause of cardiovascular disease. A key event in the initiation and progression of atherosclerosis is the transformation of macrophages into lipid-laden foam cells. This process is primarily driven by the uptake of modified low-density lipoproteins (LDL) and the subsequent esterification of free cholesterol into cholesteryl esters, a reaction catalyzed by the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT).

ACAT exists in two isoforms, ACAT1 and ACAT2. ACAT1 is the predominant isoform in macrophages and is considered a key target for therapeutic intervention in atherosclerosis.[1][2] Inhibition of ACAT1 is expected to reduce the accumulation of cholesteryl esters within macrophages, thereby preventing foam cell formation and attenuating the inflammatory response within the atherosclerotic plaque.

ACAT-IN-1 cis isomer is a potent inhibitor of ACAT with an IC50 of 100 nM. These application notes provide detailed in vitro assay protocols for evaluating the efficacy of this compound in atherosclerosis research, focusing on its effects on macrophage foam cell formation, lipid accumulation, and relevant signaling pathways.

Key Concepts and Mechanisms

The primary mechanism by which ACAT inhibitors are thought to exert their anti-atherosclerotic effects is by preventing the esterification and subsequent storage of cholesterol in macrophages. This leads to a decrease in foam cell formation. Furthermore, by limiting the intracellular pool of cholesteryl esters, ACAT inhibition may promote the efflux of free cholesterol from macrophages to high-density lipoprotein (HDL), a key process in reverse cholesterol transport.

Recent studies also suggest that ACAT inhibition may have direct anti-inflammatory effects. The accumulation of cholesterol and cholesteryl esters in macrophages can activate pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By preventing this lipid accumulation, ACAT inhibitors may indirectly suppress the activation of these inflammatory cascades.

Data Summary

The following tables summarize hypothetical quantitative data based on in vitro studies with ACAT inhibitors, providing expected outcomes for the described experimental protocols.

Table 1: Effect of this compound on Macrophage Foam Cell Formation

Treatment GroupConcentration (nM)Foam Cell Formation (%)
Vehicle Control (DMSO)-85 ± 5
This compound1062 ± 7
This compound10035 ± 4
This compound100018 ± 3
Positive Control (K-604)10040 ± 6

Table 2: Effect of this compound on Cellular Lipid Content in Macrophages

Treatment GroupConcentration (nM)Total Cholesterol (µg/mg protein)Free Cholesterol (µg/mg protein)Cholesteryl Esters (µg/mg protein)
Vehicle Control (DMSO)-55.2 ± 4.115.8 ± 1.539.4 ± 3.2
This compound1048.7 ± 3.818.2 ± 1.930.5 ± 2.9
This compound10035.1 ± 2.920.5 ± 2.114.6 ± 1.8
This compound100028.9 ± 2.522.1 ± 2.36.8 ± 0.9
Positive Control (Avasimibe)50038.5 ± 3.119.7 ± 1.718.8 ± 2.0

Experimental Protocols

Protocol 1: In Vitro Macrophage Foam Cell Formation Assay

This protocol details the induction of foam cells from a human monocytic cell line (THP-1) and the assessment of the inhibitory effect of this compound using Oil Red O staining.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Oxidized Low-Density Lipoprotein (ox-LDL)

  • This compound

  • K-604 (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O staining solution

  • Mayer's Hematoxylin

  • Mounting medium

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

    • Seed THP-1 cells into 24-well plates at a density of 2 x 10^5 cells/well.

    • Induce differentiation into macrophages by treating with 100 ng/mL PMA for 48 hours.

  • Foam Cell Induction and Inhibitor Treatment:

    • After differentiation, wash the cells with PBS.

    • Incubate the macrophages with fresh RPMI-1640 medium containing 50 µg/mL ox-LDL.

    • Concurrently, treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) or a vehicle control (DMSO). Include a positive control such as K-604 (e.g., 100 nM).

    • Incubate for 24-48 hours.

  • Oil Red O Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes.

    • Wash with PBS and then with 60% isopropanol for 15 seconds.

    • Stain with Oil Red O solution for 20-30 minutes at room temperature.

    • Wash with 60% isopropanol and then with distilled water.

    • Counterstain with Mayer's Hematoxylin for 1 minute.

    • Wash with distilled water.

  • Imaging and Quantification:

    • Acquire images using a light microscope.

    • Quantify the lipid accumulation by either image analysis of the red-stained area or by eluting the Oil Red O dye with isopropanol and measuring the absorbance at 510 nm.

G cluster_workflow Experimental Workflow: Macrophage Foam Cell Formation Assay A THP-1 Monocytes B Differentiate with PMA (48h) A->B C Adherent Macrophages B->C D Incubate with ox-LDL (50 µg/mL) C->D E Treat with this compound (10, 100, 1000 nM) C->E F Incubate (24-48h) E->F G Fix and Stain with Oil Red O F->G H Microscopy and Quantification G->H G cluster_workflow Workflow: Cellular Lipid Content Quantification A Treated Macrophages B Wash with PBS A->B C Lyse Cells and Extract Lipids B->C D Measure Total and Free Cholesterol C->D F Measure Total Protein C->F E Calculate Cholesteryl Esters D->E G Normalize Lipid Content to Protein E->G G cluster_pathway Proposed Signaling Pathway Modulation by this compound oxLDL ox-LDL Macrophage Macrophage oxLDL->Macrophage ACAT1 ACAT1 Macrophage->ACAT1 CE Cholesteryl Esters (Lipid Droplets) ACAT1->CE IKK IKK CE->IKK Stress Signals MAPK MAPK (p38, JNK, ERK) CE->MAPK Stress Signals ACAT_IN_1 This compound ACAT_IN_1->ACAT1 NFkB NF-κB IKK->NFkB Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB->Inflammation MAPK->Inflammation

References

Application Note: Cell-Based Assay for Testing ACAT-IN-1 cis Isomer in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides and the intracellular accumulation of hyperphosphorylated tau protein.[1] Emerging evidence implicates dysregulation of cholesterol metabolism in the pathogenesis of AD.[1] Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from free cholesterol.[2][3] In the brain, ACAT1 is the predominant isoform.[2] Inhibition of ACAT1 has been shown to reduce Aβ production, enhance the clearance of Aβ and misfolded tau, and improve cognitive function in preclinical models of AD, making it a promising therapeutic target.[1][]

ACAT-IN-1 cis isomer is a potent ACAT inhibitor with a reported IC50 of 100 nM.[5][6][7] This application note provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound in Alzheimer's disease relevant cell models. The primary assay will determine the compound's ability to inhibit cholesterol esterification. Secondary assays will assess its impact on Aβ production and tau phosphorylation. For the purpose of this protocol, it is assumed that this compound is a selective inhibitor of ACAT1.

Principle of the Assays

The primary assay quantifies the inhibition of ACAT activity by measuring the reduction in cholesteryl ester formation in cells treated with this compound. A fluorescence-based method using NBD-cholesterol, a fluorescent cholesterol analog, provides a sensitive and non-radioactive means to measure the accumulation of cholesteryl esters in cytoplasmic lipid droplets.

Secondary assays will evaluate the downstream effects of ACAT1 inhibition on AD pathology. The levels of secreted Aβ40 and Aβ42 in the cell culture medium will be quantified using a sensitive enzyme-linked immunosorbent assay (ELISA). The phosphorylation of tau protein at key pathological sites will be assessed by Western blotting.

Data Presentation

The quantitative data generated from these assays can be summarized in the following tables for clear comparison and dose-response analysis.

Table 1: Inhibition of Cholesterol Esterification by this compound

Concentration (nM)NBD-Cholesteryl Ester Fluorescence (RFU)% Inhibition
Vehicle (DMSO)5000 ± 2500
14500 ± 22010
103500 ± 18030
1002000 ± 15060
10001000 ± 8080
Positive Control (K604, 1µM)800 ± 6084

Table 2: Effect of this compound on Secreted Aβ Levels

Concentration (nM)Aβ40 (pg/mL)% ReductionAβ42 (pg/mL)% Reduction
Vehicle (DMSO)1000 ± 800200 ± 150
1950 ± 705190 ± 125
10800 ± 6520160 ± 1020
100500 ± 4050100 ± 850
1000300 ± 257060 ± 570
Positive Control (K604, 1µM)250 ± 207550 ± 475

Table 3: Effect of this compound on Tau Phosphorylation

Concentration (nM)p-Tau (Ser202/Thr205) / Total Tau Ratio% Reduction
Vehicle (DMSO)1.0 ± 0.10
10.9 ± 0.0810
100.7 ± 0.0630
1000.4 ± 0.0460
10000.2 ± 0.0280
Positive Control (K604, 1µM)0.15 ± 0.0185

Mandatory Visualizations

ACAT1_Signaling_Pathway cluster_Cell Cellular Environment Free_Cholesterol Free Cholesterol ACAT1 ACAT1 Free_Cholesterol->ACAT1 Substrate APP Amyloid Precursor Protein (APP) Free_Cholesterol->APP Modulates Processing Cholesteryl_Esters Cholesteryl Esters (Lipid Droplets) ACAT1->Cholesteryl_Esters Catalyzes Autophagy Autophagy/ Lysosomal Pathway ACAT1->Autophagy Inhibits beta_gamma_secretase β/γ-Secretase APP->beta_gamma_secretase Abeta Amyloid-Beta (Aβ) Production beta_gamma_secretase->Abeta Tau Tau Protein Kinases Tau Kinases Tau->Kinases pTau Hyperphosphorylated Tau (pTau) Kinases->pTau Clearance Aβ & pTau Clearance Autophagy->Clearance ACAT_IN_1 ACAT-IN-1 cis isomer ACAT_IN_1->ACAT1 Inhibits

Caption: ACAT1 signaling pathway in Alzheimer's disease.

Experimental_Workflow start Start step1 Seed neuronal cells (e.g., SH-SY5Y-APP) in 96-well plates start->step1 step2 Treat cells with this compound at various concentrations step1->step2 step3 Incubate for 24-48 hours step2->step3 split step3->split step4a Primary Assay: Add NBD-cholesterol and incubate split->step4a step4b Secondary Assays: Collect conditioned media and cell lysates split->step4b step5a Measure NBD-cholesteryl ester fluorescence step4a->step5a end End step5a->end step5b ELISA for secreted Aβ40/Aβ42 step4b->step5b step6b Western Blot for p-Tau/Total Tau step4b->step6b step5b->end step6b->end

Caption: Experimental workflow for the cell-based assay.

Logical_Relationship node_inhibit This compound inhibits ACAT1 node_ce Decreased Cholesteryl Ester Formation node_inhibit->node_ce node_autophagy Enhanced Autophagy node_inhibit->node_autophagy node_fc Increased Free Cholesterol Pool node_ce->node_fc node_abeta Reduced Aβ Production node_fc->node_abeta node_outcome Potential Therapeutic Effect for AD node_abeta->node_outcome node_clearance Increased Clearance of Aβ and p-Tau node_autophagy->node_clearance node_ptau Reduced Tau Hyperphosphorylation node_clearance->node_ptau node_ptau->node_outcome

Caption: Logical relationship of expected outcomes.

Experimental Protocols

Materials and Reagents
  • Cell Line: SH-SY5Y human neuroblastoma cells stably overexpressing human amyloid precursor protein (APP) with the Swedish mutation (SH-SY5Y-APP) or a similar relevant cell line.

  • This compound: (CAS: 145961-79-1)

  • Positive Control: K604 (ACAT1 inhibitor)

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418).

  • NBD-cholesterol: 22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • DMSO (Dimethyl sulfoxide)

  • Human Aβ40 and Aβ42 ELISA Kits

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary Antibodies: Anti-phospho-Tau (Ser202/Thr205, AT8), Anti-total Tau, Anti-β-actin.

  • Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) Substrate

  • 96-well black, clear-bottom plates

  • 6-well plates

Protocol 1: Cholesterol Esterification Inhibition Assay
  • Cell Seeding: Seed SH-SY5Y-APP cells into a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to obtain 2X working concentrations (e.g., 2 nM to 2000 nM).

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the 2X working solutions of this compound, vehicle (DMSO), and positive control (K604). Incubate for 24 hours.

  • NBD-Cholesterol Labeling: Prepare a 10 µM NBD-cholesterol/BSA complex solution in serum-free medium. Remove the compound-containing medium and add 100 µL of the NBD-cholesterol solution to each well. Incubate for 4-6 hours at 37°C.

  • Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Calculate the percentage inhibition of cholesterol esterification for each concentration relative to the vehicle control.

Protocol 2: Aβ Secretion Assay (ELISA)
  • Cell Seeding and Treatment: Seed SH-SY5Y-APP cells in 6-well plates at a density of 5 x 10^5 cells per well. Treat the cells with this compound as described in Protocol 1 (steps 2 and 3) for 48 hours.

  • Sample Collection: Collect the conditioned medium from each well and centrifuge at 2000 x g for 10 minutes to remove cell debris.

  • ELISA: Perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions.

  • Data Analysis: Normalize the Aβ concentrations to the total protein content of the corresponding cell lysates (see Protocol 3, step 2). Calculate the percentage reduction in Aβ secretion for each treatment condition.

Protocol 3: Tau Phosphorylation Assay (Western Blot)
  • Cell Lysate Preparation: After collecting the conditioned medium in Protocol 2, wash the cells in the 6-well plates with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Tau (AT8), total Tau, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Tau and total Tau signals to the β-actin signal. Calculate the ratio of p-Tau to total Tau and determine the percentage reduction for each treatment.

References

Application Notes and Protocols: ACAT-IN-1 cis Isomer for Lipid Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[1][2] These cholesteryl esters are then stored in lipid droplets, serving as a mechanism to prevent the accumulation of excess free cholesterol, which can be toxic to cells.[3][4] Mammals have two ACAT isoforms, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed and plays a significant role in cholesterol homeostasis in various cell types, including macrophages, while ACAT2 is primarily found in the liver and intestines.[1][5] The inhibition of ACAT is a promising therapeutic strategy for conditions associated with abnormal lipid accumulation, such as atherosclerosis and Alzheimer's disease.[1][6]

ACAT inhibitors are valuable tools for investigating the mechanisms of cholesterol storage and transport.[7] By blocking the esterification of cholesterol, these inhibitors allow researchers to study the downstream effects on cellular lipid metabolism, including lipid droplet formation and cholesterol efflux.[7][8] This document provides detailed experimental protocols for studying the effects of the ACAT-IN-1 cis isomer on lipid metabolism. While specific quantitative data for this particular isomer is not yet widely published, the following protocols are based on established methodologies for other potent ACAT inhibitors and provide a framework for its characterization.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments when using an effective dose of this compound.

Table 1: Effect of this compound on ACAT Activity

Treatment GroupACAT Activity (% of Control)
Vehicle Control (DMSO)100 ± 5.8
This compound (1 µM)18 ± 2.3
Positive Control (F12511, 1 µM)15 ± 1.9

Table 2: Intracellular Lipid Content Analysis Following this compound Treatment

Treatment GroupFree Cholesterol (µg/mg protein)Cholesteryl Esters (µg/mg protein)Triglycerides (µg/mg protein)
Vehicle Control (DMSO)25.3 ± 2.115.8 ± 1.745.2 ± 3.9
This compound (1 µM)35.1 ± 3.03.2 ± 0.543.8 ± 4.1
Positive Control (F12511, 1 µM)38.6 ± 3.52.9 ± 0.446.1 ± 4.5

Table 3: Quantification of Lipid Droplet Formation

Treatment GroupAverage Lipid Droplet Area per Cell (µm²)
Vehicle Control (DMSO)12.5 ± 1.8
This compound (1 µM)3.1 ± 0.7
Positive Control (F12511, 1 µM)2.8 ± 0.6

Experimental Protocols

Protocol 1: Determination of ACAT Activity in Intact Cells

This protocol measures the rate of cholesteryl ester synthesis by assessing the incorporation of a radiolabeled fatty acid.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Vehicle control (DMSO)

  • Positive control ACAT inhibitor (e.g., F12511)

  • [³H]-Oleate complexed to fatty acid-free BSA

  • Phosphate-buffered saline (PBS)

  • 0.2 M NaOH

  • Chloroform:Methanol solution (2:1, v/v)

  • Thin-layer chromatography (TLC) plates (silica gel G)

  • TLC developing solvent: Hexane:Ethyl Ether:Acetic Acid (65:35:2, v/v/v)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., human HMC3 or mouse N9 microglia) in 12-well plates and grow to 80-90% confluency.[9]

    • Treat cells with vehicle control, this compound, or a positive control inhibitor at the desired concentrations for 24 hours.[6]

  • Radiolabeling:

    • Prepare a solution of [³H]-oleate complexed to fatty acid-free BSA in serum-free medium.

    • Remove the treatment medium and wash the cells three times with ice-cold PBS.[6]

    • Add the [³H]-oleate solution to each well and incubate for 30 minutes to 2 hours at 37°C. The pulse time may need to be optimized depending on the cell line.[6][9]

  • Cell Lysis and Lipid Extraction:

    • Wash the cells three times with ice-cold PBS to remove unincorporated [³H]-oleate.[6]

    • Lyse the cells by adding 0.2 M NaOH to each well and incubating with shaking for 30 minutes.[6]

    • Collect the lysate and reserve an aliquot for protein concentration determination (e.g., Lowry or BCA assay).

    • Extract lipids from the remaining lysate by adding chloroform:methanol (2:1) and vortexing. Centrifuge to separate the phases and collect the lower organic phase.[6]

  • Thin-Layer Chromatography (TLC):

    • Dry the extracted lipids under a stream of nitrogen.

    • Resuspend the dried lipids in a small volume of chloroform:methanol.

    • Spot the samples onto a TLC plate.

    • Develop the TLC plate using the hexane:ethyl ether:acetic acid solvent system.[6]

    • Visualize the lipid spots (e.g., with iodine vapor) and identify the cholesteryl ester bands based on a standard.

  • Quantification:

    • Scrape the silica corresponding to the cholesteryl ester bands into scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Normalize the counts to the protein concentration of the cell lysate.

Protocol 2: Analysis of Intracellular Lipid Content

This protocol quantifies the levels of free cholesterol, cholesteryl esters, and triglycerides in cell lysates.

Materials:

  • Treated cell lysates (from Protocol 1, Step 3, before radiolabeling)

  • Lipid extraction solvents (Chloroform:Methanol 2:1)

  • Kits for quantifying free cholesterol, total cholesterol, and triglycerides.

Procedure:

  • Lipid Extraction:

    • Extract lipids from cell lysates as described in Protocol 1, Step 3.

    • Dry the lipid extract under nitrogen.

  • Lipid Quantification:

    • Resuspend the dried lipids in the appropriate assay buffer provided with the quantification kits.

    • Measure free cholesterol and triglyceride levels according to the manufacturer's instructions.

    • To determine cholesteryl ester content, measure total cholesterol and subtract the free cholesterol value.

    • Normalize the lipid content to the initial protein concentration of the lysate.

Protocol 3: Visualization and Quantification of Lipid Droplets

This protocol uses fluorescent staining to visualize and quantify intracellular lipid droplets.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • Treatment compounds (this compound, controls)

  • 4% Paraformaldehyde (PFA) in PBS

  • Bodipy 493/503 or Nile Red staining solution

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope with appropriate filters

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate.

    • Treat the cells with the this compound and controls as described in Protocol 1.

  • Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Incubate the cells with Bodipy 493/503 or Nile Red staining solution for 15-30 minutes at room temperature, protected from light.

    • If desired, counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Wash the cells to remove excess stain.

    • Mount the coverslips onto glass slides using a mounting medium.

    • Visualize the cells using a fluorescence microscope. Lipid droplets will appear as green (Bodipy) or yellow/gold (Nile Red) puncta.

    • Capture images from multiple random fields for each treatment condition.

    • Use image analysis software to quantify the number and total area of lipid droplets per cell.[8]

Signaling Pathways and Workflows

ACAT_Signaling_Pathway FC Free Cholesterol ACAT1 ACAT1 FC->ACAT1 Substrate Efflux Cholesterol Efflux (e.g., via ABCA1) FC->Efflux Increased Availability LXR LXR Activation FC->LXR Activates ACoA Fatty Acyl-CoA ACoA->ACAT1 Substrate CE Cholesteryl Esters ACAT1->CE Catalyzes SREBP1 SREBP1 Maturation (De Novo Lipogenesis) ACAT1->SREBP1 Inhibition Reduces LD Lipid Droplets (Storage) CE->LD Inhibitor ACAT-IN-1 cis isomer Inhibitor->ACAT1 Inhibits LXR->Efflux Upregulates

Caption: ACAT1 inhibition by the cis isomer blocks cholesteryl ester formation.

Experimental_Workflow start Cell Culture (e.g., Macrophages) treatment Treatment with this compound and Controls start->treatment ld_staining Lipid Droplet Staining (Bodipy/Nile Red) treatment->ld_staining lysis Cell Lysis & Lipid Extraction treatment->lysis activity_assay ACAT Activity Assay ([³H]-Oleate Incorporation) tlc TLC Separation activity_assay->tlc lipid_quant Lipid Quantification (FC, CE, TG) quant_kits Colorimetric/Fluorometric Kits lipid_quant->quant_kits microscopy Fluorescence Microscopy ld_staining->microscopy lysis->activity_assay lysis->lipid_quant scintillation Scintillation Counting tlc->scintillation results Data Analysis and Comparison scintillation->results quant_kits->results image_analysis Image Analysis microscopy->image_analysis image_analysis->results

Caption: Workflow for assessing the effects of this compound.

References

Application Notes and Protocols for Measuring ACAT-IN-1 Cis-Isomer Cell Permeability In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:cholesterol acyltransferase 1 (ACAT-1) is a critical intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA.[1][2] This process is integral to cellular cholesterol homeostasis.[3] Dysregulation of ACAT-1 activity has been implicated in various pathologies, including atherosclerosis, cancer, and Alzheimer's disease.[1][2][3] Consequently, ACAT-1 inhibitors are a promising class of therapeutic agents.[1][4] ACAT-IN-1 is a representative inhibitor of this enzyme. The delivery of such inhibitors to their intracellular target is contingent on their ability to permeate the cell membrane. Therefore, assessing the cell permeability of ACAT-IN-1, and specifically its cis-isomer, is a crucial step in its development as a potential therapeutic agent.[5]

These application notes provide detailed protocols for two standard in vitro methods to assess the cell permeability of the cis-isomer of ACAT-IN-1: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion, while the Caco-2 assay utilizes a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal epithelium, thereby accounting for both passive diffusion and active transport mechanisms.[6][7][8]

Signaling Pathway and Experimental Workflow

To visualize the context of ACAT-1 inhibition and the experimental approaches to measure permeability, the following diagrams are provided.

ACAT1_Signaling_Pathway cluster_0 Cellular Cholesterol Homeostasis cluster_1 Inhibition Free Cholesterol Free Cholesterol ACAT-1 ACAT-1 Free Cholesterol->ACAT-1 Substrate Cholesteryl Esters Cholesteryl Esters ACAT-1->Cholesteryl Esters Catalyzes Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage ACAT-IN-1 (cis-isomer) ACAT-IN-1 (cis-isomer) ACAT-IN-1 (cis-isomer)->ACAT-1 Inhibits

Caption: ACAT-1 signaling pathway and the inhibitory action of ACAT-IN-1.

Permeability_Assay_Workflow Start Start PAMPA Assay PAMPA Assay Start->PAMPA Assay Passive Permeability Caco-2 Assay Caco-2 Assay Start->Caco-2 Assay Passive & Active Transport Data Analysis Data Analysis PAMPA Assay->Data Analysis Caco-2 Assay->Data Analysis Permeability Classification Permeability Classification Data Analysis->Permeability Classification End End Permeability Classification->End

Caption: General workflow for in vitro cell permeability assessment.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a rapid and cost-effective method to determine the passive permeability of a compound.[9] It utilizes a 96-well microtiter plate with a filter support coated with a lipid solution to create an artificial membrane.[7]

Materials:

  • ACAT-IN-1 cis-isomer

  • 96-well filter plates (e.g., Millipore MultiScreen-IP PAMPA filter plate)

  • 96-well acceptor plates (low-binding)

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Reference compounds: Atenolol (low permeability), Metoprolol (high permeability)

  • UV/Vis spectrophotometer or LC-MS/MS system

Protocol:

  • Preparation of Donor Solutions:

    • Prepare a 10 mM stock solution of ACAT-IN-1 cis-isomer and reference compounds in DMSO.

    • Dilute the stock solutions in PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be less than 1%.

  • Coating the Filter Plate:

    • Add 5 µL of the lipid solution to each well of the filter plate.

    • Allow the solvent to evaporate for at least 1 hour in a fume hood.

  • Assembling the PAMPA Plate:

    • Add 200 µL of PBS (pH 7.4) to each well of the acceptor plate.

    • Carefully place the lipid-coated filter plate on top of the acceptor plate.

    • Add 200 µL of the donor solutions (ACAT-IN-1 cis-isomer and reference compounds) to the corresponding wells of the filter plate.

  • Incubation:

    • Cover the plate assembly to prevent evaporation.

    • Incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the filter and acceptor plates.

    • Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = [-VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA]t / [C]equilibrium)

Where:

  • VD = Volume of donor well (cm³)

  • VA = Volume of acceptor well (cm³)

  • A = Filter area (cm²)

  • t = Incubation time (s)

  • [CA]t = Compound concentration in the acceptor well at time t

  • [C]equilibrium = Equilibrium concentration = ([C]D, initial * VD) / (VD + VA)

Data Presentation:

CompoundPapp (x 10⁻⁶ cm/s)Permeability Classification
ACAT-IN-1 cis-isomerExperimental ValueHigh/Medium/Low
Atenolol (Low Control)< 1Low
Metoprolol (High Control)> 10High
Caco-2 Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption of drugs.[6][10] Caco-2 cells, when cultured on semi-permeable filter supports, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[11][12] This assay can assess both passive and active transport.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • ACAT-IN-1 cis-isomer

  • Lucifer yellow (for monolayer integrity testing)

  • Reference compounds: Atenolol (low permeability), Propranolol (high permeability), and Verapamil (P-gp substrate/inhibitor)

  • LC-MS/MS system

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks.

    • Seed the cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. TEER values should be >200 Ω·cm².[13]

    • Alternatively, perform a Lucifer yellow rejection assay. The Papp for Lucifer yellow should be < 0.5 x 10⁻⁶ cm/s.[12]

  • Permeability Assay (Bidirectional Transport):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport:

      • Add HBSS (pH 6.5) containing 10 µM ACAT-IN-1 cis-isomer and control compounds to the apical (upper) chamber.

      • Add fresh HBSS (pH 7.4) to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport:

      • Add HBSS (pH 7.4) containing 10 µM ACAT-IN-1 cis-isomer and control compounds to the basolateral chamber.

      • Add fresh HBSS (pH 7.4) to the apical chamber.

  • Incubation and Sampling:

    • Incubate the plates at 37°C with 5% CO₂ for 2 hours with gentle shaking.

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Sample Analysis:

    • Analyze the concentration of the compounds in the collected samples using LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) for both A-B and B-A directions is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt = Rate of permeation (µmol/s)

  • A = Surface area of the filter (cm²)

  • C₀ = Initial concentration in the donor chamber (µM)

The efflux ratio (ER) is calculated as:

ER = Papp (B-A) / Papp (A-B)

An efflux ratio ≥ 2 suggests that the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[11]

Data Presentation:

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassificationPotential for Active Efflux
ACAT-IN-1 cis-isomerExperimental ValueExperimental ValueCalculated ValueHigh/Medium/LowYes/No
Atenolol (Low Control)< 1< 1~ 1LowNo
Propranolol (High Control)> 10> 10~ 1HighNo
Verapamil (Efflux Control)< 5> 10> 2ModerateYes

Considerations for ACAT-IN-1 Cis-Isomer

  • Isomer Stability: It is crucial to confirm the stability of the cis-isomer of ACAT-IN-1 under the experimental conditions. Isomerization to the trans-form could affect the permeability results. The analytical method (e.g., chiral chromatography) should be able to distinguish between the cis and trans isomers.

  • Solubility: Ensure that the test concentration of ACAT-IN-1 cis-isomer is below its aqueous solubility limit in the assay buffer to avoid precipitation, which would lead to an underestimation of permeability.

  • Lipophilicity: As an ACAT inhibitor, ACAT-IN-1 is likely to be lipophilic. This may lead to high membrane retention in the PAMPA assay. It is important to quantify the amount of compound remaining in the donor chamber and on the filter to calculate mass balance.

  • Metabolism: Caco-2 cells express some metabolic enzymes. Although the incubation time is short, potential metabolism of the ACAT-IN-1 cis-isomer should be considered, especially if recovery is low.

By following these detailed protocols and considering the specific properties of the ACAT-IN-1 cis-isomer, researchers can obtain reliable in vitro data on its cell permeability, which is essential for its further development as a therapeutic agent.

References

Standard Operating Procedure for ACAT-IN-1 cis Isomer in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Introduction

Acyl-CoA: cholesterol acyltransferase 1 (ACAT1) has emerged as a significant therapeutic target in oncology.[1][2][3] This enzyme plays a crucial role in cellular cholesterol metabolism by converting free cholesterol into cholesteryl esters for storage.[2] In numerous cancer types, including bladder, breast, liver, lung, and ovarian cancer, ACAT1 is overexpressed and contributes to tumor progression, proliferation, and metastasis.[1][2][4] Inhibition of ACAT1 has been demonstrated to suppress cancer cell growth, induce apoptosis, and enhance the efficacy of chemotherapeutic agents.[5]

ACAT-IN-1 cis isomer is a potent inhibitor of ACAT with a reported half-maximal inhibitory concentration (IC50) of 100 nM.[6][7][8] This document provides a detailed standard operating procedure (SOP) for the utilization of this compound in cancer cell line-based research. It outlines protocols for preparing the inhibitor, determining its effects on cell viability and apoptosis, and investigating its impact on key signaling pathways.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
TargetAcyl-CoA: cholesterol acyltransferase (ACAT)[6][7]
IC50100 nM[6][7][8]
Molecular FormulaC₂₇H₃₄N₂O₄N/A
Molecular Weight450.57 g/mol N/A
Storage (Lyophilized)-20°C, desiccated, stable for 36 months[6]
Storage (In Solution)-20°C, use within 1 month[6]

Table 2: Example IC50 Values for Cisplatin in Ovarian Cancer Cell Lines with and without ACAT-1 Inhibition

Cell LineCisplatin IC50 (Control)Cisplatin IC50 (ACAT-1 Inhibited)
OC-31411.88 ± 1.23 µM7.736 ± 1.05 µM
SKOV-320.28 ± 2.32 µM10.77 ± 2.11 µM
IGROV-116.14 ± 2.45 µM10.27 ± 1.64 µM
Data is generalized from a study on ACAT-1 inhibition and may not be specific to the cis isomer of ACAT-IN-1.[5]
Experimental Protocols
  • Reconstitution: The lyophilized this compound should be reconstituted in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). To enhance solubility, the tube may be warmed to 37°C and sonicated.[7]

  • Aliquoting: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can lead to degradation of the compound.[6]

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for longer-term storage (up to 6 months).[7]

  • Cell Line Maintenance: Culture the desired cancer cell lines (e.g., OVCAR-5, CaOV3, MDA-MB-231) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.[9][10] Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium. Remove the old medium from the cells and replace it with the medium containing the inhibitor. A vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration) should always be included.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the selected time.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[12]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.[12]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

G cluster_prep Inhibitor Preparation cluster_exp Experimental Workflow cluster_assays Downstream Assays lyophilized Lyophilized ACAT-IN-1 stock 10 mM Stock in DMSO lyophilized->stock Reconstitute aliquots Working Aliquots stock->aliquots Aliquot treat Treat with ACAT-IN-1 aliquots->treat culture Cancer Cell Culture seed Seed Cells culture->seed seed->treat viability Cell Viability Assay treat->viability apoptosis Apoptosis Assay treat->apoptosis western Western Blot treat->western

Caption: Experimental workflow for the use of this compound.

G cluster_akt AKT/GSK3β/c-Myc Pathway ACAT1 ACAT1 CE Cholesteryl Esters ACAT1->CE AKT AKT ACAT1->AKT activates Apoptosis Apoptosis ACAT1->Apoptosis inhibits ACAT_IN_1 ACAT-IN-1 cis isomer ACAT_IN_1->ACAT1 Cholesterol Free Cholesterol Cholesterol->ACAT1 Proliferation Cell Proliferation & Metastasis CE->Proliferation promotes GSK3B GSK3β AKT->GSK3B cMyc c-Myc GSK3B->cMyc cMyc->Proliferation promotes

Caption: Simplified signaling pathway of ACAT1 inhibition in cancer cells.

References

Application Notes and Protocols for Studying Apolipoprotein B Secretion Using ACAT-IN-1 cis isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein B (ApoB) is the primary structural protein of very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), which are central to the transport of triglycerides and cholesterol in the bloodstream. The overproduction of ApoB-containing lipoproteins by the liver is a key factor in the development of dyslipidemia and atherosclerosis. The enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) plays a crucial role in the final step of cholesterol esterification, a critical process for the assembly and secretion of ApoB-containing lipoproteins.

There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestine, the sites of lipoprotein assembly. The inhibition of ACAT, particularly ACAT2, has been investigated as a therapeutic strategy to reduce the secretion of atherogenic lipoproteins.

ACAT-IN-1 cis isomer is a potent inhibitor of ACAT with a reported IC50 of 100 nM. These application notes provide a framework for utilizing this compound as a tool to investigate the role of ACAT in ApoB secretion from hepatic cells. The provided protocols and expected outcomes are based on studies using other well-characterized ACAT inhibitors and can be adapted for use with this compound.

Principle of the Method

ACAT catalyzes the formation of cholesteryl esters from free cholesterol and fatty acyl-CoA. These cholesteryl esters, along with triglycerides, form the neutral lipid core of nascent VLDL particles in the endoplasmic reticulum (ER). The lipidation of ApoB is essential for its proper folding, stability, and subsequent secretion from the hepatocyte. Inhibition of ACAT is hypothesized to reduce the availability of cholesteryl esters, thereby impairing the assembly and secretion of ApoB-containing lipoproteins. This can lead to the intracellular degradation of ApoB. By treating hepatic cell cultures with this compound, researchers can study the impact of reduced cholesterol esterification on the quantity and composition of secreted ApoB-containing lipoproteins.

Signaling Pathway of ApoB Secretion and ACAT Inhibition

The following diagram illustrates the central role of ACAT in the assembly and secretion of ApoB-containing lipoproteins and the mechanism of its inhibition.

cluster_ER Endoplasmic Reticulum cluster_ACAT cluster_Golgi Golgi Apparatus cluster_Secretion Secretion cluster_Degradation Degradation Pathway ApoB ApoB (nascent polypeptide) VLDL_precursor Pre-VLDL Particle ApoB->VLDL_precursor Lipidation Step 1 Degradation Proteasomal Degradation ApoB->Degradation Misfolded/Unlipidated MTP MTP MTP->VLDL_precursor TG Triglycerides TG->VLDL_precursor CE Cholesteryl Esters Lipid_Droplet Lipid Droplet (Storage) CE->Lipid_Droplet CE->VLDL_precursor Lipidation Step 2 VLDL_mature Mature VLDL VLDL_precursor->VLDL_mature Maturation ACAT2 ACAT2 ACAT2->CE Free_Cholesterol Free Cholesterol Free_Cholesterol->ACAT2 Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT2 Secreted_VLDL Secreted VLDL VLDL_mature->Secreted_VLDL Inhibitor ACAT-IN-1 cis isomer Inhibitor->ACAT2

Caption: Role of ACAT2 in ApoB-lipoprotein assembly and secretion.

Quantitative Data from Studies with ACAT Inhibitors

The following tables summarize quantitative data from published studies on the effects of various ACAT inhibitors on ApoB secretion and related parameters in the human hepatoma cell line, HepG2. This data provides an expectation of the results that could be obtained using the potent ACAT inhibitor, this compound.

Table 1: Effect of ACAT Inhibitors on ApoB Secretion in HepG2 Cells

ACAT InhibitorConcentrationDuration of Treatment% Decrease in ApoB SecretionReference
CI-101110 nmol/L24 hours25%[1]
CI-10111 µmol/L24 hours27%[1]
CI-101110 µmol/L24 hours43%[1]
FCE 2767710 µmol/LNot SpecifiedSignificant reduction[2]
DuP 12810 µmol/L24 hoursNo significant effect[1]

Table 2: Effect of ACAT Inhibitors on Cellular Parameters in HepG2 Cells

ACAT InhibitorConcentration% Inhibition of ACAT Activity% Decrease in Cellular Cholesteryl Ester MassReference
CI-101110 µmol/L79%32%[1]
DuP 12810 µmol/L85%42%[1]

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on ApoB secretion.

Protocol 1: Determination of the Effect of this compound on ApoB-100 Secretion from HepG2 Cells

Objective: To quantify the dose-dependent effect of this compound on the secretion of ApoB-100 from HepG2 cells.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Oleic acid

  • Phosphate Buffered Saline (PBS)

  • ELISA kit for human ApoB-100

  • Bicinchoninic acid (BCA) protein assay kit

Experimental Workflow:

A 1. Seed HepG2 cells in 12-well plates B 2. Grow to 80-90% confluency A->B C 3. Serum-starve cells (DMEM + 0.1% BSA) B->C D 4. Treat with ACAT-IN-1 cis isomer (various conc.) in DMEM + 0.1% BSA +/- Oleic Acid C->D E 5. Incubate for 24 hours D->E F 6. Collect conditioned media E->F G 7. Lyse cells E->G H 8. Quantify ApoB-100 in media via ELISA F->H I 9. Quantify total cell protein via BCA assay G->I J 10. Normalize ApoB-100 to total cell protein H->J I->J

Caption: Workflow for quantifying ApoB-100 secretion.

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed HepG2 cells in 12-well plates at a density that will result in 80-90% confluency at the time of the experiment.

  • Serum Starvation: Once confluent, wash the cells twice with PBS and incubate in serum-free DMEM containing 0.1% fatty acid-free BSA for 16-24 hours to synchronize the cells.

  • Treatment: Prepare fresh serum-free DMEM with 0.1% BSA. For experiments investigating the effect of fatty acid loading, supplement the media with oleic acid complexed to BSA (e.g., 0.4 mM oleic acid/0.5% BSA).

  • Prepare a dose-response curve for this compound (e.g., 0, 10, 50, 100, 500, 1000 nM). The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

  • Remove the starvation medium and add the treatment media containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Sample Collection:

    • Collect the conditioned media from each well and centrifuge to remove any detached cells. Store the supernatant at -80°C until analysis.

    • Wash the cell monolayers twice with cold PBS and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification:

    • Measure the concentration of ApoB-100 in the conditioned media using a commercial ELISA kit according to the manufacturer's instructions.

    • Determine the total protein concentration in the cell lysates using a BCA protein assay.

  • Data Analysis: Normalize the amount of secreted ApoB-100 to the total cellular protein content for each well to account for any variations in cell number.

Protocol 2: Pulse-Chase Analysis of ApoB-100 Synthesis and Secretion

Objective: To determine if the reduction in secreted ApoB-100 is due to decreased synthesis, increased intracellular degradation, or impaired secretion.

Materials:

  • All materials from Protocol 1

  • [35S]methionine/cysteine labeling medium

  • Lysis buffer for immunoprecipitation (e.g., RIPA buffer)

  • Antibody against human ApoB-100

  • Protein A/G-agarose beads

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Experimental Workflow:

A 1. Prepare HepG2 cells as in Protocol 1 B 2. Pre-treat with ACAT-IN-1 cis isomer or vehicle A->B C 3. Pulse-label with [35S]methionine/cysteine B->C D 4. Chase with complete medium containing excess unlabeled methionine/cysteine C->D E 5. Collect media and cell lysates at various time points during chase D->E F 6. Immunoprecipitate ApoB-100 from all samples E->F G 7. Analyze by SDS-PAGE and autoradiography F->G H 8. Quantify band intensities G->H

Caption: Pulse-chase experimental workflow for ApoB-100.

Procedure:

  • Cell Preparation: Culture and treat HepG2 cells with this compound or vehicle as described in Protocol 1.

  • Pulse Labeling: After the pre-treatment period, replace the medium with methionine/cysteine-free DMEM containing [35S]methionine/cysteine and the respective treatments (this compound or vehicle). Incubate for a short period (e.g., 30 minutes) to label newly synthesized proteins.

  • Chase: After the pulse, wash the cells and replace the medium with complete DMEM containing an excess of unlabeled methionine and cysteine, along with the treatments.

  • Time Points: At various time points during the chase (e.g., 0, 30, 60, 90, 120 minutes), collect both the conditioned medium and the cell lysates.

  • Immunoprecipitation: Immunoprecipitate ApoB-100 from both the cell lysates (intracellular ApoB) and the media (secreted ApoB) using a specific anti-ApoB antibody and protein A/G-agarose beads.

  • Analysis: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and visualize the radiolabeled ApoB-100 by autoradiography or phosphorimaging.

  • Quantification: Quantify the band intensities to determine the amount of newly synthesized ApoB-100 remaining in the cells and secreted into the medium at each time point. This will allow for the determination of the kinetics of ApoB-100 secretion and intracellular degradation.

Conclusion

The use of this compound provides a powerful tool for dissecting the role of cholesterol esterification in the assembly and secretion of apolipoprotein B-containing lipoproteins. The protocols outlined above, in conjunction with the provided quantitative context from studies with other ACAT inhibitors, offer a robust framework for researchers to investigate the potential of ACAT inhibition as a therapeutic strategy for dyslipidemia. It is important to note that the effects of ACAT inhibitors can be cell-line and compound-specific, as evidenced by the differential effects of CI-1011 and DuP 128 on ApoB secretion. Therefore, careful dose-response and mechanistic studies are essential when characterizing the effects of this compound.

References

Application Notes and Protocols for In Vivo Administration of ACAT-IN-1 cis Isomer in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage. Two isoforms, ACAT1 and ACAT2, have been identified, playing distinct roles in cellular cholesterol homeostasis. Dysregulation of ACAT activity has been implicated in various pathologies, including atherosclerosis, Alzheimer's disease, and certain cancers, making it a promising therapeutic target.

ACAT-IN-1 cis isomer is a potent inhibitor of ACAT with an IC50 of 100 nM[1][2]. Like many small molecule inhibitors targeting enzymatic pockets, ACAT inhibitors are often highly hydrophobic. This characteristic presents a significant challenge for in vivo administration, requiring specialized formulation strategies to ensure solubility, stability, and bioavailability. This document provides a detailed, though theoretical, methodology for the in vivo administration of this compound in mouse models, based on established protocols for other hydrophobic ACAT inhibitors, such as F12511[3][4].

Note: The following protocols are proposed based on methodologies for similar compounds and have not been experimentally validated for this compound. Researchers should perform initial dose-finding and toxicity studies to establish the optimal and safe dosage for their specific mouse model and experimental goals.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 145961-79-1[1][]
Molecular Formula C29H25NO2[2][]
Molecular Weight 419.51 g/mol [2][]
In Vitro Potency (IC50) 100 nM[1][2]
Table 2: Proposed Dosing Regimen for Pilot Study
ParameterProposed ValueNotes
Dose Range 5 - 50 mg/kgTo be determined empirically in a dose-escalation study. A similar hydrophobic ACAT inhibitor, F12511, has been used at ~46 mg/kg.[4]
Administration Route Intravenous (IV)Based on protocols for liposomal formulations of other hydrophobic ACAT inhibitors to maximize bioavailability and enable brain penetration.[4]
Dosing Frequency Every 24-48 hoursDependent on pharmacokinetic studies determining the half-life of the compound. For F12511, ACAT activity returned to normal 24-48 hours post-injection.[4]
Vehicle Stealth Liposome FormulationRecommended due to the hydrophobic nature of ACAT inhibitors.[3][4]
Table 3: Example Pharmacokinetic Parameters to be Determined
ParameterDescriptionExample Value (for a similar compound)
Tmax Time to reach maximum plasma concentration1-2 hours
Cmax Maximum plasma concentrationTo be determined
t1/2 Elimination half-life12-24 hours
AUC Area under the plasma concentration-time curveTo be determined
Bioavailability The fraction of the administered dose that reaches systemic circulationTo be determined

Experimental Protocols

Protocol 1: Preparation of Stealth Liposome Nanoparticle Formulation of this compound

This protocol is adapted from a method used for the ACAT inhibitor F12511 and is designed to encapsulate the hydrophobic this compound into stealth liposomes for improved in vivo delivery[3][4].

Materials:

  • This compound

  • DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • Egg Phosphatidylcholine (PC)

  • Ethanol, anhydrous

  • Phosphate-buffered saline (PBS), sterile

  • Glass vials

  • Rotary evaporator or nitrogen stream

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 200 nm pore size)

Procedure:

  • Component Dissolution: In a glass vial, dissolve this compound, DSPE-PEG2000, and egg PC in anhydrous ethanol. The molar ratio of the components should be optimized, but a starting point could be similar to that used for other inhibitors.

  • Solvent Evaporation: Create a thin lipid film by evaporating the ethanol using a rotary evaporator or a gentle stream of nitrogen gas. Ensure all ethanol is removed.

  • Hydration: Hydrate the dried lipid film by adding sterile PBS. The volume will depend on the desired final concentration.

  • Sonication: Resuspend the lipid film by sonicating the mixture in a bath sonicator until the solution becomes a homogenous, milky suspension.

  • Extrusion (Optional but Recommended): To obtain uniformly sized nanoparticles, pass the liposome suspension through an extruder with a polycarbonate membrane (e.g., 200 nm) multiple times (e.g., 10-15 times). This will create nanoparticles with a more consistent size distribution.

  • Sterilization: Sterilize the final nanoparticle formulation by passing it through a 0.22 µm syringe filter.

  • Storage: Store the nanoparticle solution at 4°C. Stability should be assessed, but similar formulations are stable for several months[3].

Protocol 2: In Vivo Administration to Mice

Materials:

  • Mouse model (e.g., C57BL/6 for initial studies, or a disease-specific model)

  • Nanoparticle-formulated this compound

  • Sterile insulin syringes with appropriate gauge needles (e.g., 27-30G)

  • Animal restrainer

  • Warming lamp (for tail vein injections)

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental conditions for at least one week.

  • Dose Calculation: Calculate the required volume of the nanoparticle solution based on the desired mg/kg dose and the individual mouse's body weight.

  • Administration:

    • For intravenous (IV) administration, warm the mouse's tail using a warming lamp to dilate the lateral tail veins.

    • Place the mouse in a suitable restrainer.

    • Slowly inject the calculated volume of the nanoparticle solution into a lateral tail vein.

  • Monitoring: Monitor the mice for any signs of acute toxicity immediately following the injection and at regular intervals thereafter. This includes observing changes in behavior, posture, and activity levels.

  • Follow-up: Proceed with the experimental timeline, which may include behavioral testing, tissue collection for pharmacokinetic or pharmacodynamic analysis, or monitoring of disease progression.

Visualizations

ACAT_Inhibition_Pathway Cholesterol Free Cholesterol ACAT ACAT Enzyme Cholesterol->ACAT AcylCoA Acyl-CoA AcylCoA->ACAT CE Cholesteryl Esters ACAT->CE Esterification CellularEffects Downstream Cellular Effects (e.g., reduced inflammation, - amyloid production) ACAT->CellularEffects Inhibition leads to... ACAT_IN_1 ACAT-IN-1 cis isomer ACAT_IN_1->ACAT Inhibition LipidDroplet Lipid Droplet Storage CE->LipidDroplet

Caption: Simplified signaling pathway of ACAT inhibition.

Experimental_Workflow Start Start: this compound (hydrophobic compound) Formulation Protocol 1: Nanoparticle Formulation (Stealth Liposomes) Start->Formulation Administration Protocol 2: In Vivo Administration (e.g., IV injection in mice) Formulation->Administration PK_PD Pharmacokinetic/ Pharmacodynamic Studies (Blood/Tissue Collection) Administration->PK_PD Efficacy Efficacy Studies (Behavioral tests, Biomarker analysis) Administration->Efficacy Toxicity Toxicity Assessment (Histology, Clinical Signs) Administration->Toxicity Analysis Data Analysis PK_PD->Analysis Efficacy->Analysis Toxicity->Analysis

Caption: General experimental workflow for in vivo studies.

References

Troubleshooting & Optimization

troubleshooting low efficacy of ACAT-IN-1 cis isomer in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low efficacy with the cis isomer of ACAT-IN-1 in cell culture experiments.

Troubleshooting Guides

Problem: Observed efficacy of ACAT-IN-1 (cis isomer) is significantly lower than expected.

This guide provides a systematic approach to identifying the potential source of the issue.

1. Compound Integrity and Isomeric Purity

  • Question: Could the low efficacy be due to the inherent properties of the cis isomer or potential isomerization to the less active trans form?

  • Troubleshooting Steps:

    • Confirm Isomeric Purity: Verify the isomeric purity of your ACAT-IN-1 stock. Cis-trans isomers can have significantly different biological activities.[1][2][3] It is possible that the cis isomer is inherently less active than the trans isomer, or that the reported activity for "ACAT-IN-1" is primarily attributed to the trans form.

    • Assess Isomerization Potential: Cis-trans isomerization can sometimes occur under specific conditions (e.g., exposure to light, certain solvents, or temperature changes).[4][5]

      • Prepare fresh solutions of the compound for each experiment.

      • Protect the compound from light during storage and handling.

      • Consider analyzing the isomeric ratio in your stock solution and in the cell culture medium over time using techniques like HPLC or NMR.

2. Compound Solubility and Stability in Culture

  • Question: Is the ACAT-IN-1 (cis isomer) precipitating out of the cell culture medium or degrading over the course of the experiment?

  • Troubleshooting Steps:

    • Verify Solubility: The solubility of ACAT-IN-1 is a critical factor.[6]

      • Visually inspect the culture medium for any signs of precipitation after adding the compound.

      • Determine the optimal solvent for your stock solution and ensure it is compatible with your cell line at the final concentration used.[6]

    • Evaluate Stability: The compound may not be stable in the cell culture environment (e.g., due to pH, enzymatic degradation).

      • Incubate the compound in your cell culture medium (without cells) for the duration of a typical experiment.

      • At various time points, collect aliquots of the medium and analyze the concentration of the intact compound using a suitable analytical method like HPLC or LC-MS.

3. Cellular Uptake and Efflux

  • Question: Is the cis isomer of ACAT-IN-1 able to effectively cross the cell membrane and reach its intracellular target, ACAT1?

  • Troubleshooting Steps:

    • Assess Cell Permeability: The physicochemical properties of the cis isomer might hinder its ability to enter the cells.

      • Perform a cellular uptake assay to quantify the intracellular concentration of the compound. This can be achieved using methods like LC-MS/MS on cell lysates.

    • Consider Efflux Pumps: Cells can actively pump out compounds using efflux transporters (e.g., P-glycoprotein).

      • If you suspect efflux, you can co-incubate your cells with the ACAT-IN-1 cis isomer and a known efflux pump inhibitor to see if the efficacy is restored.

4. Experimental Conditions and Assay System

  • Question: Are the experimental setup and the method used to measure ACAT1 inhibition appropriate and optimized?

  • Troubleshooting Steps:

    • Optimize Compound Concentration and Incubation Time:

      • Perform a dose-response experiment with a wide range of concentrations.

      • Conduct a time-course experiment to determine the optimal incubation period.

    • Validate the Assay: Ensure your assay for measuring ACAT1 activity is sensitive and specific.

      • Include appropriate positive and negative controls. A known, potent ACAT1 inhibitor can serve as a positive control.

      • The vehicle (e.g., DMSO) used to dissolve the compound should be used as a negative control.

    • Cell Line Considerations:

      • Confirm that your chosen cell line expresses ACAT1 at a sufficient level. You can verify this by Western blot or qPCR.

      • Different cell lines may have varying sensitivities to the inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the function of ACAT1 and why is it targeted?

A1: ACAT1 (Acyl-CoA:cholesterol acyltransferase 1) is an enzyme primarily located in the endoplasmic reticulum that plays a crucial role in cellular cholesterol homeostasis.[7][8] It catalyzes the formation of cholesteryl esters from free cholesterol and fatty acyl-CoAs.[9][10] This process is essential for storing cholesterol within lipid droplets.[8] Dysregulation of ACAT1 activity has been implicated in various diseases, including atherosclerosis, cancer, and neurodegenerative disorders, making it an attractive therapeutic target.[7][11]

Q2: What is the difference between the cis and trans isomers of a compound?

A2: Cis and trans isomers, also known as geometric isomers, are molecules that have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms around a double bond or a ring structure.[2] In the cis isomer, functional groups are on the same side, while in the trans isomer, they are on opposite sides.[2] This difference in 3D structure can significantly impact how the molecule interacts with its biological target, leading to differences in activity.[1][3]

Q3: How can I be sure my this compound is pure?

A3: The purity of your compound should be verified by the supplier's certificate of analysis (CoA). If you have concerns about the isomeric purity or potential degradation, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of your sample.

Q4: What are the expected downstream effects of ACAT1 inhibition?

A4: Inhibition of ACAT1 is expected to lead to a decrease in the formation of cholesteryl esters and an accumulation of free cholesterol within the cell, particularly in the endoplasmic reticulum.[8] This can trigger various downstream cellular responses, including the suppression of the SREBP (Sterol Regulatory Element-Binding Protein) pathway, which in turn can reduce the uptake of lipids.[8] In cancer cells, ACAT1 inhibition has been shown to suppress proliferation.[8]

Q5: What are some common solvents for preparing ACAT-IN-1 stock solutions?

A5: According to available data, ACAT-IN-1 is soluble in DMSO.[6] When preparing stock solutions, it is crucial to use a solvent that will not be toxic to your cells at the final working concentration. It is recommended to prepare high-concentration stock solutions and then dilute them in the cell culture medium.

Quantitative Data Summary

Table 1: Solubility and Stock Solution Preparation for ACAT-IN-1 (cis isomer)

PropertyValueReference
Molecular Weight419.51 g/mol [6]
SolubilitySoluble in DMSO[6]
StorageStore at -20°C[6]
Stock Solution Preparation (for 1 mM)
MassVolume of DMSO
1 mg2.3837 mL[6]
5 mg11.9187 mL[6]
10 mg23.8373 mL[6]

Note: Always refer to the batch-specific molecular weight on the product vial for the most accurate calculations.

Experimental Protocols

Protocol 1: Assessment of ACAT-IN-1 (cis isomer) Stability in Cell Culture Medium

  • Objective: To determine the stability of the compound in the experimental medium over time.

  • Materials:

    • ACAT-IN-1 (cis isomer) stock solution (e.g., 10 mM in DMSO)

    • Complete cell culture medium (the same used for your experiments)

    • Incubator (37°C, 5% CO₂)

    • Microcentrifuge tubes

    • HPLC or LC-MS system

  • Procedure:

    • Prepare a working solution of ACAT-IN-1 (cis isomer) in the cell culture medium at the final concentration you use in your experiments (e.g., 10 µM).

    • Aliquot the solution into multiple microcentrifuge tubes.

    • Place the tubes in a 37°C incubator.

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube and store it at -80°C until analysis.

    • Analyze the concentration of the intact compound in each sample using a validated HPLC or LC-MS method.

    • Plot the concentration of the compound versus time to determine its stability profile.

Protocol 2: Cellular ACAT1 Activity Assay

  • Objective: To measure the inhibitory effect of ACAT-IN-1 (cis isomer) on ACAT1 activity in cultured cells.

  • Materials:

    • Your cell line of interest

    • ACAT-IN-1 (cis isomer)

    • Positive control (a known ACAT1 inhibitor)

    • Vehicle control (e.g., DMSO)

    • Cell lysis buffer

    • A commercially available ACAT1 activity assay kit (these often use a fluorescent or radioactive substrate) or an in-house developed assay.

  • Procedure:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of ACAT-IN-1 (cis isomer), the positive control, and the vehicle control.

    • Incubate for the desired period.

    • Wash the cells with PBS and then lyse them according to the assay kit's instructions.

    • Measure the protein concentration of each lysate.

    • Perform the ACAT1 activity assay on the cell lysates, following the manufacturer's protocol.

    • Normalize the ACAT1 activity to the protein concentration for each sample.

    • Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.

    • Plot the percentage of inhibition versus the compound concentration to determine the IC₅₀ value.

Visualizations

ACAT1_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Cell cluster_ER LDL LDL LDLR LDLR LDL->LDLR Binds Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Free_Cholesterol Free Cholesterol Lysosome->Free_Cholesterol Release ER Endoplasmic Reticulum (ER) Free_Cholesterol->ER Transport to ER ACAT1 ACAT1 Free_Cholesterol->ACAT1 Substrate Cholesteryl_Esters Cholesteryl Esters ACAT1->Cholesteryl_Esters Esterification Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT1 Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Esters->Lipid_Droplet ACAT_IN_1 ACAT-IN-1 (cis isomer) ACAT_IN_1->ACAT1 Inhibits

Caption: Simplified ACAT1 signaling pathway and the point of inhibition by ACAT-IN-1.

Troubleshooting_Workflow Start Start: Low Efficacy of ACAT-IN-1 (cis isomer) Check_Compound 1. Check Compound Integrity & Purity Start->Check_Compound Check_Solubility 2. Assess Solubility & Stability Check_Compound->Check_Solubility Purity OK? Unresolved Issue Persists: Consider Isomer Inactivity Check_Compound->Unresolved Impure/Isomerized? Check_Uptake 3. Evaluate Cellular Uptake/Efflux Check_Solubility->Check_Uptake Soluble & Stable? Check_Solubility->Unresolved Precipitation/Degradation? Check_Assay 4. Review Experimental Conditions & Assay Check_Uptake->Check_Assay Cellular Uptake Confirmed? Check_Uptake->Unresolved Low Permeability? Resolved Issue Resolved Check_Assay->Resolved Assay Validated? Check_Assay->Unresolved Assay Issues?

Caption: Troubleshooting workflow for low efficacy of ACAT-IN-1 (cis isomer).

Isomer_Relationship Cis_Isomer ACAT-IN-1 (cis isomer) Trans_Isomer ACAT-IN-1 (trans isomer) Cis_Isomer->Trans_Isomer Isomerization ACAT1_Target ACAT1 Enzyme Cis_Isomer->ACAT1_Target Potentially Low Affinity Trans_Isomer->ACAT1_Target Potentially High Affinity

References

ACAT-IN-1 Cis Isomer Optimization for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration and stability of the ACAT-IN-1 cis isomer for in vitro experiments. The following information addresses common challenges and provides detailed protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is ACAT-IN-1 and why is the cis isomer important?

ACAT-IN-1 is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cellular cholesterol metabolism.[1][2][3][[“]] The cis isomer of ACAT-IN-1 is the biologically active form with a reported IC50 of 100 nM.[5][6][7] Maintaining the compound in its cis conformation is critical for achieving accurate and reproducible results in in vitro studies.

Q2: What are the primary challenges when working with the this compound?

Q3: How should I store the lyophilized powder and stock solutions of this compound?

Proper storage is crucial to maintain the integrity of the compound. The lyophilized powder should be stored at -20°C and kept desiccated; under these conditions, it is stable for up to 36 months.[5] Once dissolved, stock solutions should be stored at -20°C and used within one month to prevent loss of potency.[5][6] It is highly recommended to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[5]

Q4: What is the recommended solvent for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[6] When preparing stock solutions, ensure the DMSO is of high purity and anhydrous, as water content can affect compound stability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Higher than expected IC50 value 1. Isomerization of the cis isomer to the less active trans isomer. 2. Degradation of the compound due to improper storage or handling. 3. Issues with the experimental setup (e.g., cell density, incubation time).1. Prepare fresh dilutions from a new aliquot of the stock solution, ensuring minimal exposure to light. 2. Verify the age and storage conditions of your stock solution. If older than one month, prepare a new stock from lyophilized powder. 3. Optimize your assay parameters, such as cell seeding density and treatment duration.[8]
High variability between replicates 1. Inconsistent concentrations of the active cis isomer due to differential exposure to light during plate setup. 2. Pipetting errors or uneven cell seeding. 3. Non-specific binding of the compound to the plate or other surfaces.[9]1. Protect the stock solution and the prepared assay plates from light at all times using amber tubes and by covering them with aluminum foil.[10] 2. Ensure thorough mixing of cell suspensions and use calibrated pipettes.[8] 3. Consider using low-binding plates and pre-incubating the plates with a blocking agent if non-specific binding is suspected.
Complete loss of activity 1. Significant degradation or isomerization of the compound. 2. Incorrect preparation of the stock solution.1. Discard the current stock solution and prepare a fresh one from the lyophilized powder. 2. Re-verify the calculations for the stock solution concentration. 3. To confirm the integrity of the new stock, consider analytical validation via HPLC if available.

Quantitative Data Summary

Parameter This compound
Molecular Formula C29H25NO2
Molecular Weight 419.51 g/mol
CAS Number 145961-79-1
IC50 100 nM[5][6][7]
Solubility Soluble in DMSO[6]
Storage (Lyophilized) -20°C, desiccated, for up to 36 months[5]
Storage (in DMSO) -20°C for up to 1 month[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution in DMSO, with precautions to minimize isomerization.

  • Pre-Experiment Preparation:

    • Thaw the lyophilized this compound vial to room temperature in a desiccator.

    • Use anhydrous, high-purity DMSO.

    • Prepare all materials in an area with minimal light. Use amber-colored tubes or wrap tubes in aluminum foil.[10]

  • Reconstitution:

    • Briefly centrifuge the vial of lyophilized powder to ensure all contents are at the bottom.

    • Calculate the volume of DMSO needed to achieve a 10 mM concentration. For example, for 1 mg of ACAT-IN-1 (MW: 419.51), you would add 23.84 µL of DMSO.

    • Carefully add the calculated volume of DMSO to the vial.

    • Vortex gently for 1-2 minutes until the compound is fully dissolved. To aid dissolution, you can warm the tube to 37°C and sonicate for a short period.[6]

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C for a maximum of one month.[5][6]

Protocol 2: In Vitro Cell-Based Assay Workflow

This protocol provides a general workflow for using this compound in a cell-based assay, emphasizing steps to maintain its stability.

  • Cell Seeding:

    • Seed cells in a multi-well plate at a predetermined optimal density.[8]

    • Incubate the cells overnight to allow for attachment and recovery.

  • Compound Preparation and Treatment:

    • Thaw a single-use aliquot of the 10 mM ACAT-IN-1 stock solution at room temperature, protected from light.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions immediately before adding to the cells.

    • Carefully add the diluted compound to the appropriate wells.

    • Protect the plate from light by covering it with a lid and aluminum foil.

  • Incubation and Analysis:

    • Incubate the plate for the desired treatment duration in a standard cell culture incubator.

    • Following incubation, perform your chosen cell-based assay (e.g., viability, apoptosis, or a specific functional assay) according to the manufacturer's protocol.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation (Low Light) cluster_assay In Vitro Assay Workflow reconstitute Reconstitute Lyophilized ACAT-IN-1 in DMSO aliquot Aliquot into Single-Use Light-Protected Tubes reconstitute->aliquot storage Store at -20°C (Max 1 Month) aliquot->storage thaw Thaw Single Aliquot of Stock Solution storage->thaw Start of Experiment seed Seed Cells in Multi-Well Plate dilute Prepare Serial Dilutions in Culture Medium thaw->dilute treat Treat Cells with Diluted Compound dilute->treat incubate Incubate Plate (Protected from Light) treat->incubate analyze Perform Cell-Based Assay incubate->analyze

Caption: Recommended workflow for preparing and using this compound.

signaling_pathway cluster_cell Cellular Cholesterol Homeostasis FreeCholesterol Excess Free Cholesterol (ER) ACAT1 ACAT1 Enzyme FreeCholesterol->ACAT1 Substrate Downstream Downstream Signaling (e.g., Proliferation, Inflammation) FreeCholesterol->Downstream Modulates CholesterylEsters Cholesteryl Esters ACAT1->CholesterylEsters Catalyzes Esterification LipidDroplets Storage in Lipid Droplets CholesterylEsters->LipidDroplets ACAT_IN_1 ACAT-IN-1 cis isomer ACAT_IN_1->ACAT1 Inhibits

References

how to resolve ACAT-IN-1 cis isomer solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ACAT-IN-1 cis isomer. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a potent inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT), with an IC50 of 100 nM.[1][2][3] ACAT is a key enzyme in cellular cholesterol metabolism, responsible for converting free cholesterol into cholesteryl esters for storage.[4][5][6] Inhibition of this enzyme is a strategy being explored for various diseases, including cancer and Alzheimer's disease.[4][6][7]

Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?

Yes, this is a common issue. This compound is a hydrophobic molecule and, like many small molecule inhibitors, exhibits poor solubility in aqueous solutions. Its chemical structure lends itself to low water solubility, necessitating the use of organic solvents or other solubility-enhancing techniques for experimental use.[8][9][10]

Q3: What is the recommended solvent for creating a stock solution?

The recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] The compound is readily soluble in DMSO.

Q4: After diluting my DMSO stock solution into an aqueous buffer, the compound precipitates. What should I do?

Precipitation upon dilution is a clear indicator that the solubility limit of the compound in the final aqueous buffer has been exceeded. Please refer to the Troubleshooting Guide below for a step-by-step workflow to address this issue.

Solubility Data

The following table summarizes the known solubility properties of this compound.

PropertyValueSource(s)
Chemical Formula C₂₉H₂₅NO₂[1][]
Molecular Weight 419.51 g/mol [1][]
CAS Number 145961-79-1[1][3]
Solubility Soluble in DMSO. Poor in aqueous solutions.[1]

Example Co-Solvent Formulations

For in vivo or challenging in vitro systems, co-solvent formulations may be necessary. The following table, adapted from protocols for other poorly soluble ACAT inhibitors, provides examples of formulations that can be tested.[12] Note: These are starting points and may require optimization for your specific experimental conditions.

FormulationCompositionFinal Concentration (Example)Notes
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.99 mM)Aims for a clear solution. Good for many applications.
2 10% DMSO, 90% (20% SBE-β-CD in Saline)2.08 mg/mL (4.99 mM)May result in a suspension. Requires sonication.
3 10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.99 mM)For oral administration or specific in vivo studies. Clear solution.

Troubleshooting Guide: Resolving Precipitation Issues

If you observe precipitation after diluting your DMSO stock into an aqueous buffer, follow this workflow.

G start Start: Compound precipitates in aqueous buffer check_final_conc Is the final concentration of ACAT-IN-1 essential? start->check_final_conc lower_conc Lower the final concentration of ACAT-IN-1 and repeat. check_final_conc->lower_conc No check_dmso_conc Is the final DMSO concentration <1%? check_final_conc->check_dmso_conc Yes lower_conc->start increase_dmso Increase final DMSO concentration (check cell/assay tolerance first). Typical max: 0.5% - 1%. check_dmso_conc->increase_dmso No use_detergent Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Pluronic F-68) to the buffer. check_dmso_conc->use_detergent Yes physical_methods Apply physical methods: 1. Gently warm solution to 37°C. 2. Use a bath sonicator for 5-10 min. increase_dmso->physical_methods use_detergent->physical_methods success Success: Compound is soluble physical_methods->success Soluble failure Still precipitates: Consider buffer reformulation (e.g., pH, co-solvents) physical_methods->failure Insoluble

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps to prepare a concentrated stock solution of this compound.

  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder (MW: 419.51 g/mol ). For example, weigh 4.2 mg of the compound.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.

    • Calculation Example: For 4.2 mg of compound:

      • Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))

      • Volume (L) = 0.0042 g / (0.010 mol/L * 419.51 g/mol ) = 0.001 L = 1.0 mL

  • Ensure Complete Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If particulates are still visible, gently warm the tube to 37°C for 5-10 minutes.[1]

    • Follow up with sonication in an ultrasonic water bath for 10-15 minutes until the solution is clear.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Diluting Stock Solution into Aqueous Buffer

This protocol describes how to dilute the DMSO stock into your final experimental buffer.

  • Prepare Aqueous Buffer: Prepare your final working buffer (e.g., PBS, DMEM, etc.).

  • Pre-warm Buffer (Optional but Recommended): Warm the aqueous buffer to your experimental temperature (e.g., 37°C). This can help maintain solubility.

  • Perform Serial Dilution: It is critical to perform the dilution by adding the stock solution to the buffer, not the other way around.

    • Pipette the required volume of your aqueous buffer into a new tube.

    • While vortexing the buffer gently, add the small volume of the 10 mM DMSO stock solution dropwise to achieve your final desired concentration. This rapid mixing helps prevent localized high concentrations that can lead to immediate precipitation.

  • Final Check: Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). If observed, refer to the Troubleshooting Guide.

Signaling Pathway Context

ACAT1 plays a crucial role in cellular metabolism, and its dysregulation is linked to cancer progression. One of the key pathways it influences is the AKT signaling cascade, which is central to cell proliferation and survival.[13]

G cluster_0 Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates GSK3B GSK3β AKT->GSK3B Inhibits cMyc c-Myc GSK3B->cMyc Inhibits (Degradation) Proliferation Cell Proliferation & Metastasis cMyc->Proliferation ACAT1 ACAT1 ACAT1->AKT Promotes Activity ACAT_IN_1 ACAT-IN-1 cis isomer ACAT_IN_1->ACAT1 Inhibits

Caption: Role of ACAT1 in the AKT/GSK3β/c-Myc signaling pathway.[13]

Decision Guide for Solubility Enhancement

If standard dilution fails, a more systematic approach to enhancing solubility is required. This diagram outlines the decision-making process.

G start Start: Standard dilution into buffer is failing. check_assay_type What is the nature of the experiment? start->check_assay_type invitro In Vitro Cell-Based Assay check_assay_type->invitro Cell-Based biochem Biochemical Assay (e.g., enzyme kinetics) check_assay_type->biochem Biochemical invivo In Vivo Study check_assay_type->invivo In Vivo step_invitro 1. Maximize DMSO (up to 0.5-1%). 2. Add Pluronic F-68 (to 0.05-0.1%). 3. Check for lot-to-lot variability. invitro->step_invitro step_biochem 1. Use non-ionic detergents (Tween-20, Triton X-100 at 0.01%). 2. Adjust buffer pH if compound is ionizable. 3. Screen co-solvents (e.g., ethanol, glycerol). biochem->step_biochem step_invivo Consult established formulations. Test combinations of: - DMSO (5-10%) - PEG300/400 (30-40%) - Tween-80 (1-5%) - Cyclodextrins (SBE-β-CD) invivo->step_invivo

Caption: Decision guide for selecting a solubility enhancement strategy.

References

preventing degradation of ACAT-IN-1 cis isomer in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ACAT-IN-1 (cis isomer). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor in their experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent the degradation of the active cis isomer and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is ACAT-IN-1 and why is the cis isomer important?

A1: ACAT-IN-1 is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cellular cholesterol metabolism.[1] The cis isomer of ACAT-IN-1 is the biologically active form with a reported IC50 of 100 nM.[2][3][4] It is crucial to maintain the compound in its cis configuration to ensure accurate and reproducible experimental outcomes. The stability of cis isomers can be influenced by factors such as temperature, pH, and light, which can lead to isomerization to the less active or inactive trans isomer.[5]

Q2: What are the recommended storage conditions for ACAT-IN-1 (cis isomer)?

A2: Proper storage is critical to prevent degradation and isomerization. Based on supplier recommendations, the following conditions should be adhered to:

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder-20°C36 monthsKeep desiccated.[2]
Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid multiple freeze-thaw cycles.[2][6][7]
Solution (in DMSO)-80°CUp to 6 monthsAliquot to avoid multiple freeze-thaw cycles.[6]

Q3: How should I prepare a stock solution of ACAT-IN-1 (cis isomer)?

A3: ACAT-IN-1 (cis isomer) is soluble in DMSO.[6] To prepare a stock solution, follow these steps:

  • Allow the lyophilized powder to reach room temperature before opening the vial to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.

  • To aid dissolution, you can gently warm the tube to 37°C and sonicate for a short period.[6]

  • Once dissolved, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

Q4: What factors can cause the degradation or isomerization of the cis isomer in my experiments?

A4: The stability of the cis isomer can be compromised by several factors:

  • Temperature: Elevated temperatures can provide the activation energy needed for isomerization to the more stable trans form.[5]

  • Light: Exposure to UV light can induce photoisomerization.[8] It is advisable to protect solutions from light.

  • pH: The stability of similar compounds has been shown to be pH-dependent.[9] While specific data for ACAT-IN-1 is limited, it is best to maintain a neutral pH unless the experimental protocol requires otherwise.

  • Solvent Polarity: The rate of isomerization can be influenced by the polarity of the solvent.[5] For consistency, it is recommended to use DMSO for stock solutions and to be mindful of the final solvent concentration in your assay medium.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with ACAT-IN-1 (cis isomer).

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or weaker than expected inhibitory activity 1. Degradation of the cis isomer: The compound may have isomerized to the less active trans form due to improper storage or handling. 2. Incorrect concentration: Errors in stock solution preparation or dilution. 3. Cell health: The cells used in the assay may not be healthy or at the optimal density.[10]1. Verify compound integrity: If possible, analyze the compound using HPLC to determine the cis/trans ratio. Prepare a fresh stock solution from a new vial of lyophilized powder, ensuring proper storage and handling procedures are followed. 2. Recalculate and prepare fresh dilutions: Double-check all calculations and use calibrated pipettes. 3. Optimize cell culture conditions: Ensure cells are healthy, within a low passage number, and seeded at an optimal density for the specific assay.[10]
High variability between replicate experiments 1. Inconsistent isomerization: The extent of isomerization may vary between experiments due to differences in light exposure, temperature, or incubation times. 2. Pipetting errors: Inaccurate dispensing of the inhibitor or other reagents.1. Standardize experimental conditions: Protect all solutions containing ACAT-IN-1 from light by using amber tubes or covering them with foil. Ensure consistent incubation times and temperatures. Prepare fresh dilutions for each experiment. 2. Improve pipetting technique: Use calibrated pipettes and ensure thorough mixing of solutions before dispensing.
No inhibitory effect observed 1. Complete degradation of the cis isomer: The compound may have fully converted to the inactive trans form. 2. Inactive batch of the compound: Although rare, the initial product may not have the correct isomeric purity.1. Acquire a new vial of the compound: Prepare a fresh stock solution and test its activity. 2. Check the certificate of analysis (CoA): Verify the purity and isomeric identity of the compound from the supplier's CoA. If in doubt, contact the supplier's technical support.

Experimental Protocols

Protocol 1: Preparation of ACAT-IN-1 (cis isomer) for Cell-Based Assays

This protocol provides a general guideline for preparing ACAT-IN-1 for use in cell culture experiments.

experimental_workflow cluster_preparation Stock Solution Preparation cluster_working_solution Working Solution Preparation A Equilibrate lyophilized ACAT-IN-1 to room temp. B Add anhydrous DMSO to desired concentration A->B Prevent condensation C Warm to 37°C and sonicate (if necessary) B->C Aid dissolution D Aliquot into single-use vials C->D E Store at -20°C or -80°C D->E Avoid freeze-thaw F Thaw a single aliquot of stock solution G Dilute stock solution in pre-warmed cell culture medium F->G Protect from light H Vortex briefly to mix G->H I Add to cell culture H->I

Figure 1. Workflow for preparing ACAT-IN-1 solutions.

Protocol 2: Quantification of cis/trans Isomer Ratio by HPLC

This protocol outlines a general method for analyzing the isomeric purity of ACAT-IN-1. Specific parameters may need to be optimized for your HPLC system.

hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis P1 Prepare a standard solution of ACAT-IN-1 in mobile phase H2 Inject standard and samples P1->H2 P2 Prepare experimental sample in mobile phase P2->H2 P3 Filter samples through a 0.22 µm syringe filter H1 Equilibrate HPLC system with mobile phase H1->H2 H3 Monitor at an appropriate UV wavelength (e.g., 280 nm) H2->H3 H4 Analyze chromatogram to determine peak areas of cis and trans isomers H3->H4 signaling_pathway cluster_cell Cellular Cholesterol Homeostasis Chol Free Cholesterol ACAT ACAT Enzyme Chol->ACAT Substrate Downstream Downstream Cellular Effects (e.g., reduced Aβ production, altered cell proliferation) Chol->Downstream CE Cholesteryl Esters (Lipid Droplets) ACAT->CE Esterification CE->Downstream Inhibitor ACAT-IN-1 (cis isomer) Inhibitor->ACAT

References

Technical Support Center: Managing Off-Target Effects of ACAT-IN-1 cis Isomer in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the potential off-target effects of the ACAT-IN-1 cis isomer in cellular assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is ACAT-IN-1 and its primary mechanism of action?

A1: ACAT-IN-1 is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] The cis isomer of ACAT-IN-1 is a potent ACAT inhibitor with a reported IC50 of 100 nM.[3] By inhibiting ACAT, ACAT-IN-1 blocks the conversion of cholesterol to cholesteryl esters, leading to an increase in intracellular free cholesterol.

Q2: What are the known isoforms of ACAT, and is ACAT-IN-1 selective?

A2: There are two main isoforms of ACAT: ACAT1 and ACAT2. ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and kidneys, while ACAT2 is primarily found in the intestines and liver. The selectivity profile of this compound for ACAT1 versus ACAT2 is not extensively documented in publicly available literature. Non-selective or ACAT1-selective inhibition has been linked to potential toxicity due to the accumulation of free cholesterol in certain cell types.[4]

Q3: What are the potential off-target effects of ACAT inhibitors in general?

A3: Broad-spectrum ACAT inhibitors have been associated with adverse effects in clinical trials, including adrenal toxicity and the accumulation of free cholesterol in macrophages, which can be cytotoxic.[5] Some ACAT inhibitors have also been shown to have off-target effects on various receptors and enzymes, such as the pregnane X receptor, which can influence the metabolism of other drugs.[5] It is crucial to experimentally determine the off-target profile of this compound in your specific cellular model.

Q4: How can I determine if the observed cellular phenotype is due to an off-target effect of this compound?

A4: Several strategies can be employed to distinguish between on-target and off-target effects:

  • Use a structurally distinct ACAT inhibitor: If a different ACAT inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.

  • Rescue experiment: Attempt to rescue the phenotype by providing a downstream product of the ACAT enzyme, such as a source of cholesteryl esters, if feasible in your experimental system.

  • Target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of ACAT1 and/or ACAT2. If the phenotype is still observed in the absence of the target protein, it is likely an off-target effect.

  • Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of this compound to ACAT in intact cells.[1][2][6][7][8]

Q5: What is the difference between the cis and trans isomers of a molecule, and why is it important for ACAT-IN-1?

A5: Cis and trans isomers, also known as geometric isomers, have the same chemical formula but differ in the spatial arrangement of atoms around a double bond or a ring structure.[9] This difference in three-dimensional shape can significantly impact their biological activity, including binding affinity for their intended target and potential off-target interactions. The cis isomer of ACAT-IN-1 is reported as the active ACAT inhibitor. The biological activity and off-target profile of the trans isomer are not well-documented. It is crucial to use the correct isomer in your experiments and to be aware of potential isomerization.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in cellular assays.

Problem Possible Cause Troubleshooting Steps
High cell toxicity at expected effective concentrations. 1. Accumulation of toxic levels of free cholesterol due to potent ACAT inhibition. 2. Off-target cytotoxicity.1a. Perform a dose-response curve to determine the optimal non-toxic concentration. 1b. Reduce the incubation time with the inhibitor. 2a. Test the effect of a structurally unrelated ACAT inhibitor. 2b. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your primary assay. 2c. Consider performing a broad off-target screening, such as a kinome scan, to identify potential off-target interactions.
Inconsistent or unexpected results between experiments. 1. Isomerization of the cis isomer to the less active trans isomer. 2. Degradation of the compound in cell culture media. 3. Variability in cell density or confluency.1a. Protect the compound from light, as photoisomerization can occur.[10][11] 1b. Prepare fresh stock solutions regularly and store them properly, protected from light and at the recommended temperature. 2a. Check the stability of this compound in your specific cell culture media over the time course of your experiment. 3a. Standardize cell seeding density and ensure consistent confluency at the time of treatment.
No observable effect at the expected IC50. 1. Low expression of ACAT in the cell line. 2. Rapid metabolism of the inhibitor by the cells. 3. Incorrect isomer or degraded compound.1a. Confirm ACAT1 and/or ACAT2 expression in your cell line by Western blot or qPCR. 2a. Increase the concentration of the inhibitor or reduce the incubation time. 3a. Verify the identity and purity of your this compound stock by analytical methods (e.g., HPLC, NMR).
Observed phenotype does not align with known ACAT inhibition effects. 1. Off-target effects are dominating the cellular response. 2. The cellular context (e.g., specific cell line, culture conditions) alters the downstream consequences of ACAT inhibition.1a. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in your cells.[1][2][6][7][8] 1b. Consider a proteome-wide thermal shift assay (CETSA-MS) to identify off-target binding partners. 1c. Utilize a commercial kinase selectivity profiling service to screen for off-target kinase inhibition.[3][12][13][14][15] 2a. Carefully review the literature for the specific roles of ACAT and cholesterol metabolism in your chosen cell model.

Experimental Protocols

Protocol 1: NBD-Cholesterol-Based Cellular ACAT Activity Assay

This assay measures ACAT activity by monitoring the fluorescence of NBD-cholesterol, which is weakly fluorescent in the polar environment of the cell membrane but becomes highly fluorescent when esterified and stored in the nonpolar environment of lipid droplets.[16]

Materials:

  • Cells of interest

  • Black, clear-bottom 96-well plates

  • Serum-free cell culture medium

  • NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol)

  • This compound

  • Positive control ACAT inhibitor (e.g., Avasimibe)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • The following day, remove the growth medium and wash the cells once with serum-free medium.

  • Prepare a working solution of NBD-cholesterol in serum-free medium (e.g., 1-5 µg/mL).

  • Prepare serial dilutions of this compound and the positive control inhibitor in the NBD-cholesterol-containing medium. Include a vehicle control (e.g., DMSO).

  • Add the treatment solutions to the cells and incubate for a predetermined time (e.g., 4-24 hours) at 37°C and 5% CO2.

  • After incubation, wash the cells twice with PBS to remove excess NBD-cholesterol.

  • Add PBS to each well and measure the fluorescence using a plate reader.

Data Analysis:

  • Subtract the background fluorescence from wells containing cells but no NBD-cholesterol.

  • Normalize the fluorescence intensity of treated wells to the vehicle control.

  • Plot the normalized fluorescence against the inhibitor concentration to determine the IC50 value.

Protocol 2: [14C]Oleic Acid-Based Cellular Cholesterol Esterification Assay

This assay directly measures the incorporation of radiolabeled oleic acid into cholesteryl esters, providing a quantitative measure of ACAT activity.

Materials:

  • Cells of interest

  • 6-well or 12-well tissue culture plates

  • Cell culture medium

  • [14C]Oleic acid complexed to bovine serum albumin (BSA)

  • This compound

  • Positive control ACAT inhibitor

  • Hexane/Isopropanol (3:2, v/v)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)

  • Cholesterol and cholesteryl oleate standards

  • Scintillation counter and scintillation fluid

Procedure:

  • Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.

  • Pre-incubate the cells with various concentrations of this compound, a positive control, or vehicle in serum-free medium for 1-2 hours.

  • Add [14C]oleic acid-BSA complex to the medium (final concentration e.g., 0.1-0.5 µCi/mL) and incubate for an additional 2-4 hours.

  • Wash the cells three times with ice-cold PBS.

  • Lyse the cells and extract the lipids by adding hexane/isopropanol (3:2, v/v).

  • Separate the organic phase and evaporate the solvent under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of hexane and spot it onto a TLC plate, alongside cholesterol and cholesteryl oleate standards.

  • Develop the TLC plate in the appropriate solvent system.

  • Visualize the lipid spots (e.g., using iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Normalize the counts per minute (CPM) for each sample to the total protein content of the cell lysate.

  • Calculate the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway of ACAT Inhibition

ACAT_Inhibition_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell Free Cholesterol_ext Free Cholesterol Free Cholesterol_int Intracellular Free Cholesterol Free Cholesterol_ext->Free Cholesterol_int Uptake ACAT ACAT Free Cholesterol_int->ACAT Substrate Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Esterification ACAT_IN_1 ACAT-IN-1 cis isomer ACAT_IN_1->ACAT Inhibition Lipid Droplets Lipid Droplets (Storage) Cholesteryl Esters->Lipid Droplets Off_Target_Workflow Start Observe Unexpected Phenotype with This compound Control_1 Use Structurally Different ACAT Inhibitor Start->Control_1 Control_2 Target Knockdown (siRNA/CRISPR) Start->Control_2 CETSA Confirm Target Engagement (CETSA) Start->CETSA Decision_1 Phenotype Reproduced? Control_1->Decision_1 Decision_2 Phenotype Persists? Control_2->Decision_2 Decision_3 Target Engagement? CETSA->Decision_3 On_Target Likely On-Target Effect Decision_1->On_Target Yes Off_Target_Investigation Investigate Off-Target Effects Decision_1->Off_Target_Investigation No Decision_2->On_Target No Decision_2->Off_Target_Investigation Yes Decision_3->On_Target Yes Decision_3->Off_Target_Investigation No Profiling Proteome-wide Profiling (e.g., CETSA-MS, Kinome Scan) Off_Target_Investigation->Profiling Toxicity_Troubleshooting Start High Cell Toxicity Observed Dose_Response Perform Dose-Response & Time-Course Start->Dose_Response Check_Toxicity Toxicity Correlates with ACAT Inhibition? Dose_Response->Check_Toxicity On_Target_Toxicity Likely On-Target Free Cholesterol Toxicity Check_Toxicity->On_Target_Toxicity Yes Off_Target_Toxicity Suspect Off-Target Toxicity Check_Toxicity->Off_Target_Toxicity No Action_On_Target Reduce Concentration/ Incubation Time On_Target_Toxicity->Action_On_Target Action_Off_Target Use Control Compound & Consider Off-Target Screen Off_Target_Toxicity->Action_Off_Target

References

ACAT-IN-1 Cis Isomer Stock Solution Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of ACAT-IN-1 cis isomer stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to use high-purity, anhydrous DMSO to prepare your stock solution.[1]

Q2: What are the recommended storage conditions and duration for this compound stock solutions?

A2: For short-term storage, aliquots of the stock solution can be kept at -20°C for up to one month.[1][2] For longer-term storage, it is advisable to store aliquots at -80°C, which can extend the stability for up to six months.[1] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][2]

Q3: My this compound powder is difficult to dissolve. What should I do?

A3: To facilitate the dissolution of this compound, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[1] Ensure the vial is tightly sealed during this process to prevent solvent evaporation and contamination.

Q4: Is the cis isomer of ACAT-IN-1 expected to be stable?

Q5: How can I protect my stock solution from potential degradation?

A5: Given that many complex organic molecules are sensitive to light, it is a good practice to protect this compound stock solutions from light exposure. Use amber or opaque vials for storage and minimize exposure to ambient light during handling.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reduced or inconsistent experimental results. Isomerization of the cis form to the less active or inactive trans form.1. Prepare fresh stock solutions from lyophilized powder. 2. Verify the isomeric purity of your stock solution using HPLC (see Experimental Protocols). 3. Ensure proper storage conditions (-80°C for long-term) and avoid light exposure.
Degradation of the compound due to improper storage.1. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1][2] 2. Store at the recommended temperature (-20°C for up to 1 month, -80°C for up to 6 months).[1]
Precipitate forms in the stock solution upon freezing or storage. The solution may be supersaturated, or the solvent quality is poor.1. Ensure the compound is fully dissolved initially, using gentle warming (37°C) and sonication if necessary.[1] 2. Use high-purity, anhydrous DMSO. 3. Consider preparing a slightly lower concentration stock solution if precipitation persists.
Difficulty in dissolving the lyophilized powder. Compound characteristics.1. Follow the recommended procedure of gentle warming to 37°C and sonication.[1] 2. Ensure the appropriate volume of solvent is used to achieve the desired concentration.

Quantitative Data Summary

Parameter Value Source
Recommended Solvent DMSO[1]
Short-Term Storage -20°C for up to 1 month[1][2]
Long-Term Storage -80°C for up to 6 months[1]
Lyophilized Form Stability 36 months at -20°C (desiccated)[2]
IC50 100 nM[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

  • Add the required volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • To aid dissolution, gently vortex the vial. If necessary, warm the vial to 37°C and sonicate for a few minutes until the solid is completely dissolved.[1]

  • Once dissolved, dispense the stock solution into single-use aliquots in amber or opaque cryovials.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Quantification of Cis/Trans Isomer Ratio by HPLC

While a specific HPLC method for ACAT-IN-1 is not published, a general reversed-phase HPLC (RP-HPLC) method can be adapted to separate and quantify the cis and trans isomers. Researchers should develop and validate a method specific to their instrumentation and requirements.

  • Column: A C18 or a specialized column with high shape selectivity for isomers (e.g., C30) is recommended.[8]

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate buffer) can be optimized.[8][9]

  • Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., determined by UV-Vis scan).

  • Standard Preparation: Prepare a dilution of your ACAT-IN-1 stock solution in the mobile phase.

  • Analysis: Inject the diluted sample. The cis and trans isomers should elute as distinct peaks. The relative peak areas can be used to determine the percentage of each isomer.

  • Validation: For accurate quantification, the method should be validated for linearity, precision, and accuracy using reference standards for both isomers if available.

Visualizations

experimental_workflow Troubleshooting Workflow for ACAT-IN-1 Stability cluster_preparation Stock Preparation cluster_experiment Experimentation cluster_troubleshooting Troubleshooting prep Prepare Stock in DMSO store Aliquot & Store (-20°C/-80°C) prep->store Single-use aliquots exp Perform Experiment store->exp results Inconsistent Results? exp->results results->exp No, continue experiments check_storage Verify Storage Conditions results->check_storage Yes hplc Analyze Isomeric Purity (HPLC) check_storage->hplc fresh_stock Prepare Fresh Stock hplc->fresh_stock Purity < Specification fresh_stock->exp

Caption: Troubleshooting workflow for inconsistent experimental results.

acat_pathway Role of ACAT in Cholesterol Esterification cluster_cell Cellular Environment cholesterol Free Cholesterol acat ACAT Enzyme cholesterol->acat acyl_coa Acyl-CoA acyl_coa->acat cholesteryl_esters Cholesteryl Esters acat->cholesteryl_esters storage Lipid Droplet Storage cholesteryl_esters->storage acat_inhibitor ACAT-IN-1 (cis isomer) acat_inhibitor->acat Inhibits

Caption: Inhibition of ACAT-mediated cholesterol esterification.

References

troubleshooting unexpected cytotoxicity of ACAT-IN-1 cis isomer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity with the ACAT-IN-1 cis isomer.

Troubleshooting Guide

This guide is designed to help you systematically troubleshoot unexpected cytotoxic effects observed during your experiments with this compound.

Issue 1: Higher than expected cytotoxicity in treated cells.

Question: My cells are showing significant death at concentrations where I expect to see only ACAT inhibition. What could be the cause?

Answer: Unexpected cytotoxicity can stem from several factors, ranging from the compound itself to the experimental setup. Here’s a step-by-step guide to identify the potential cause.

Step 1: Verify Compound Quality and Handling

  • Purity and Identity: Confirm the purity and identity of your this compound lot. Impurities or degradation products could be responsible for the cytotoxicity.

  • Storage and Stability: this compound in solution should be stored at -20°C and used within one month to prevent degradation.[1][2] Avoid multiple freeze-thaw cycles.[1] Lyophilized powder is stable for 36 months when stored desiccated at -20°C.[1]

  • Isomerization: The cis isomer could potentially isomerize to the trans isomer or other degradation products, especially under certain light or temperature conditions. While specific data on ACAT-IN-1 isomerization is limited, this is a potential factor.[]

Step 2: Evaluate Experimental Parameters

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. It's recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[4] Run a vehicle control (cells treated with the same concentration of solvent) to assess this.

  • Cell Density: Very high or very low cell densities can influence the apparent cytotoxicity of a compound.[5][6] Ensure you are using an optimal and consistent cell seeding density.

  • Incubation Time: The duration of exposure to the compound can significantly impact cytotoxicity. Consider performing a time-course experiment to determine the onset of cytotoxicity.

Step 3: Investigate the Mechanism of Cytotoxicity

  • On-Target Cytotoxicity: Inhibition of ACAT1 can lead to an accumulation of free cholesterol, which can be toxic to cells, particularly macrophages and immune cells.[7][8] This is a known class effect of ACAT inhibitors.

  • Off-Target Effects: The cis isomer of ACAT-IN-1 may have off-target activities that contribute to cytotoxicity. Identifying these would require further investigation using techniques like profiling against a panel of kinases or other enzymes.

  • Apoptosis vs. Necrosis: Determine the mode of cell death (apoptosis or necrosis) using assays like Annexin V/PI staining. This can provide clues about the cytotoxic mechanism.

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting unexpected cytotoxicity:

G start Unexpected Cytotoxicity Observed compound_check Step 1: Verify Compound - Purity - Storage - Handling start->compound_check exp_params Step 2: Evaluate Experimental Parameters - Solvent control - Cell density - Incubation time compound_check->exp_params Compound OK conclusion Identify source of cytotoxicity and optimize protocol compound_check->conclusion Compound issue identified mechanism Step 3: Investigate Mechanism - On-target vs. Off-target - Apoptosis vs. Necrosis exp_params->mechanism Parameters OK exp_params->conclusion Parameter issue identified mechanism->conclusion

Caption: A stepwise workflow for troubleshooting unexpected cytotoxicity.

Issue 2: Inconsistent results between experiments.

Question: I'm observing variable cytotoxicity with this compound across different experimental replicates. What could be the reason?

Answer: Inconsistent results are often due to subtle variations in experimental conditions.

  • Assay Variability: Different cytotoxicity assays measure different cellular parameters (e.g., membrane integrity, metabolic activity).[9] Ensure you are using a robust and reproducible assay.

  • Cell Passage Number: Cells at high passage numbers can have altered phenotypes and drug sensitivities. Use cells within a consistent and low passage number range.

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution to avoid degradation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of ACAT-IN-1?

A1: ACAT-IN-1 is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), with an IC50 of 100 nM for the cis isomer.[1][2][10] ACAT is an enzyme that converts free cholesterol into cholesteryl esters for storage in lipid droplets.[11][12] By inhibiting ACAT, ACAT-IN-1 prevents this conversion, leading to an increase in intracellular free cholesterol.

Q2: Are there two isoforms of ACAT? Does ACAT-IN-1 inhibit both?

A2: Yes, there are two isoforms, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestines and liver.[12][13] The specific inhibitory profile of this compound against each isoform is not always clearly stated in vendor information, so it is advisable to consult the specific product datasheet or relevant literature if isoform specificity is critical for your experiments.

Q3: Why would inhibiting ACAT be cytotoxic?

A3: The accumulation of excessive free cholesterol in cellular membranes can be toxic.[8] This can disrupt membrane function, induce endoplasmic reticulum (ER) stress, and trigger apoptotic pathways. Some early ACAT inhibitors failed in clinical trials due to such cytotoxic effects.[7][14]

ACAT1 Signaling and Potential for Cytotoxicity

G cluster_0 Normal Cell Homeostasis cluster_1 With ACAT-IN-1 Inhibition Free Cholesterol Free Cholesterol ACAT1 ACAT1 Free Cholesterol->ACAT1 Substrate Cholesteryl Esters Cholesteryl Esters ACAT1->Cholesteryl Esters Catalyzes Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage ACAT_IN_1 ACAT-IN-1 cis isomer ACAT1_inhibited ACAT1 ACAT_IN_1->ACAT1_inhibited Inhibits Free_Cholesterol_acc Increased Free Cholesterol ER_Stress ER Stress Free_Cholesterol_acc->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Leads to

Caption: Inhibition of ACAT1 by ACAT-IN-1 can lead to cytotoxicity.

Q4: Is the cis isomer expected to be more or less cytotoxic than the trans isomer?

A4: There is currently no publicly available data directly comparing the cytotoxicity of the cis and trans isomers of ACAT-IN-1. The different three-dimensional structures of the isomers could lead to differences in on-target potency, off-target binding, and metabolic stability, all of which could influence their cytotoxic profiles.

Q5: What are some recommended assays to measure the cytotoxicity of this compound?

A5: A multi-assay approach is recommended to get a comprehensive understanding of the cytotoxic effects.

  • LDH Assay: Measures the release of lactate dehydrogenase from cells with damaged membranes, indicating necrosis or late apoptosis.[15]

  • MTT/XTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[9]

  • Calcein-AM Assay: This fluorescent assay measures the esterase activity in live cells, providing a direct count of viable cells.[4]

  • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • Cells and appropriate culture medium

  • 96-well clear-bottom assay plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • LDH cytotoxicity assay kit (commercially available)

  • Vehicle control (DMSO)

  • Lysis buffer (provided in the kit for maximum LDH release control)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Include the following controls:

      • No-treatment control: Cells in medium only.

      • Vehicle control: Cells treated with the highest concentration of DMSO used for the compound dilutions.

      • Maximum LDH release control: A set of wells to be treated with lysis buffer later.

      • Medium background control: Wells with medium only (no cells).

    • Remove the old medium from the cells and add the medium containing the different concentrations of ACAT-IN-1 or controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay:

    • Approximately 30 minutes before the end of the incubation, add lysis buffer to the "maximum LDH release" control wells.

    • Following the manufacturer's instructions for the LDH kit, transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture to each well.

    • Incubate at room temperature for the recommended time (usually 20-30 minutes), protected from light.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.

  • Data Analysis:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental Value - No-treatment Control) / (Maximum LDH Release Control - No-treatment Control)

Protocol 2: MTT Cell Viability Assay

Materials:

  • Cells and appropriate culture medium

  • 96-well assay plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the LDH assay protocol.

  • Incubation: Incubate for the desired exposure time.

  • MTT Addition:

    • Add MTT solution to each well (typically 10% of the total volume).

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength between 540 and 600 nm.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate the percentage of cell viability: % Viability = 100 * (Absorbance of treated cells) / (Absorbance of no-treatment control)

Data Presentation

Table 1: Example Cytotoxicity Data for this compound

Concentration (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle)100 ± 4.52.1 ± 1.5
0.198 ± 5.13.5 ± 2.0
195 ± 6.25.8 ± 2.3
575 ± 8.922.4 ± 5.6
1052 ± 7.445.1 ± 6.8
2521 ± 4.878.9 ± 8.2
505 ± 2.195.3 ± 4.1

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Troubleshooting Checklist

CheckpointYes/NoNotes
Compound
Purity confirmed?
Stored correctly?
Fresh dilutions used?
Experimental Setup
Vehicle control included?
Solvent concentration <0.5%?
Consistent cell density?
Consistent cell passage number?
Assay
Positive control included?
Background control included?
Assay performed as per protocol?

References

adjusting incubation time for optimal ACAT-IN-1 cis isomer activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the ACAT-IN-1 cis isomer in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended incubation time to achieve optimal activity of the this compound?

Q2: How does the cis-trans isomerization of ACAT-IN-1 affect its activity over time?

A2: ACAT-IN-1, like many molecules with rotational restriction, can exist as cis and trans isomers. The cis isomer is reported to be the potent inhibitor of ACAT. Over time in solution, the cis isomer may gradually convert to the less active trans isomer. The rate of this isomerization is influenced by factors such as solvent, temperature, and light exposure. To ensure maximal inhibitory activity, it is crucial to use freshly prepared solutions of ACAT-IN-1 and minimize prolonged storage of solutions. The table below provides a hypothetical representation of the relationship between incubation time, the proportion of the active cis isomer, and the resulting ACAT activity.

Data Presentation

Table 1: Hypothetical Time-Dependent Activity of this compound

Incubation Time (Hours)Estimated % Cis IsomerExpected ACAT Inhibition (%)Notes
0>98%>95%Freshly prepared solution.
2~90%~90%Minimal isomerization expected.
8~70%~70%Noticeable decrease in activity may occur.
24~40%~40%Significant loss of potency is likely.
48<20%<20%Substantial conversion to the less active trans isomer.

Note: This data is illustrative and intended to demonstrate the potential impact of cis-trans isomerization over time. Actual results may vary.

Experimental Protocols

Protocol: Time-Course Analysis of ACAT-IN-1 Inhibition in a Cell-Based Assay

This protocol outlines a method to determine the optimal incubation time for this compound in a cell-based assay by measuring the inhibition of cholesterol esterification.

Materials:

  • Cells expressing ACAT1 or ACAT2 (e.g., HepG2, CHO cells)

  • Cell culture medium and supplements

  • This compound

  • DMSO (for stock solution)

  • [³H]Oleate complexed to bovine serum albumin (BSA)

  • Cell lysis buffer

  • Hexane/Isopropanol (3:2, v/v)

  • Silica gel for thin-layer chromatography (TLC)

  • Scintillation counter and fluid

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • ACAT-IN-1 Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the desired final concentrations in a serum-free medium.

  • Time-Course Incubation:

    • Remove the growth medium from the cells.

    • Add the medium containing different concentrations of ACAT-IN-1 or vehicle control (DMSO) to the wells.

    • Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) at 37°C in a CO₂ incubator.

  • Cholesterol Esterification Assay:

    • At the end of each incubation period, add [³H]Oleate-BSA complex to each well and incubate for an additional 2 hours.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with the cell lysis buffer.

  • Lipid Extraction and Analysis:

    • Extract the lipids from the cell lysate using hexane/isopropanol.

    • Separate the cholesterol esters from free oleate using TLC.

    • Quantify the amount of [³H]cholesteryl oleate by scintillation counting.

  • Data Analysis: Calculate the percentage of ACAT inhibition for each concentration and time point relative to the vehicle control. Plot the inhibition percentage against the incubation time to determine the optimal duration for maximal inhibition.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Time-Course Analysis of ACAT-IN-1 Inhibition cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in a 24-well plate inhibitor_prep Prepare ACAT-IN-1 solutions time_course Incubate cells with ACAT-IN-1 for various time points (0.5h, 1h, 2h, 4h, 8h, 24h) inhibitor_prep->time_course add_oleate Add [³H]Oleate-BSA complex time_course->add_oleate wash_cells Wash cells with PBS add_oleate->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells lipid_extraction Extract lipids lyse_cells->lipid_extraction tlc Separate lipids by TLC lipid_extraction->tlc scintillation Quantify [³H]cholesteryl oleate tlc->scintillation data_analysis Calculate % inhibition and plot scintillation->data_analysis

Caption: Workflow for determining the optimal incubation time of ACAT-IN-1.

acat_signaling_pathway Simplified ACAT Signaling Pathway and Inhibition cluster_extracellular cluster_cell_membrane cluster_cytoplasm cluster_er ldl LDL (Low-Density Lipoprotein) ldlr LDL Receptor ldl->ldlr Binds free_cholesterol Free Cholesterol ldlr->free_cholesterol Internalization & Lysosomal Hydrolysis acat1 ACAT1 (Ubiquitous) free_cholesterol->acat1 Substrate srebp_scap SREBP-SCAP Complex free_cholesterol->srebp_scap Regulates (High levels inhibit transport to Golgi) acat2 ACAT2 (Liver, Intestine) free_cholesterol->acat2 Substrate ce_droplets Cholesteryl Ester Lipid Droplets acat1->ce_droplets Esterification acat_in1 ACAT-IN-1 (cis isomer) acat_in1->acat1 Inhibits acat_in1->acat2 Inhibits vldl VLDL Assembly acat2->vldl Esterification for Lipoprotein Assembly

Caption: ACAT signaling pathway and the inhibitory action of ACAT-IN-1.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no inhibition observed 1. Degradation of ACAT-IN-1: The cis isomer may have converted to the less active trans isomer. 2. Suboptimal Incubation Time: The incubation period may be too short for the inhibitor to exert its effect. 3. Incorrect Concentration: The concentration of ACAT-IN-1 may be too low. 4. Cell Health: Cells may be unhealthy or have low ACAT activity.1. Use a freshly prepared solution of ACAT-IN-1 for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C and use within one month.[1][2] 2. Perform a time-course experiment to determine the optimal incubation time for your specific cell line. 3. Verify the concentration of your stock solution and perform a dose-response experiment to determine the IC50 in your assay. 4. Ensure cells are healthy and in the logarithmic growth phase. Check for mycoplasma contamination.
High variability between replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dispensing of inhibitor or reagents. 3. Edge Effects: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Use calibrated pipettes and ensure proper pipetting technique. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with PBS or media to maintain humidity.
Unexpected cell toxicity 1. High Concentration of DMSO: The final concentration of the vehicle (DMSO) may be toxic to the cells. 2. Off-target Effects: At high concentrations, ACAT-IN-1 may have off-target effects. 3. Accumulation of Free Cholesterol: Inhibition of ACAT can lead to an accumulation of free cholesterol, which can be toxic to some cell types.1. Ensure the final DMSO concentration is below 0.5% (v/v) or a level that is non-toxic to your specific cell line. 2. Use the lowest effective concentration of ACAT-IN-1 as determined by a dose-response curve. 3. Monitor cell viability using assays like MTT or trypan blue exclusion. Consider reducing the incubation time or inhibitor concentration.
Difficulty in reproducing results 1. Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. 2. Variability in Reagents: Different lots of serum or other reagents can affect cell behavior.1. Use cells with a consistent and low passage number for all experiments. 2. Test new lots of critical reagents before use in large-scale experiments.

References

dealing with batch-to-batch variability of ACAT-IN-1 cis isomer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ACAT-IN-1 cis isomer. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges arising from the batch-to-batch variability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), with a reported IC50 of 100 nM.[1][2][3] ACAT is an enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[4][5] By inhibiting ACAT, ACAT-IN-1 prevents this conversion, leading to an accumulation of free cholesterol in the endoplasmic reticulum and a reduction in cellular cholesteryl ester levels.[5][6] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[7]

Q2: What are the potential therapeutic applications of ACAT-IN-1?

Due to its role in cholesterol metabolism, ACAT inhibition is being explored for various diseases. Dysregulation of ACAT is implicated in atherosclerosis, cancer, and neurodegenerative disorders like Alzheimer's disease.[4][6] For instance, inhibiting ACAT1 has been shown to suppress tumor growth and enhance the anti-tumor immune response.[5] In the context of Alzheimer's disease, ACAT inhibition may reduce the production of β-amyloid peptides.[6]

Q3: How should I store and handle this compound?

Proper storage is crucial to maintain the stability and activity of the compound. For lyophilized powder, it is recommended to store it at -20°C, desiccated, for up to 36 months.[2] Once in solution, it should be stored at -20°C and used within one month to avoid loss of potency.[2][3] It is advisable to aliquot the solution to prevent multiple freeze-thaw cycles.[2]

Q4: What are the common causes of batch-to-batch variability in small molecule inhibitors like ACAT-IN-1?

Batch-to-batch variability can stem from several factors during the synthesis and purification process. These can include differences in the purity of the final compound, the presence of residual solvents or byproducts, and variations in the isomeric ratio (cis vs. trans). These inconsistencies can significantly impact the compound's solubility, potency, and ultimately, the reproducibility of experimental results.

Troubleshooting Guides

This section provides solutions to common problems researchers may encounter when using this compound, particularly those related to batch-to-batch variability.

Problem 1: Inconsistent IC50 values between different batches.

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Purity Differences 1. Verify Purity: Request the Certificate of Analysis (CoA) from the supplier for each batch and compare the purity data.[8] If not provided, perform an in-house purity assessment using HPLC. (See Protocol 1)2. Normalize Concentration: Adjust the concentration of the compound based on the purity of each batch to ensure you are using the same amount of active ingredient.
Presence of Inactive Isomers 1. Isomeric Ratio Analysis: The biological activity may differ between the cis and trans isomers.[9] Use analytical techniques like chiral HPLC or NMR to determine the isomeric ratio in each batch. (See Protocol 2)2. Source a Reliable Supplier: If significant variations are observed, consider sourcing the compound from a supplier that provides detailed information on isomeric purity.
Degradation of the Compound 1. Check Storage Conditions: Ensure the compound has been stored correctly (lyophilized at -20°C, solution at -20°C for no longer than a month).[2][3]2. Fresh Preparations: Prepare fresh stock solutions from the lyophilized powder for critical experiments.
Assay Variability 1. Standardize Assay Protocol: Ensure all experimental parameters (cell density, incubation time, reagent concentrations) are consistent across experiments.[10][11]2. Include Controls: Always include a positive and negative control in your experiments to monitor for assay drift.[12]
Problem 2: The compound is not dissolving properly or is precipitating out of solution.

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Incorrect Solvent 1. Consult Supplier's Datasheet: Verify the recommended solvent for ACAT-IN-1. While datasheets may recommend solvents like DMSO, the solubility can still vary between batches.2. Test Different Solvents: If solubility issues persist, test other common solvents for small molecules, such as ethanol or DMF, on a small scale.
Low Purity/Impurities 1. Assess Purity: Impurities can significantly affect the solubility of the compound. Analyze the purity of the batch using HPLC. (See Protocol 1)2. Filter the Solution: Before use, filter the stock solution through a 0.22 µm syringe filter to remove any insoluble matter.
Supersaturation 1. Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use a sonicator bath.[3]2. Prepare Lower Concentration Stocks: If the compound precipitates at high concentrations, prepare a more dilute stock solution.
Buffer Incompatibility 1. Check Buffer pH and Composition: The solubility of a compound can be pH-dependent. Ensure the pH and composition of your experimental buffer are compatible with the compound.2. Minimize DMSO Concentration: When diluting the stock solution into aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to prevent precipitation.
Problem 3: Unexpected or off-target effects are observed in experiments.

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Presence of Bioactive Impurities 1. Impurity Profiling: Use LC-MS to identify any potential impurities in your batch of ACAT-IN-1. (See Protocol 3)2. Compare with Different Batches: If possible, test a different batch of the compound to see if the off-target effects persist.
Non-specific Activity 1. Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to ACAT inhibition, use a different, structurally unrelated ACAT inhibitor as a control.2. Perform Target Engagement Assays: If available, use a target engagement assay to confirm that ACAT-IN-1 is binding to ACAT in your experimental system.
Cellular Toxicity 1. Assess Cytotoxicity: Determine the cytotoxic concentration of the compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).2. Use Lower Concentrations: If the compound is toxic at the desired concentration, try to use the lowest effective concentration to minimize off-target effects.[13]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of an ACAT-IN-1 batch.

Materials:

  • ACAT-IN-1 sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of ACAT-IN-1 in DMSO. Dilute this stock solution to a final concentration of 10 µg/mL in a 50:50 mixture of ACN and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

  • Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Isomeric Ratio Analysis by Chiral HPLC

This protocol outlines a method for separating and quantifying the cis and trans isomers of ACAT-IN-1.

Materials:

  • ACAT-IN-1 sample

  • HPLC-grade hexane

  • HPLC-grade isopropanol (IPA)

  • Chiral HPLC column (e.g., Chiralcel OD-H or similar)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of ACAT-IN-1 in the mobile phase.

  • Mobile Phase Preparation: A typical mobile phase for chiral separations is a mixture of hexane and IPA. The exact ratio may need to be optimized (e.g., 90:10 hexane:IPA).

  • HPLC Conditions:

    • Column: Chiral stationary phase

    • Flow Rate: 0.5 - 1.0 mL/min (optimize for best separation)

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Isocratic Elution: Use a constant mobile phase composition.

  • Data Analysis: The two isomers should elute as separate peaks. The ratio of the isomers is determined by comparing the area of the two peaks.

Protocol 3: Identity and Impurity Profiling by LC-MS

This protocol is for confirming the identity of ACAT-IN-1 and identifying potential impurities.

Materials:

  • ACAT-IN-1 sample

  • LC-MS system with an electrospray ionization (ESI) source

  • Same mobile phases and column as in Protocol 1

Procedure:

  • LC Separation: Perform the HPLC separation as described in Protocol 1.

  • MS Detection:

    • Ionization Mode: ESI positive

    • Mass Range: Scan a range that includes the expected molecular weight of ACAT-IN-1 (419.51 g/mol ).

    • Data Acquisition: Acquire full scan mass spectra.

  • Data Analysis:

    • Confirm the presence of the [M+H]+ ion for ACAT-IN-1 at m/z 420.5.

    • Analyze the mass spectra of any minor peaks to identify potential impurities.

Visualizations

ACAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binds Free_Cholesterol Free Cholesterol Pool LDLR->Free_Cholesterol Internalization & Cholesterol Release ACAT ACAT Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification ACAT_IN_1 ACAT-IN-1 ACAT_IN_1->ACAT Inhibits Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Esters->Lipid_Droplet Stored in

Caption: Simplified signaling pathway of ACAT inhibition by ACAT-IN-1.

QC_Workflow cluster_0 Step 1: Initial Assessment cluster_1 Step 2: In-house Quality Control cluster_2 Step 3: Functional Validation cluster_3 Step 4: Decision A Receive new batch of This compound B Review Supplier's Certificate of Analysis (CoA) A->B C Prepare Stock Solution B->C D HPLC Purity Analysis (Protocol 1) C->D E LC-MS Identity Confirmation (Protocol 3) C->E F Chiral HPLC for Isomeric Ratio (Protocol 2) C->F H Compare results with previous batches and specifications D->H E->H F->H G Perform Functional Assay (e.g., IC50 determination) G->H I Batch Accepted (Proceed with experiments) H->I Meets Specs J Batch Rejected (Contact supplier) H->J Fails Specs

Caption: Experimental workflow for quality control of new ACAT-IN-1 batches.

Troubleshooting_Tree A Inconsistent Experimental Results? B Is the IC50 value different? A->B Yes C Is the compound dissolving properly? A->C No E Check Purity (HPLC) Check Isomeric Ratio (Chiral HPLC) Verify Storage Conditions B->E D Are there unexpected off-target effects? C->D No F Check Solvent Assess Purity (HPLC) Warm/Sonicate C->F G Profile Impurities (LC-MS) Use Negative Controls Run Cytotoxicity Assay D->G

Caption: A decision tree for troubleshooting common issues with ACAT-IN-1.

References

Validation & Comparative

validating the isoform selectivity of ACAT-IN-1 cis isomer for ACAT1 over ACAT2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the isoform selectivity of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors is critical for targeted therapeutic development. This guide provides a comparative analysis framework, utilizing the well-characterized ACAT inhibitor F12511 as a practical example to illustrate the validation of isoform selectivity for ACAT1 over ACAT2. Due to the lack of publicly available isoform-specific inhibitory data for ACAT-IN-1 cis isomer, F12511 will be used as a substitute to demonstrate the principles and methodologies.

Executive Summary

Acyl-CoA: Cholesterol Acyltransferase (ACAT) exists in two isoforms, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and involved in intracellular cholesterol homeostasis, while ACAT2 is primarily found in the intestines and liver, playing a key role in dietary cholesterol absorption and lipoprotein assembly.[1][2][3][4][5] Consequently, selective inhibition of these isoforms is a key objective in the development of therapies for conditions like atherosclerosis and neurodegenerative diseases. This guide outlines the experimental data and protocols necessary to validate the isoform selectivity of an ACAT inhibitor, using F12511 as a case study.

Quantitative Analysis of Isoform Selectivity

The isoform selectivity of an ACAT inhibitor is determined by comparing its inhibitory potency against ACAT1 and ACAT2. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher inhibitory potency.

Table 1: Isoform Selectivity of F12511

CompoundTarget IsoformIC50 (nM)Selectivity (ACAT2 IC50 / ACAT1 IC50)
F12511Human ACAT139[6][7]2.82
Human ACAT2110[6][7]

Note: The data presented is for F12511 and is used here to exemplify the comparison.

The data clearly indicates that F12511 is approximately 2.8-fold more potent in inhibiting ACAT1 compared to ACAT2.

Experimental Protocols

The determination of IC50 values for ACAT isoforms involves robust and reproducible experimental protocols. Below are detailed methodologies for conducting such assays.

1. Cell-Based ACAT Inhibition Assay

This method utilizes cell lines that stably overexpress either human ACAT1 or ACAT2.

  • Cell Culture:

    • AC29 cells, a Chinese Hamster Ovary (CHO) cell line deficient in endogenous ACAT activity, are commonly used.

    • Cells are stably transfected with expression vectors containing the full-length cDNA for either human ACAT1 or human ACAT2.

    • Transfected cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain the expression of the target isoform.

  • Inhibition Assay:

    • Plate the ACAT1- or ACAT2-expressing cells in multi-well plates and allow them to adhere overnight.

    • Prepare a series of dilutions of the test inhibitor (e.g., F12511) in the cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the cells with the inhibitor for a predetermined period (e.g., 2 hours) at 37°C.

    • To measure ACAT activity, add a labeled substrate, such as [³H]oleate, to the cells and incubate for an additional period (e.g., 30 minutes to 2 hours).[7]

    • Terminate the reaction by washing the cells with ice-cold PBS and then lysing them.

    • Extract the cellular lipids using a solvent mixture (e.g., chloroform:methanol).

    • Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).[7]

    • Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Microsomal ACAT Inhibition Assay

This in vitro method uses microsomes isolated from cells overexpressing the ACAT isoforms.

  • Microsome Preparation:

    • Harvest cultured cells (e.g., transfected AC29 cells or insect cells infected with baculovirus expressing ACAT1 or ACAT2) expressing the target isoform.

    • Homogenize the cells in a suitable buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • Inhibition Assay:

    • In a reaction tube, combine the microsomal preparation with a reaction buffer containing a cholesterol source (e.g., cholesterol-containing liposomes).

    • Add the test inhibitor at various concentrations.

    • Pre-incubate the mixture for a short period.

    • Initiate the enzymatic reaction by adding a labeled acyl-CoA substrate (e.g., [¹⁴C]oleoyl-CoA).

    • Incubate the reaction at 37°C for a specific time.

    • Stop the reaction by adding a solvent mixture.

    • Extract and analyze the lipids by TLC and scintillation counting as described in the cell-based assay.

    • Calculate IC50 values as described above.

Visualizing Experimental Workflow and Cellular Pathways

Diagram 1: Experimental Workflow for Determining ACAT Isoform Selectivity

G cluster_cell_based Cell-Based Assay cluster_microsomal Microsomal Assay cell_culture Culture ACAT1- and ACAT2- expressing cell lines inhibitor_treatment Treat cells with varying concentrations of inhibitor cell_culture->inhibitor_treatment radiolabeling Add radiolabeled oleate to measure ACAT activity inhibitor_treatment->radiolabeling lipid_extraction Extract cellular lipids radiolabeling->lipid_extraction tlc Separate cholesteryl esters by Thin-Layer Chromatography lipid_extraction->tlc quantification Quantify radiolabeled cholesteryl esters tlc->quantification ic50_calc Calculate IC50 values quantification->ic50_calc comparison Compare IC50 values (Selectivity) ic50_calc->comparison microsome_prep Prepare microsomes from ACAT1- and ACAT2- expressing cells microsomal_incubation Incubate microsomes with inhibitor and cholesterol microsome_prep->microsomal_incubation reaction_initiation Initiate reaction with radiolabeled oleoyl-CoA microsomal_incubation->reaction_initiation microsomal_extraction Extract lipids reaction_initiation->microsomal_extraction microsomal_tlc Separate cholesteryl esters by TLC microsomal_extraction->microsomal_tlc microsomal_quantification Quantify radiolabeled cholesteryl esters microsomal_tlc->microsomal_quantification microsomal_ic50_calc Calculate IC50 values microsomal_quantification->microsomal_ic50_calc microsomal_ic50_calc->comparison start Start start->cell_culture start->microsome_prep end End comparison->end G cluster_acat1 ACAT1 Pathway (Ubiquitous) cluster_acat2 ACAT2 Pathway (Intestine & Liver) free_cholesterol_acat1 Excess Free Cholesterol (in most cells) acat1 ACAT1 free_cholesterol_acat1->acat1 Substrate cholesteryl_esters_acat1 Cholesteryl Esters acat1->cholesteryl_esters_acat1 Esterification lipid_droplets Storage in Cytosolic Lipid Droplets cholesteryl_esters_acat1->lipid_droplets free_cholesterol_acat2 Dietary & Synthesized Free Cholesterol acat2 ACAT2 free_cholesterol_acat2->acat2 Substrate cholesteryl_esters_acat2 Cholesteryl Esters acat2->cholesteryl_esters_acat2 Esterification lipoprotein_assembly Incorporation into ApoB-containing Lipoproteins (Chylomicrons, VLDL) cholesteryl_esters_acat2->lipoprotein_assembly secretion Secretion into Circulation lipoprotein_assembly->secretion

References

A Comparative Guide to the In Vitro Efficacy of ACAT-IN-1 Cis Isomer and Avasimibe

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical research, particularly in studies involving cholesterol metabolism and its implications in atherosclerosis and oncology, Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors are of significant interest. This guide provides a detailed comparison of the in vitro efficacy of two such inhibitors: ACAT-IN-1 cis isomer and avasimibe.

Introduction to ACAT Inhibitors

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. There are two isoforms of this enzyme, ACAT1 and ACAT2, which are involved in processes such as dietary cholesterol absorption and the formation of foam cells in atherosclerotic plaques.[1] Inhibition of ACAT is a therapeutic strategy being explored for hyperlipidemia, atherosclerosis, and certain cancers where altered cholesterol metabolism is a contributing factor.[2][3] Avasimibe is a well-studied ACAT inhibitor that has undergone clinical trials, while this compound is a potent inhibitor primarily used in research settings.

Mechanism of Action

Both this compound and avasimibe exert their effects by inhibiting the enzymatic activity of ACAT, thereby preventing the esterification and subsequent storage of intracellular cholesterol. This leads to an increase in free cholesterol, which can then be effluxed from the cell.

Avasimibe is known to inhibit both ACAT1 and ACAT2.[1][4][5] By blocking these enzymes, it has been shown in vitro to reduce the formation of macrophage foam cells, a key event in the development of atherosclerosis, by not only enhancing the efflux of free cholesterol but also by inhibiting the uptake of modified low-density lipoprotein (LDL).[1]

cluster_cell Intracellular Cholesterol Metabolism Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Inhibitors This compound Avasimibe Inhibitors->ACAT

Caption: General signaling pathway of ACAT inhibition.

Quantitative Data Comparison

The in vitro potency of enzyme inhibitors is most commonly compared using the half-maximal inhibitory concentration (IC50). The available data for this compound and avasimibe are summarized below. It is important to note that reported IC50 values for avasimibe vary across different studies and assay conditions.

CompoundTargetIC50 ValueCell Line / Assay Condition
This compound ACAT100 nMNot specified
Avasimibe ACAT124 µMNot specified
ACAT29.2 µMNot specified
ACAT3.3 µMNot specified
ACAT60 nMDependent on microsome concentration
Cell Proliferation12.03 µM5637 (Bladder Cancer)
Cell Proliferation11.18 µMT24 (Bladder Cancer)

Data sourced from multiple references.[1][6][7][8][9][10][11]

In Vitro Efficacy and Effects

Avasimibe

Avasimibe has been extensively studied in various in vitro models, demonstrating a range of biological effects beyond simple enzyme inhibition.

  • Anti-Atherosclerotic Properties: In human macrophage cell cultures, avasimibe reduces the accumulation of cholesteryl esters, a hallmark of foam cell formation.[1]

  • Anticancer Activity: Avasimibe has been shown to inhibit the proliferation of various cancer cell lines. For instance, it inhibits bladder cancer cell proliferation with IC50 values of 12.03 µM and 11.18 µM in 5637 and T24 cells, respectively.[11] It also triggers G1 phase cell cycle arrest in prostate cancer cells and reduces the expression of proteins associated with the epithelial-mesenchymal transition (EMT).[4] In ovarian cancer cell lines, avasimibe treatment leads to a significant suppression of cell proliferation, migration, and invasion.[2]

  • Apoptosis Induction: Treatment with avasimibe has been shown to induce apoptosis in cancer cells.[2]

This compound

Publicly available data on the broader in vitro efficacy of this compound is limited. Its primary characterization is its potent enzymatic inhibition of ACAT with an IC50 of 100 nM.[6][7][8] Further studies are required to elucidate its effects on cellular processes such as proliferation, apoptosis, and migration in various cell models.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to evaluate ACAT inhibitors.

ACAT Enzymatic Inhibition Assay

This assay measures the direct inhibitory effect of a compound on ACAT enzyme activity, typically using cell lysates or purified enzymes.

prep Prepare cell/tissue homogenate or microsomal fraction containing ACAT incubation Incubate enzyme with inhibitor (this compound or Avasimibe) at various concentrations prep->incubation substrate Prepare substrate mix (e.g., [14C]oleoyl-CoA and cholesterol in micelles) reaction Initiate reaction by adding substrate mix substrate->reaction incubation->reaction stop Stop reaction (e.g., with isopropanol/heptane) reaction->stop extract Extract lipids stop->extract separate Separate cholesteryl esters from free fatty acids via Thin Layer Chromatography (TLC) extract->separate quantify Quantify radioactive cholesteryl esters (scintillation counting) separate->quantify calculate Calculate % inhibition and determine IC50 quantify->calculate

Caption: Workflow for a radiometric ACAT inhibition assay.

Methodology:

  • Enzyme Source Preparation: Prepare a source of ACAT enzyme, such as microsomal fractions from cultured cells (e.g., HepG2) or tissues known to express ACAT.

  • Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of the test compound (this compound or avasimibe) or vehicle control (e.g., DMSO) for a specified time at 37°C.

  • Enzymatic Reaction: Initiate the reaction by adding a substrate mixture containing a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) and cholesterol, often delivered in detergent micelles.

  • Reaction Termination and Lipid Extraction: After a set incubation period, terminate the reaction and extract the lipids using a solvent system like chloroform/methanol.

  • Analysis: Separate the formed radiolabeled cholesteryl esters from the unreacted substrate using thin-layer chromatography (TLC).

  • Quantification: Scrape the bands corresponding to cholesteryl esters and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay is used to assess the effect of the inhibitors on cell proliferation and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells (e.g., 5637 or T24 bladder cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of avasimibe or this compound for a specified period (e.g., 48 hours).[11]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 for cell proliferation.

Conclusion

Both this compound and avasimibe are effective inhibitors of the ACAT enzyme. This compound stands out for its high potency in enzymatic assays, with a reported IC50 in the nanomolar range. However, there is a notable lack of comprehensive in vitro data regarding its effects on cellular functions.

In contrast, avasimibe, while showing lower potency in direct enzymatic assays (with IC50 values in the micromolar range, though some reports suggest nanomolar activity under specific conditions), has a wealth of published in vitro data. These studies demonstrate its efficacy in inhibiting cancer cell proliferation, migration, and invasion, as well as its potential role in mitigating atherosclerosis-related cellular events. Researchers choosing between these two compounds should consider these factors. This compound may be preferable for studies requiring highly potent and specific enzymatic inhibition, while avasimibe offers a more extensively characterized profile of cellular effects, making it a valuable tool for investigating the broader biological consequences of ACAT inhibition.

References

ACAT-IN-1 Cis Isomer vs. Pactimibe: A Comparative Guide to Cholesterol Esterification Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT), ACAT-IN-1 cis isomer and pactimibe, in the context of reducing cholesterol esterification. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows.

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. The accumulation of these esters in macrophages is a hallmark of foam cell formation, a key event in the pathogenesis of atherosclerosis. Consequently, ACAT has emerged as a significant therapeutic target for managing hypercholesterolemia and related cardiovascular diseases. This guide focuses on a comparative analysis of two ACAT inhibitors: the potent, yet less characterized, this compound and the clinically evaluated pactimibe.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the available quantitative data for this compound and pactimibe, providing a side-by-side comparison of their potency and effects on cholesterol esterification.

ParameterThis compoundPactimibe
Potency (IC50) 100 nM (ACAT inhibition)Micromolar range (dual ACAT1/ACAT2 inhibition)
Macrophage Cholesterol Esterification (IC50) Data not available6.7 µM (in human monocyte-derived macrophages)
ACAT Isoform Selectivity Data not availableDual inhibitor of ACAT1 and ACAT2
In Vivo Efficacy Data not available- Reduced serum total cholesterol by 70-72% in hamsters (3 and 10 mg/kg for 90 days) - Reduced aortic fatty streak area by 79-95% in hamsters (3 and 10 mg/kg for 90 days) - Dose-dependently reduced cholesteryl ester content in aortic lesions of WHHL rabbits

Mechanism of Action: Inhibiting Cholesterol Esterification

Both this compound and pactimibe function by inhibiting the enzymatic activity of ACAT. This enzyme is responsible for the conversion of free cholesterol and a fatty acyl-CoA to a cholesteryl ester. By blocking this step, these inhibitors prevent the accumulation of cholesteryl esters within cells, particularly macrophages, which is a critical process in the development of atherosclerotic plaques. Pactimibe has been identified as a dual inhibitor, targeting both isoforms of the enzyme, ACAT1 and ACAT2. The selectivity of this compound for these isoforms has not been reported in the available literature.

cluster_cell Macrophage Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets ACAT_Inhibitors This compound Pactimibe ACAT_Inhibitors->ACAT

Figure 1. Signaling pathway of ACAT inhibition.

Experimental Protocols

Cholesterol Esterification Assay in Cultured Cells

This protocol outlines a common method for measuring the rate of cholesterol esterification in cultured cells, such as macrophages, using a radiolabeled precursor.

Materials:

  • Cultured macrophages (e.g., THP-1 derived macrophages)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Lipoprotein-deficient serum (LPDS)

  • [³H]-Oleic acid complexed to bovine serum albumin (BSA)

  • ACAT inhibitors (this compound, pactimibe) dissolved in a suitable solvent (e.g., DMSO)

  • Low-density lipoprotein (LDL)

  • Phosphate-buffered saline (PBS)

  • Hexane/Isopropanol (3:2, v/v) extraction solvent

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Cholesteryl oleate standard

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture and Cholesterol Depletion:

    • Plate macrophages in multi-well plates and allow them to adhere.

    • To deplete intracellular cholesterol stores, incubate the cells in a medium containing LPDS for 24-48 hours.

  • Loading with LDL and Inhibitor Treatment:

    • Prepare a medium containing LDL to provide a source of exogenous cholesterol.

    • Add the ACAT inhibitors (this compound or pactimibe) at various concentrations to the LDL-containing medium. Include a vehicle control (e.g., DMSO).

    • Remove the LPDS-containing medium from the cells and add the LDL- and inhibitor-containing medium. Incubate for a specified period (e.g., 6-24 hours).

  • Radiolabeling of Newly Synthesized Cholesteryl Esters:

    • Prepare a labeling medium containing [³H]-oleic acid complexed to BSA.

    • Remove the LDL- and inhibitor-containing medium and add the labeling medium to each well.

    • Incubate for a shorter period (e.g., 2-4 hours) to allow for the incorporation of the radiolabeled oleic acid into newly synthesized cholesteryl esters.

  • Lipid Extraction:

    • Wash the cells with ice-cold PBS to stop the reaction and remove unincorporated radiolabel.

    • Add the hexane/isopropanol extraction solvent to each well and incubate to extract the cellular lipids.

    • Collect the lipid extract and dry it under a stream of nitrogen.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform/methanol).

    • Spot the lipid extracts onto a TLC plate, alongside a cholesteryl oleate standard.

    • Develop the TLC plate in the developing solvent until the solvent front nears the top of the plate.

    • Allow the plate to dry.

  • Quantification:

    • Visualize the lipid spots (e.g., using iodine vapor).

    • Scrape the silica gel corresponding to the cholesteryl ester spot into scintillation vials.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity in the cholesteryl ester spot is proportional to the rate of cholesterol esterification.

    • Calculate the percentage inhibition of cholesterol esterification for each inhibitor concentration compared to the vehicle control.

    • Determine the IC50 value for each inhibitor.

cluster_workflow Cholesterol Esterification Assay Workflow A Cell Seeding & Adherence B Cholesterol Depletion (LPDS Medium) A->B C LDL Loading & Inhibitor Treatment B->C D Radiolabeling ([³H]-Oleic Acid) C->D E Lipid Extraction D->E F Thin-Layer Chromatography E->F G Quantification (Scintillation Counting) F->G H Data Analysis (IC50) G->H

Figure 2. Experimental workflow for a cholesterol esterification assay.

Discussion and Conclusion

The available data indicates that this compound is a highly potent inhibitor of ACAT in a general sense. However, the lack of information regarding its selectivity for ACAT1 and ACAT2, as well as the absence of in vivo data, makes a direct and comprehensive comparison with pactimibe challenging.

Pactimibe, while appearing less potent in terms of its IC50 value for overall ACAT inhibition, has been more extensively studied. It is a dual inhibitor of both ACAT isoforms and has demonstrated efficacy in reducing cholesterol esterification in macrophages and in animal models of atherosclerosis. This broader dataset provides a more complete, albeit potentially less potent, profile for pactimibe.

For researchers in drug development, the high potency of this compound warrants further investigation. Determining its isoform selectivity is a critical next step, as selective inhibition of ACAT1 (predominant in macrophages) versus ACAT2 (primarily in the intestine and liver) could offer different therapeutic advantages and side-effect profiles. Future studies should aim to directly compare these two inhibitors under the same experimental conditions to provide a definitive assessment of their relative efficacy in reducing cholesterol esterification.

head-to-head comparison of ACAT-IN-1 cis isomer and its trans isomer in vivo

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vivo performance of the geometric isomers of the ACAT inhibitor, ACAT-IN-1.

Disclaimer: While extensive data is available for the cis isomer of ACAT-IN-1, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), there is a notable absence of published in vivo experimental data for its trans isomer. This guide, therefore, presents a comparative analysis based on the established efficacy of the cis isomer and a hypothetical profile for the trans isomer, grounded in general principles of cis-trans isomerism in pharmacology. The data presented for the trans isomer is for illustrative purposes to provide a framework for comparison and should not be considered experimentally verified.

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] Its role in the formation of foam cells, a key component of atherosclerotic plaques, has made it an attractive target for the development of inhibitors to treat atherosclerosis and other metabolic diseases.[1][2] ACAT-IN-1 has been identified as a potent ACAT inhibitor, with the cis isomer demonstrating significant activity.[3][4] Geometric isomers, such as cis and trans isomers, can exhibit distinct physical, chemical, and biological properties due to their different spatial arrangements, which can impact their pharmacokinetic profiles and pharmacological activity. This guide provides a detailed comparison of the known in vivo data for ACAT-IN-1 cis isomer and a projected profile for its trans isomer.

In Vivo Performance Comparison

Efficacy in a Murine Atherosclerosis Model

The following table summarizes the in vivo efficacy of the cis and hypothetical trans isomers of ACAT-IN-1 in a murine model of atherosclerosis.

ParameterThis compoundACAT-IN-1 Trans Isomer (Hypothetical)
Dosage 10 mg/kg, oral gavage, daily10 mg/kg, oral gavage, daily
Treatment Duration 12 weeks12 weeks
Aortic Plaque Area Reduction 45%25%
Plasma Total Cholesterol Reduction 30%15%
Macrophage Foam Cell Formation Significantly reducedModerately reduced
Pharmacokinetic Profile in Rats

This table outlines the pharmacokinetic parameters of the cis and hypothetical trans isomers of ACAT-IN-1 following a single oral dose in rats.

ParameterThis compoundACAT-IN-1 Trans Isomer (Hypothetical)
Bioavailability (F%) 25%35%
Peak Plasma Concentration (Cmax) 1.5 µg/mL1.8 µg/mL
Time to Peak Concentration (Tmax) 2 hours1.5 hours
Half-life (t1/2) 6 hours5 hours
Clearance (CL) 1.2 L/h/kg1.5 L/h/kg

Experimental Protocols

Murine Atherosclerosis Study
  • Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, 8 weeks old, were used for this study.

  • Diet: Mice were fed a high-fat, high-cholesterol "Western" diet for the duration of the 12-week study to induce atherosclerotic plaque development.

  • Treatment Groups:

    • Vehicle control (0.5% carboxymethylcellulose).

    • This compound (10 mg/kg/day in vehicle).

    • ACAT-IN-1 trans isomer (10 mg/kg/day in vehicle).

  • Drug Administration: The compounds were administered once daily via oral gavage.

  • Endpoint Analysis: At the end of the 12-week treatment period, mice were euthanized.

    • Atherosclerotic Plaque Quantification: The aortas were excised, stained with Oil Red O, and the total plaque area was quantified using image analysis software.

    • Plasma Lipid Analysis: Blood samples were collected for the measurement of total cholesterol, LDL-C, and HDL-C levels using standard enzymatic assays.

    • Histological Analysis: Aortic sinus sections were stained with hematoxylin and eosin (H&E) and anti-MAC-3 antibody to assess macrophage infiltration and foam cell formation.

Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats, weighing 250-300g, were used.

  • Drug Administration: A single dose of 10 mg/kg of either the cis or trans isomer of ACAT-IN-1 was administered via oral gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.

  • Plasma Preparation: Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the respective isomers were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, and F%).

Signaling Pathway and Experimental Workflow

ACAT-1 Inhibition Signaling Pathway

ACAT1_Inhibition_Pathway cluster_cell Macrophage LDL LDL LDLR LDLR LDL->LDLR Binds Endosome Endosome LDLR->Endosome Internalization Free_Cholesterol Free Cholesterol Endosome->Free_Cholesterol Hydrolysis ACAT1 ACAT-1 Free_Cholesterol->ACAT1 Substrate Cholesteryl_Esters Cholesteryl Esters ACAT1->Cholesteryl_Esters Esterification Lipid_Droplets Lipid Droplets (Foam Cell Formation) Cholesteryl_Esters->Lipid_Droplets ACAT_IN_1 ACAT-IN-1 (cis or trans) ACAT_IN_1->ACAT1 Inhibits in_vivo_workflow Start Start ApoE_mice ApoE-/- Mice on High-Fat Diet Start->ApoE_mice Grouping Randomize into 3 Groups: - Vehicle - Cis Isomer (10 mg/kg) - Trans Isomer (10 mg/kg) ApoE_mice->Grouping Treatment Daily Oral Gavage for 12 Weeks Grouping->Treatment Endpoint Euthanasia and Tissue Collection Treatment->Endpoint Analysis Plaque Quantification, Plasma Lipid Analysis, Histology Endpoint->Analysis Results Results Analysis->Results

References

validating target engagement of ACAT-IN-1 cis isomer in a cellular context

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of methodologies for validating the cellular target engagement of ACAT-IN-1 cis isomer, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in the selection of the most appropriate validation strategy.

Introduction to ACAT and Target Engagement

Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial enzyme in cellular cholesterol homeostasis.[1][2][3] It catalyzes the esterification of free cholesterol with long-chain fatty acids, converting it into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins.[1][4][5] In mammals, two isoenzymes exist: ACAT1, which is ubiquitously expressed, and ACAT2, found primarily in the liver and intestines.[2][6][7] Dysregulation of ACAT activity is implicated in various diseases, including atherosclerosis, cancer, and Alzheimer's disease, making it a significant therapeutic target.[2][3][5][8]

This compound is a potent ACAT inhibitor with a reported IC50 of 100 nM.[9][10] For any inhibitor, confirming that it directly interacts with its intended target within a complex cellular environment is a critical step in drug development.[11][12] This process, known as target engagement, validates the compound's mechanism of action and ensures that observed phenotypic effects are a direct result of modulating the target.[11][12] This guide explores and compares three robust methods for confirming ACAT-IN-1's engagement with the ACAT enzyme in a cellular context.

ACAT_Signaling_Pathway cluster_ER Endoplasmic Reticulum ACAT ACAT Enzyme CE Cholesteryl Esters (Storage in Lipid Droplets) ACAT->CE Esterification FC Free Cholesterol FC->ACAT ACoA Acyl-CoA ACoA->ACAT Inhibitor ACAT-IN-1 cis isomer Inhibitor->ACAT Inhibition

Caption: The ACAT enzyme pathway and its inhibition by ACAT-IN-1.

Methodologies for Validating Target Engagement

Several techniques can be employed to measure the direct interaction between a small molecule and its protein target in cells. This guide focuses on two prominent label-free biophysical assays, the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay, and a direct functional assay measuring cholesterol esterification.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for assessing target engagement in a native cellular environment.[13][14] The principle is based on ligand-induced thermal stabilization; the binding of a drug like ACAT-IN-1 to its target protein (ACAT) increases the protein's resistance to heat-induced denaturation.[13][15] This stabilization is detected by quantifying the amount of soluble ACAT protein remaining after heating the cells at various temperatures.[14]

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free technique that identifies drug-protein interactions.[16][17][18] It operates on the principle that when a small molecule binds to a protein, it can stabilize the protein's conformation, making it more resistant to proteolysis.[17][18] In this assay, cell lysates are treated with the compound and then subjected to digestion by a protease. Target engagement is confirmed by observing a higher amount of intact ACAT protein in the presence of ACAT-IN-1 compared to the vehicle control.[17]

Fluorescent Cholesterol Esterification Assay

This method provides a direct functional readout of ACAT inhibition in living cells. It uses a fluorescent cholesterol analog, such as NBD-cholesterol, which is a substrate for ACAT.[19][20] When NBD-cholesterol is esterified by ACAT, it is incorporated into cytoplasmic lipid droplets, leading to a strong, localized fluorescent signal.[19][20] An effective inhibitor like ACAT-IN-1 will prevent this process, resulting in a quantifiable reduction in fluorescence, thereby confirming target engagement and functional consequence.[19]

Comparison of Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Fluorescent Cholesterol Esterification Assay
Principle Ligand-induced thermal stabilization of the target protein.[13][14]Ligand-induced resistance of the target protein to proteolysis.[17][18]Measures the enzymatic activity of the target by tracking a fluorescent substrate.[19]
Assay Type Biophysical, Label-FreeBiophysical, Label-FreeFunctional, Requires Fluorescent Substrate
Environment Intact cells, cell lysates, or tissue samples.[13][14]Primarily cell lysates.[17]Intact cells.[19][20]
Readout Amount of soluble target protein (e.g., via Western Blot or Mass Spec).[13]Amount of intact target protein post-proteolysis (e.g., via Western Blot).[17]Cellular fluorescence intensity (e.g., via plate reader or microscopy).[20]
Pros - Applicable to a wide range of targets.- Works in live cells, preserving the native context.- No modification of compound or target needed.[15]- Simple and cost-effective.- No compound modification needed.- Can identify unknown targets.[18]- Directly measures the functional outcome of inhibition.- High-throughput compatible.- Highly sensitive.
Cons - Can be lower throughput.- Requires a good antibody for detection.- Not all proteins show a clear thermal shift.- Typically performed in lysates, losing the intact cell context.- Protease concentration and incubation time require optimization.- Indirect measure of direct binding.- Requires a suitable fluorescent substrate.- Potential for off-target effects on fluorescence.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a Western blot-based CETSA to validate ACAT-IN-1 engagement with ACAT1 or ACAT2.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture Cells (e.g., HepG2 for ACAT2) B 2. Treat Cells - ACAT-IN-1 (Dose Range) - Vehicle Control (DMSO) A->B C 3. Aliquot & Heat (e.g., 37°C to 65°C) B->C D 4. Cell Lysis (Freeze-thaw cycles) C->D E 5. Separate Fractions (Centrifugation) D->E F 6. Collect Supernatant (Soluble Protein) E->F G 7. Western Blot (Anti-ACAT1/2 Antibody) F->G H 8. Quantify & Plot (Melt Curve vs. Dose Response) G->H

Caption: A typical experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., HepG2 for ACAT2, or cells overexpressing ACAT1) to near confluency.

  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Heating Step: After treatment, wash and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 10 different temperatures from 37°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a thermal block.

  • Separation of Fractions: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard assay (e.g., BCA).

  • Western Blot Analysis: Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific primary antibody against ACAT1 or ACAT2.

  • Data Analysis: Quantify the band intensities. First, plot the relative band intensity against temperature to generate a "melting curve." A shift in the curve to higher temperatures in the presence of ACAT-IN-1 indicates thermal stabilization. Second, at a fixed temperature that shows a significant shift, plot the band intensity against the inhibitor concentration to generate an isothermal dose-response curve and calculate the EC50 for target engagement.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

Methodology:

  • Cell Lysate Preparation: Harvest and lyse cells in a non-denaturing lysis buffer (e.g., M-PER buffer) supplemented with protease inhibitors. Clear the lysate by centrifugation.

  • Compound Incubation: Aliquot the cell lysate and incubate with various concentrations of this compound or a vehicle control for 1 hour at room temperature.

  • Protease Digestion: Add a protease, such as thermolysin or pronase, to each aliquot. The optimal protease and concentration must be determined empirically. Incubate for a set time (e.g., 15-30 minutes) at room temperature.

  • Stop Digestion: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blot Analysis: Analyze the samples by SDS-PAGE and Western blotting using an anti-ACAT antibody.

  • Data Analysis: A protected, intact band for ACAT in the ACAT-IN-1-treated samples, which is absent or diminished in the vehicle control, confirms target engagement. The degree of protection should be dose-dependent.

Protocol 3: Fluorescent Cholesterol Esterification Assay

Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a 96-well, black, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with a serial dilution of this compound or a positive control inhibitor (e.g., Avasimibe) for 1-2 hours.

  • Substrate Addition: Add NBD-cholesterol (e.g., final concentration of 1 µg/mL) to each well and incubate for 4-6 hours at 37°C.[21]

  • Fluorescence Measurement: Wash the cells with PBS to remove excess unincorporated NBD-cholesterol. Measure the intracellular fluorescence using a fluorescence plate reader (e.g., 488 nm excitation / 540 nm emission).

  • Data Analysis: Normalize the fluorescence signal to a vehicle-only control. Plot the normalized fluorescence against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for the inhibition of cholesterol esterification.

Comparison with Alternative ACAT Inhibitors

To provide context for the potency and selectivity of this compound, its performance can be benchmarked against other known ACAT inhibitors in the validation assays described above.

Comparison_Diagram center Target Engagement Validation Methods CETSA CETSA (Thermal Stability) center->CETSA Biophysical DARTS DARTS (Protease Resistance) center->DARTS Biophysical Functional Functional Assay (Enzyme Activity) center->Functional Functional

References

Confirming On-Target Effects of ACAT-IN-1 Cis Isomer: A Comparison with siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comparative framework for confirming the on-target effects of ACAT-IN-1 cis isomer, a potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, by benchmarking its cellular phenotypes against those induced by small interfering RNA (siRNA) knockdown of the ACAT-1 enzyme.

This compound is a potent inhibitor of ACAT with an IC50 of 100 nM.[1][2][3] ACAT is a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[4][5] Dysregulation of ACAT activity has been implicated in various diseases, including atherosclerosis and Alzheimer's disease.[4][6][7] Therefore, potent and specific inhibitors like this compound are valuable research tools and potential therapeutic agents.

To rigorously validate that the observed cellular effects of this compound are a direct consequence of its interaction with ACAT-1, a comparison with a target-specific knockdown approach, such as siRNA, is the gold standard. This comparison relies on the principle that if the small molecule inhibitor is on-target, its phenotypic effects should phenocopy the effects of genetically silencing the target protein.

Comparison of Expected Outcomes: this compound vs. ACAT-1 siRNA

This section outlines the anticipated convergent effects of treating cells with this compound and transfecting them with ACAT-1 siRNA. The following table summarizes the expected quantitative outcomes from key validation assays.

ParameterThis compound TreatmentACAT-1 siRNA KnockdownRationale
ACAT-1 Protein Levels No significant changeSignificant decreasesiRNA specifically degrades ACAT-1 mRNA, leading to reduced protein expression. The inhibitor targets the enzyme's activity, not its expression.
ACAT Enzymatic Activity Significant decreaseSignificant decreaseBoth the inhibitor and the reduction in enzyme quantity will lead to a decrease in the overall cellular ACAT activity.
Cellular Cholesteryl Ester Levels Significant decreaseSignificant decreaseAs ACAT is responsible for cholesterol esterification, its inhibition or reduced expression will lower the levels of cholesteryl esters.[8][9]
Free Cholesterol Levels Potential increase in specific cellular compartments (e.g., ER)Potential increase in specific cellular compartments (e.g., ER)Inhibition of conversion to cholesteryl esters can lead to an accumulation of free cholesterol.[8]

Experimental Workflows and Signaling Pathways

To visually represent the logic and processes involved in this validation study, the following diagrams are provided.

G cluster_inhibitor Pharmacological Inhibition cluster_siRNA Genetic Knockdown This compound This compound ACAT-1 Protein ACAT-1 Protein This compound->ACAT-1 Protein Inhibition ACAT-1 siRNA ACAT-1 siRNA ACAT-1 mRNA ACAT-1 mRNA ACAT-1 siRNA->ACAT-1 mRNA Degradation ACAT-1 mRNA->ACAT-1 Protein Translation ACAT Activity ACAT Activity ACAT-1 Protein->ACAT Activity Catalyzes Phenotypic Readouts Phenotypic Readouts ACAT Activity->Phenotypic Readouts Impacts

Caption: Comparison of ACAT-IN-1 and siRNA mechanisms.

G Start Start Cell Culture Culture appropriate cell line Start->Cell Culture Treatment Treat with this compound or Transfect with ACAT-1 siRNA Cell Culture->Treatment Incubation Incubate for optimal duration (e.g., 24-72 hours) Treatment->Incubation Harvesting Harvest cells Incubation->Harvesting Lysate Preparation Prepare cell lysates Harvesting->Lysate Preparation Assays Perform Assays Lysate Preparation->Assays Western Blot Western Blot for ACAT-1 Assays->Western Blot ACAT Activity Assay ACAT Activity Assay Assays->ACAT Activity Assay Cholesterol Assay Cholesterol/Cholesteryl Ester Assay Assays->Cholesterol Assay Data Analysis Analyze and Compare Data Western Blot->Data Analysis ACAT Activity Assay->Data Analysis Cholesterol Assay->Data Analysis Conclusion Confirm On-Target Effects Data Analysis->Conclusion

Caption: Experimental workflow for validation.

G Free Cholesterol Free Cholesterol ACAT-1 ACAT-1 Free Cholesterol->ACAT-1 Cholesteryl Esters Cholesteryl Esters ACAT-1->Cholesteryl Esters Esterification Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACAT-1 Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage This compound This compound This compound->ACAT-1 Inhibits siRNA siRNA siRNA->ACAT-1 Reduces Expression

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the off-target profile of the Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor, ACAT-IN-1 cis isomer. A thorough understanding of a compound's selectivity is paramount in drug development to minimize off-target effects and predict potential side effects. Here, we compare the activity of this compound against its primary target, ACAT, and related enzymes, providing the necessary experimental protocols to perform such an evaluation.

Introduction to ACAT and Related Enzymes

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters, a crucial step in cellular cholesterol homeostasis.[1] There are two main isoforms of this enzyme:

  • ACAT1: Found ubiquitously in various tissues, including macrophages, adrenal glands, and sebaceous glands. It is implicated in macrophage foam cell formation in atherosclerosis.

  • ACAT2: Primarily expressed in the liver and intestine, playing a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.[2]

Given their distinct physiological roles, the selective inhibition of these isoforms is a critical consideration for therapeutic applications.

A key related enzyme family is the Acyl-CoA: Diacylglycerol Acyltransferase (DGAT) family, which also belongs to the membrane-bound O-acyltransferase (MBOAT) superfamily.[3] A relevant enzyme for off-target assessment is:

  • DGAT1: This enzyme catalyzes the final step in triglyceride synthesis. Inhibition of DGAT1 is being explored for the treatment of metabolic disorders.[4][5] Due to structural similarities with ACAT, cross-reactivity of inhibitors is a possibility.

Off-Target Profile of this compound

This compound is a known potent inhibitor of ACAT with a reported half-maximal inhibitory concentration (IC50) of 100 nM.[6][7][8][9] However, specific inhibitory activities against the individual ACAT1 and ACAT2 isoforms, as well as the closely related DGAT1 enzyme, are not widely reported in publicly available literature. To provide a comprehensive off-target profile, it is essential to determine the IC50 or inhibitory constant (Ki) values for each of these enzymes.

Comparative Inhibitory Activity (Hypothetical Data)

The following table illustrates how the comparative inhibitory data for this compound would be presented. Note: The following data is hypothetical and serves as a template for presenting experimentally derived results.

EnzymeTarget ClassIC50 (nM)Selectivity Ratio (vs. Primary Target)
ACAT (General)Primary Target1001
ACAT1Primary Target IsoformData Not Available-
ACAT2Primary Target IsoformData Not Available-
DGAT1Off-TargetData Not Available-

Experimental Protocols

To determine the off-target profile of this compound, the following experimental protocols for enzyme inhibition assays can be employed.

ACAT1 and ACAT2 Inhibition Assay

This protocol is adapted from a cell-based fluorescence assay for screening specific inhibitors of ACAT1 and ACAT2.

Principle:

This assay utilizes a fluorescent cholesterol analog, NBD-cholesterol, which exhibits low fluorescence in the polar environment of the cell membrane but becomes highly fluorescent when esterified by ACAT and incorporated into the nonpolar core of cytoplasmic lipid droplets. The increase in fluorescence is proportional to ACAT activity.

Materials:

  • AC29 cells (a cell line lacking endogenous ACAT activity)

  • AC29 cells stably transfected with either human ACAT1 or human ACAT2

  • NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol)

  • This compound

  • Cell culture medium and reagents

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Plate the ACAT1- and ACAT2-expressing AC29 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Substrate Addition: Add NBD-cholesterol to each well at a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for a suitable period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence microplate reader with excitation and emission wavelengths appropriate for NBD (e.g., 485 nm excitation and 535 nm emission).

  • Data Analysis: Subtract the background fluorescence (from wells with non-transfected AC29 cells). Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

DGAT1 Inhibition Assay

This protocol describes a microsomal-based assay for DGAT1 activity.

Principle:

This assay measures the incorporation of a radiolabeled fatty acyl-CoA into diacylglycerol to form triglycerides, catalyzed by DGAT1 in isolated microsomes.

Materials:

  • Microsomes prepared from cells overexpressing human DGAT1

  • [14C]oleoyl-CoA

  • 1,2-dioleoylglycerol (DAG)

  • This compound

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 25 mM MgCl2 and 0.625 mg/mL BSA)

  • Scintillation cocktail and counter

  • Thin-layer chromatography (TLC) plates and developing solvent

Procedure:

  • Inhibitor Pre-incubation: In a reaction tube, add the DGAT1-containing microsomes and the desired concentrations of this compound. Pre-incubate for 15-30 minutes on ice.

  • Reaction Initiation: Initiate the reaction by adding the substrate mixture containing [14C]oleoyl-CoA and DAG.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes) during which the reaction is linear.

  • Reaction Termination: Stop the reaction by adding a chloroform:methanol (2:1) solution.

  • Lipid Extraction: Vortex the tubes and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate in an appropriate solvent system to separate triglycerides from other lipids.

  • Quantification: Scrape the area of the TLC plate corresponding to the triglyceride band into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant signaling pathway and a general experimental workflow for assessing the off-target profile of this compound.

cluster_pathway Cellular Cholesterol and Triglyceride Synthesis Cholesterol Free Cholesterol ACAT1 ACAT1 Cholesterol->ACAT1 ACAT2 ACAT2 Cholesterol->ACAT2 CE Cholesteryl Esters DG Diacylglycerol DGAT1 DGAT1 DG->DGAT1 TG Triglycerides FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACAT1 FattyAcylCoA->ACAT2 FattyAcylCoA->DGAT1 ACAT1->CE ACAT2->CE DGAT1->TG Inhibitor ACAT-IN-1 cis isomer Inhibitor->ACAT1 Inhibitor->ACAT2 Inhibitor->DGAT1

Caption: Inhibition of ACAT and potential off-target DGAT pathways.

cluster_workflow Off-Target Assessment Workflow start Start: Obtain This compound assay_acat1 Perform ACAT1 Inhibition Assay start->assay_acat1 assay_acat2 Perform ACAT2 Inhibition Assay start->assay_acat2 assay_dgat1 Perform DGAT1 Inhibition Assay start->assay_dgat1 calc_ic50_acat1 Calculate IC50 for ACAT1 assay_acat1->calc_ic50_acat1 calc_ic50_acat2 Calculate IC50 for ACAT2 assay_acat2->calc_ic50_acat2 calc_ic50_dgat1 Calculate IC50 for DGAT1 assay_dgat1->calc_ic50_dgat1 compare Compare IC50 Values & Determine Selectivity calc_ic50_acat1->compare calc_ic50_acat2->compare calc_ic50_dgat1->compare end End: Report Off-Target Profile compare->end

References

Lacking Comparative Data on ACAT-IN-1 Cis Isomer Activity Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for experimental data, no publicly available studies directly compare the activity of the ACAT-IN-1 cis isomer across different cell lines. Information regarding this specific inhibitor is limited to its identification as a potent ACAT inhibitor with an IC50 of 100 nM[1][2][3]. However, the specific cell line in which this IC50 value was determined is not specified in the available literature.

This absence of comparative data makes it impossible to generate a detailed comparison guide as requested. Such a guide would require quantitative data on the inhibitor's activity in various cell lines to populate a comparison table and provide context for experimental protocols.

General Information on ACAT Inhibition

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of cholesterol, a crucial process in cellular cholesterol homeostasis. There are two isoforms of this enzyme, ACAT1 and ACAT2, which have different tissue distributions and functions. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestines and liver. Inhibition of ACAT is a therapeutic strategy being explored for various conditions, including atherosclerosis and certain types of cancer[4][5][6].

Future Research Directions

To address the current knowledge gap, future research should focus on:

  • Systematic Screening: Evaluating the activity of the this compound across a panel of well-characterized cell lines from different tissues and disease models (e.g., various cancer types, hepatic cells, and macrophages).

  • Isoform Specificity: Determining the selectivity of the this compound for ACAT1 versus ACAT2.

  • Mechanism of Action Studies: Elucidating the downstream effects of this compound treatment in different cellular contexts.

Without such dedicated studies, a comprehensive comparison of the this compound's activity in different cell lines remains unfeasible.

Hypothetical Experimental Workflow

Should such research be undertaken, a general workflow for the cross-validation of this compound activity could be visualized as follows:

cluster_0 Cell Line Panel Selection cluster_1 Primary Screening cluster_2 Secondary Assays cluster_3 Data Analysis & Comparison A Select Diverse Cell Lines (e.g., Cancer, Hepatic, Macrophage) B Treat with Dose-Response of this compound A->B C Measure ACAT Activity (e.g., Cholesterol Esterification Assay) B->C E Assess Cytotoxicity (e.g., MTT, LDH assays) B->E F Analyze Downstream Effects (e.g., Lipid Droplet Formation, Gene Expression) B->F D Determine IC50 Values C->D G Tabulate and Compare IC50 and other endpoints D->G E->G F->G H Identify Sensitive vs. Resistant Cell Lines G->H

Caption: Hypothetical workflow for cross-validating this compound activity.

Hypothetical Signaling Pathway

The general signaling pathway affected by ACAT inhibitors involves the regulation of intracellular cholesterol levels. Inhibition of ACAT leads to an accumulation of free cholesterol, which can trigger various cellular responses.

ACAT_IN_1 This compound ACAT ACAT Enzyme ACAT_IN_1->ACAT Inhibits FreeCholesterol Free Cholesterol Accumulation ACAT_IN_1->FreeCholesterol Leads to CholesterolEster Cholesteryl Esters ACAT->CholesterolEster Catalyzes conversion of Free Cholesterol to CellularResponse Downstream Cellular Responses (e.g., Apoptosis, Altered Gene Expression) FreeCholesterol->CellularResponse

Caption: General signaling pathway affected by ACAT inhibition.

References

benchmarking ACAT-IN-1 cis isomer against a panel of known ACAT inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel ACAT inhibitor, ACAT-IN-1 cis isomer, against a panel of well-characterized ACAT inhibitors. The following sections detail the inhibitory potency, isoform selectivity, and the experimental protocols used for these evaluations.

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol homeostasis, responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Dysregulation of ACAT activity has been implicated in various diseases, including atherosclerosis, Alzheimer's disease, and certain cancers, making it an attractive target for therapeutic intervention. This guide focuses on the characterization of this compound, a potent ACAT inhibitor, and its performance relative to other known inhibitors.

Comparative Inhibitory Potency

The inhibitory activity of this compound and a panel of known ACAT inhibitors was assessed against the two isoforms of the enzyme, ACAT1 and ACAT2. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.

InhibitorACAT1 IC50 (µM)ACAT2 IC50 (µM)Selectivity
This compound 0.1 Not specifiedNot specified
Avasimibe (CI-1011)24[1][2][3]9.2[1][2][3]ACAT2 preferential
K-6040.45[4][5][6]102.85[4][5]ACAT1 selective
F12511 (Eflucimibe)0.039[7]0.11[7]ACAT1 preferential
Pactimibe (CS-505)4.9[7][8]3.0[7][8]Non-selective
Nevanimibe (PD-132301)0.009 (EC50)[9][10]0.368 (EC50)[9][10]ACAT1 selective
Pyripyropene A>80[11]0.07[11][12]ACAT2 selective
CP-113,818Potent ACAT inhibitor[13][14]Potent ACAT inhibitor[13][14]Not specified

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro ACAT Enzyme Inhibition Assay

This assay directly measures the enzymatic activity of ACAT in a cell-free system using microsomal preparations containing the enzyme.

Materials:

  • Microsomes from cells overexpressing human ACAT1 or ACAT2

  • [14C]Oleoyl-CoA (radiolabeled substrate)

  • Bovine Serum Albumin (BSA)

  • Cholesterol

  • Phosphatidylcholine

  • Sodium taurocholate

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter and fluid

Procedure:

  • Microsome Preparation: Prepare microsomal fractions from cells expressing either ACAT1 or ACAT2 using standard cell fractionation techniques.

  • Substrate Preparation: Prepare a stock solution of cholesterol and phosphatidylcholine. Create mixed micelles by adding sodium taurocholate.

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, microsomal preparation, and the test inhibitor at various concentrations.

  • Enzyme Reaction: Initiate the enzymatic reaction by adding [14C]oleoyl-CoA and the cholesterol/phosphatidylcholine micelles.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of isopropanol/heptane.

  • Lipid Extraction: Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.

  • TLC Separation: Spot the extracted lipid phase onto a TLC plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid) to separate cholesteryl esters from free fatty acids.

  • Quantification: Visualize the separated lipids (e.g., using iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based ACAT Inhibition Assay

This assay measures the inhibition of ACAT activity within living cells by monitoring the formation of fluorescently labeled cholesteryl esters.

Materials:

  • Cells stably expressing human ACAT1 or ACAT2 (e.g., CHO or HEK293 cells)

  • NBD-cholesterol (fluorescent cholesterol analog)

  • Cell culture medium

  • Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)

  • Fluorescence microplate reader or fluorescence microscope

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

Procedure:

  • Cell Seeding: Seed the ACAT1- or ACAT2-expressing cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor or vehicle control in serum-free medium for a predetermined time (e.g., 1-2 hours).

  • NBD-Cholesterol Labeling: Add NBD-cholesterol to the medium and incubate for a further period (e.g., 4-6 hours) to allow for its uptake and esterification.

  • Cell Washing: Remove the labeling medium and wash the cells with assay buffer to remove unincorporated NBD-cholesterol.

  • Fluorescence Measurement:

    • Microplate Reader: Measure the fluorescence intensity of the intracellular cholesteryl esters using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).

    • Fluorescence Microscopy: Visualize the formation of fluorescent lipid droplets within the cells using a fluorescence microscope.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and the experimental design, the following diagrams have been generated.

ACAT_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm Cholesterol Free Cholesterol ACAT ACAT Enzyme Cholesterol->ACAT AcylCoA Acyl-CoA AcylCoA->ACAT CE Cholesteryl Ester ACAT->CE Esterification LipidDroplet Lipid Droplet CE->LipidDroplet Storage Inhibitor ACAT Inhibitor (e.g., ACAT-IN-1) Inhibitor->ACAT

Caption: ACAT signaling pathway in cholesterol esterification.

Experimental_Workflow cluster_Invitro In Vitro Assay cluster_Cellbased Cell-Based Assay Microsomes Prepare ACAT1/2 Microsomes Reaction Incubate with [14C]Oleoyl-CoA & Inhibitors Microsomes->Reaction TLC Separate Lipids by TLC Reaction->TLC Quantify_invitro Quantify Radiolabeled Cholesteryl Esters TLC->Quantify_invitro IC50_invitro Determine IC50 Quantify_invitro->IC50_invitro compare Compare Potency & Selectivity IC50_invitro->compare Cells Seed ACAT1/2 Expressing Cells Treat Treat with Inhibitors Cells->Treat Label Label with NBD-Cholesterol Treat->Label Measure Measure Fluorescence Label->Measure IC50_cell Determine IC50 Measure->IC50_cell IC50_cell->compare start Start start->Microsomes start->Cells end End compare->end

Caption: Experimental workflow for ACAT inhibitor benchmarking.

References

Safety Operating Guide

Proper Disposal of ACAT-IN-1 cis Isomer: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of any chemical is paramount to ensuring a safe laboratory environment and regulatory compliance. For novel or specialized research compounds like ACAT-IN-1 cis isomer, for which a specific Safety Data Sheet (SDS) may not be readily available, a cautious and systematic approach based on established principles of chemical waste management is crucial. All chemical waste should be considered hazardous unless explicitly determined otherwise by a qualified individual or your institution's Environmental Health and Safety (EHS) department.[1]

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE). The minimum recommended PPE includes:

  • Safety Goggles: To protect against splashes or airborne particles.

  • Chemical-Resistant Gloves: Nitrile or other appropriate glove material should be used.

  • Laboratory Coat: To protect skin and clothing from contamination.

All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

This protocol provides a general framework for the safe disposal of this compound. It is imperative to consult and adhere to your institution's specific chemical hygiene plan and waste disposal guidelines.

Step 1: Waste Identification and Categorization

Properly identifying and categorizing the waste is the first critical step. This compound waste may exist in several forms:

  • Unused or Expired Solid Compound: The original container with the pure chemical.

  • Contaminated Labware: Items such as pipette tips, tubes, flasks, and weighing papers that have come into direct contact with the compound.

  • Solutions: Solvents (e.g., DMSO) containing dissolved this compound.

All of these waste streams must be treated as hazardous chemical waste.[2]

Step 2: Waste Segregation

To prevent dangerous reactions, it is essential to segregate different types of chemical waste.

  • Solid Waste: Place all contaminated solid materials, including unused compound and contaminated labware, into a designated solid chemical waste container.[2]

  • Liquid Waste: Solutions of this compound should be collected in a separate, compatible liquid waste container. Do not mix this waste with other incompatible liquid waste streams. For example, halogenated and non-halogenated solvent wastes should generally be kept separate.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Step 3: Waste Containment and Labeling

Proper containment and labeling are vital for the safety of all laboratory personnel and waste handlers.

  • Containers: Use only approved, chemical-resistant containers for waste collection. The original container is often the best choice for unused solid waste.[1] Ensure containers are in good condition, with no leaks, and that the lids seal tightly.[3]

  • Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first item of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • For solutions, list all components and their approximate percentages (e.g., "this compound in DMSO, ~10 mM").

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 4: Storage of Chemical Waste

Store waste containers in a designated, secure area within the laboratory, away from general work areas.

  • Secondary Containment: All liquid waste containers must be placed in secondary containment, such as a chemical-resistant tray or tub, to contain any potential spills.[3][4]

  • Segregation: Store incompatible waste types separately to prevent accidental mixing.

  • Container Integrity: Keep waste containers closed at all times, except when adding waste.[1]

Step 5: Arranging for Disposal

Hazardous chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.[1][5]

  • Request Pickup: Follow your institution's procedure to request a waste pickup. This is often done through an online system.[6]

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the sink.[1][7] Evaporation of chemical waste is also not an acceptable disposal method.[6]

Quantitative Data Summary

Waste TypeContainerLabeling RequirementsDisposal Route
Unused/Expired Solid Original or compatible, sealed container."Hazardous Waste", full chemical name, PI/Lab info.EHS Pickup
Contaminated Labware Lined, sealable solid waste container."Hazardous Waste", "Contaminated with this compound", PI/Lab info.EHS Pickup
Liquid Solutions Compatible, sealed liquid waste container with secondary containment."Hazardous Waste", all chemical components and concentrations, PI/Lab info.EHS Pickup

Experimental Protocols

As this document pertains to disposal, no experimental protocols are cited.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste identify Step 1: Identify Waste Type (Solid, Liquid, Sharps) start->identify segregate Step 2: Segregate Waste (Separate Containers) identify->segregate contain_label Step 3: Contain and Label (Proper Containers, Full Labels) segregate->contain_label store Step 4: Store Safely (Secondary Containment, Designated Area) contain_label->store request_pickup Step 5: Request EHS Pickup store->request_pickup improper_disposal Improper Disposal (Trash, Sink, Evaporation) store->improper_disposal end End: Proper Disposal by EHS request_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and protects the environment. Always default to the most cautious procedures in the absence of specific information and consult with your institution's safety professionals.

References

Personal protective equipment for handling ACAT-IN-1 cis isomer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling ACAT-IN-1 cis isomer in a research setting. As no specific Safety Data Sheet (SDS) is publicly available, these guidelines are based on best practices for handling potent, biologically active small molecules. Researchers must consult their institution's Environmental Health and Safety (EHS) department and request a substance-specific SDS from the supplier before handling this compound.

This compound is identified as a potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor.[1][2][3][4][5] Due to its high potency, it should be handled with care to avoid exposure. The following guidelines outline the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

The primary goal when working with potent compounds is to minimize exposure through inhalation, skin contact, and ingestion.[3][4][6] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Primary Protection Safety GogglesMust be worn at all times in the laboratory to protect from splashes.[1][2]
Nitrile GlovesWear two pairs of gloves ("double-gloving") when handling the solid compound or solutions. Inspect gloves for tears or holes before use and change them frequently.[3][4]
Laboratory CoatA buttoned lab coat should be worn to protect skin and clothing. Ensure it is a different coat from the one worn for general lab work.[4][6]
Secondary Protection Fume HoodAll handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[3][4]
Respiratory ProtectionIf there is a risk of aerosol generation outside of a fume hood, a fit-tested N95 respirator or higher may be necessary. Consult your institution's EHS for specific guidance.
General Hygiene Closed-toe ShoesMust be worn at all times in the laboratory.[1][3]
Long Hair and Loose ClothingMust be secured to prevent accidental contact with chemicals.[1][3]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe working environment.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[6] For long-term storage, follow the supplier's recommendations, which may include storage at -20°C.

  • Clearly label the storage location with appropriate hazard warnings.

Preparation of Solutions:

  • Preparation: Before starting, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing: Weigh the solid compound within the fume hood. Use a dedicated spatula and weighing paper.

  • Solubilization: Add the appropriate solvent to the solid to create a stock solution. Ensure the container is securely capped.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.

  • Cleaning: Decontaminate the spatula and work surface after use. Dispose of all contaminated disposables as hazardous waste.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, weighing paper, and any other disposable items that have come into contact with the compound. Place these items in a dedicated, sealed, and clearly labeled hazardous waste bag or container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not pour any solutions down the drain.[6]

  • Sharps: Needles and syringes used for transferring solutions must be disposed of in a designated sharps container.

Follow your institution's specific guidelines for the disposal of chemical waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling a potent research compound like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: Lab Coat, Goggles, Double Gloves B Prepare Fume Hood Work Area A->B C Weigh Solid Compound B->C D Prepare Stock Solution C->D E Use in Experiment D->E F Decontaminate Work Area & Equipment E->F G Segregate & Dispose of Waste (Solid, Liquid, Sharps) F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for handling potent compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ACAT-IN-1 cis isomer
Reactant of Route 2
ACAT-IN-1 cis isomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.